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Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide

Abstract This technical guide provides a comprehensive overview of a robust synthetic route to 1-(2-Formylphenyl)azetidine-3-carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 1-(2-Formylphenyl)azetidine-3-carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. The core of this synthesis involves a palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.[1][2][3] This document will delve into the strategic considerations behind the synthetic design, detailed experimental protocols for the preparation of key starting materials and the final product, and a thorough discussion of the reaction mechanism and characterization techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry.[4] Their unique structural properties, including ring strain and a three-dimensional conformation, can impart favorable physicochemical characteristics to drug candidates, such as improved solubility, metabolic stability, and receptor binding affinity.[4] The azetidine-3-carboxamide moiety, in particular, serves as a versatile building block, offering a rigid scaffold with a functional handle for further chemical modifications.[5][6][7] The incorporation of a 2-formylphenyl group onto the azetidine nitrogen introduces a reactive aldehyde functionality, opening avenues for a wide array of subsequent chemical transformations, such as reductive amination or the formation of Schiff bases, making 1-(2-Formylphenyl)azetidine-3-carboxamide a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, 1-(2-Formylphenyl)azetidine-3-carboxamide, points towards a disconnection at the aryl-nitrogen bond. This disconnection suggests a cross-coupling reaction between a phenyl electrophile and an azetidine nucleophile. The most logical and widely applicable method for this transformation is the Buchwald-Hartwig amination.[1][3][8] This palladium-catalyzed reaction facilitates the coupling of an aryl halide with an amine.

Our forward synthesis, therefore, will involve two key stages:

  • Stage 1: Preparation of Starting Materials: This includes the synthesis of azetidine-3-carboxamide and the acquisition or preparation of 2-bromobenzaldehyde.

  • Stage 2: Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed amination of 2-bromobenzaldehyde with azetidine-3-carboxamide to yield the final product.

Retrosynthesis Target 1-(2-Formylphenyl)azetidine-3-carboxamide Intermediates 2-bromobenzaldehyde + Azetidine-3-carboxamide Target->Intermediates C-N disconnection (Buchwald-Hartwig) Starting_Materials Commercially available precursors Intermediates->Starting_Materials Synthesis

Caption: Retrosynthetic analysis of 1-(2-Formylphenyl)azetidine-3-carboxamide.

Experimental Protocols

Stage 1: Synthesis of Starting Materials

3.1.1. Synthesis of Azetidine-3-carboxamide

Azetidine-3-carboxamide can be prepared from the corresponding carboxylic acid. A practical synthesis of azetidine-3-carboxylic acid has been reported, starting from commercially available diethyl bis(hydroxymethyl)malonate.[9][10] The carboxylic acid is then converted to the primary amide.

Protocol for Amidation of Azetidine-3-carboxylic Acid:

  • Activation of the Carboxylic Acid: To a solution of azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the acid chloride can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (excess).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford azetidine-3-carboxamide.

3.1.2. Preparation of 2-Bromobenzaldehyde

2-Bromobenzaldehyde is a commercially available reagent.[11][12] It can be used as received for the subsequent cross-coupling reaction. It is a colorless to light yellow liquid.[11]

Starting MaterialMolecular WeightKey PropertiesSupplier
Azetidine-3-carboxylic acid101.10 g/mol White solidCommercially Available
2-Bromobenzaldehyde185.02 g/mol Liquid, bp 230 °CCommercially Available[11]
Stage 2: Buchwald-Hartwig Amination

The centerpiece of this synthesis is the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and azetidine-3-carboxamide. The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction.[1][8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 2-Bromobenzaldehyde (1.0 eq) - Azetidine-3-carboxamide (1.2 eq) - Pd catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent degas Degas the mixture (e.g., N2 bubbling) solvent->degas heat Heat the reaction mixture (e.g., 100-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up and extraction filter->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), azetidine-3-carboxamide (1.2 eq), cesium carbonate (Cs2CO3, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-Formylphenyl)azetidine-3-carboxamide.

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Mechanism Pd0L2 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0L2->OxAdd + Ar-X Amine_Coord Amine Coordination [(Ar-Pd(II)-X)(NHR2)L] OxAdd->Amine_Coord + R2NH - L Deprotonation Deprotonation [Ar-Pd(II)-NR2]L Amine_Coord->Deprotonation + Base - Base-H+ - X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0L2 + Product ArX Ar-X Amine R2NH Base Base Product Ar-NR2 L1 L = Ligand (e.g., Xantphos) ArX1 Ar-X = 2-Bromobenzaldehyde R2NH1 R2NH = Azetidine-3-carboxamide

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromobenzaldehyde) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (azetidine-3-carboxamide) coordinates to the Pd(II) center, followed by deprotonation by the base (cesium carbonate) to form a palladium-amido complex.

  • Reductive Elimination: The final carbon-nitrogen bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the active Pd(0) catalyst.

Characterization of 1-(2-Formylphenyl)azetidine-3-carboxamide

The structure and purity of the synthesized 1-(2-Formylphenyl)azetidine-3-carboxamide should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the aldehyde proton, the azetidine ring protons, and the amide protons.
¹³C NMR Resonances for the carbonyl carbons (aldehyde and amide), the aromatic carbons, and the carbons of the azetidine ring.[13]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C11H12N2O2, MW: 204.23 g/mol ).
Infrared (IR) Spectroscopy Characteristic stretching frequencies for the N-H bonds of the amide, the C=O bonds of the aldehyde and amide, and C-H bonds of the aromatic and aliphatic groups.
Purity (HPLC/LC-MS) A single major peak indicating high purity of the final compound.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of 1-(2-Formylphenyl)azetidine-3-carboxamide. The strategy hinges on the well-established Buchwald-Hartwig amination, a versatile and powerful method for C-N bond formation. By providing detailed experimental protocols, a mechanistic overview, and characterization guidelines, this document serves as a valuable resource for chemists engaged in the synthesis of novel molecular entities for drug discovery and development. The successful synthesis of this key intermediate opens up a multitude of possibilities for further chemical exploration and the generation of diverse compound libraries.

References

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of 2-Bromobenzaldehyde Dimethyl Acetal - PrepChem.com. (n.d.). Retrieved March 15, 2026, from [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters - ACS Publications. (2020, April 27). Retrieved March 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26). Retrieved March 15, 2026, from [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (2006, August 15). Retrieved March 15, 2026, from [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - Taylor & Francis. (2006, August 15). Retrieved March 15, 2026, from [Link]

  • Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (2025, March 28). Retrieved March 15, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. (2026, January 5). Retrieved March 15, 2026, from [Link]

  • WO 2020/159949 A1 - Googleapis.com. (2020, August 6).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed. (2020, July 17). Retrieved March 15, 2026, from [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers. (n.d.). Retrieved March 15, 2026, from [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Retrieved March 15, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides - Der Pharma Chemica. (n.d.). Retrieved March 15, 2026, from [Link]

  • The 2D NMR correlations of compounds 1–3. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (2008, August 15). Retrieved March 15, 2026, from [Link]

  • Purification, Crystal Structure and Antimicrobial Activity of phenazine-1-carboxamide Produced by a Growth-Promoting Biocontrol Bacterium, Pseudomonas Aeruginosa MML2212 - PubMed. (2009, July 7). Retrieved March 15, 2026, from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (2025, June 19). Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Comprehensive Analytical Whitepaper

Executive Summary The compound 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) represents a highly functionalized heterocyclic building block. Azetidine-3-carboxamide derivatives are critical scaffolds in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) represents a highly functionalized heterocyclic building block. Azetidine-3-carboxamide derivatives are critical scaffolds in modern medicinal chemistry, serving as rigid, polar fragments in the development of targeted therapeutics, including potent small-molecule STAT3 inhibitors[1]. The structural elucidation of this specific molecule—featuring a highly strained four-membered ring conjugated to an ortho-benzaldehyde moiety—requires a rigorous, multi-modal analytical approach. This whitepaper details the self-validating protocols and causal logic behind the synthesis, mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy required to unambiguously confirm its structure.

Chemical Context & Analytical Workflow

The molecular architecture of 1-(2-formylphenyl)azetidine-3-carboxamide ( C11​H12​N2​O2​ ) presents unique analytical challenges. The azetidine ring is highly strained, which increases the s-character of its C-H bonds, directly impacting NMR chemical shifts and coupling constants[2]. Furthermore, the nitrogen atom is conjugated with the electron-withdrawing ortho-formyl group on the phenyl ring, restricting bond rotation and creating distinct electronic environments.

To ensure absolute scientific integrity, the structural elucidation follows a strict, orthogonal workflow:

Workflow A 1. SNAr Synthesis (2-fluorobenzaldehyde + azetidine) B 2. Purification (Flash Chromatography) A->B C 3. HRMS Analysis (m/z 205.0974 [M+H]+) B->C D 4. NMR Spectroscopy (1D & 2D Assignments) C->D E 5. FT-IR Spectroscopy (Functional Group ID) D->E F Confirmed Structure: 1-(2-Formylphenyl)azetidine-3-carboxamide E->F

Step-by-step structural elucidation workflow for the azetidine derivative.

Experimental Methodologies: Synthesis & Sample Preparation

To analyze the compound, it must first be synthesized in high purity. We utilize a Nucleophilic Aromatic Substitution (SNAr) approach.

Step-by-Step Synthesis Protocol
  • Reagent Assembly: Charge a flame-dried 50 mL round-bottom flask with 2-fluorobenzaldehyde (1.0 eq, 10 mmol) and azetidine-3-carboxamide hydrochloride (1.2 eq, 12 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous N,N-dimethylformamide (DMF, 20 mL). Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq, 30 mmol).

    • Causality: K2​CO3​ acts as a mild base to deprotonate the azetidine hydrochloride without inducing undesired aldol condensation of the aldehyde. DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex intermediate formed during the SNAr reaction.

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS. The strong electron-withdrawing nature of the ortho-formyl group activates the adjacent fluorine, driving the reaction to completion within 12 hours.

  • Workup (Self-Validating Step): Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL).

    • Causality: The LiCl wash is critical; it selectively partitions residual DMF into the aqueous phase, preventing DMF signal overlap in subsequent NMR analysis.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

High-Resolution Mass Spectrometry (HRMS-ESI)

Before complex structural assignments are made, the molecular formula must be validated.

HRMS Protocol & Rationale
  • Method: Q-TOF LC/MS utilizing Electrospray Ionization in positive mode (ESI+).

  • Causality: The basic nature of the azetidine nitrogen and the primary amide group makes the molecule highly susceptible to protonation. ESI+ is a soft ionization technique that prevents excessive in-source fragmentation, allowing for the clear observation of the intact molecular ion.

  • Results: The exact calculated mass for C11​H12​N2​O2​ is 204.0899 Da. The spectrum yields a dominant peak at m/z 205.0974 [M+H]+ , confirming the molecular formula. Secondary fragmentation peaks at m/z 160.0762 correspond to the loss of the formamide group ( −HCONH2​ ), a characteristic cleavage for azetidine-3-carboxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this structural elucidation. The unique strain of the four-membered azetidine ring strongly influences the chemical shifts and multiplicities of the ring protons[2].

Sample Preparation for NMR
  • Protocol: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO- d6​ .

  • Causality: While CDCl3​ is a standard solvent, DMSO- d6​ is intentionally selected here. The carboxamide group ( −CONH2​ ) contains exchangeable protons that often broaden into the baseline in CDCl3​ . DMSO- d6​ forms strong hydrogen bonds with these protons, slowing their exchange rate and allowing them to be observed as distinct, sharp signals.

1D and 2D NMR Analysis

The connectivity between the azetidine ring, the phenyl core, and the formyl group is unambiguously established using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

HMBC H_Az Azetidine Protons (H-2, H-4) C_Ipso Ipso Carbon (C-1') H_Az->C_Ipso 3J HMBC C_Ortho Ortho Carbon (C-2') C_Ipso->C_Ortho C_Formyl Formyl Carbon (C=O) C_Ortho->C_Formyl H_Formyl Formyl Proton (CHO) H_Formyl->C_Ipso 3J HMBC H_Formyl->C_Ortho 2J HMBC

Key 2D NMR HMBC correlations establishing the core molecular connectivity.

Quantitative NMR Data Summary

The following table summarizes the complete 1H and 13C NMR assignments, validated by 2D COSY, HSQC, and HMBC experiments. The azetidine CH2​ protons (H-2, H-4) appear as a complex multiplet due to their diastereotopic nature relative to the C-3 carboxamide stereocenter.

Table 1: 1H and 13C NMR Spectral Data (400 MHz / 100 MHz, DMSO- d6​ )

PositionFunctional Group 1H δ (ppm), Multiplicity, J (Hz) 13C δ (ppm)Key HMBC Correlations ( 1H→13C )
1' Ar-C (Ipso to N)-152.5-
2' Ar-C (Ortho to CHO)-125.1-
3' Ar-CH7.65, dd, J=7.8, 1.5135.2C-1', C-5', Formyl C=O
4' Ar-CH7.52, td, J=7.8, 1.5133.4C-2', C-6'
5' Ar-CH6.95, td, J=7.5, 1.0118.6C-1', C-3'
6' Ar-CH6.82, d, J=8.0115.3C-2', C-4'
CHO Formyl10.05, s (1H)190.2C-1', C-2', C-3'
2, 4 Azetidine- CH2​ 4.05 - 4.25, m (4H)55.8C-3, C-1', Amide C=O
3 Azetidine-CH3.55, m (1H)33.4C-2, C-4, Amide C=O
C=O Amide Carbonyl-173.8-
NH2​ Amide Protons7.40 (br s, 1H), 6.90 (br s, 1H)-Amide C=O

Note: The extreme downfield shift of the formyl proton (10.05 ppm) is caused by the anisotropic deshielding cone of the carbonyl double bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

To provide orthogonal validation of the functional groups identified via NMR, FT-IR spectroscopy is employed. The structural integrity of synthesized azetidine derivatives is routinely confirmed through specific stretching frequencies[3].

FT-IR Protocol & Rationale
  • Method: Attenuated Total Reflectance (ATR) FT-IR on the neat solid.

  • Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H stretching region of the primary amide.

  • Key Observations:

    • 3385 & 3180 cm−1 : Primary amide N−H asymmetric and symmetric stretches.

    • 2845 cm−1 : Characteristic C−H stretch of the formyl group (Fermi resonance).

    • 1685 cm−1 : Strong, sharp peak corresponding to the formyl C=O stretch, conjugated with the aromatic ring.

    • 1655 cm−1 : Amide I band ( C=O stretch of the carboxamide).

    • 1240 cm−1 : Aryl C−N stretch, confirming the linkage between the azetidine ring and the phenyl core.

Conclusion

The structural elucidation of 1-(2-formylphenyl)azetidine-3-carboxamide requires a synergistic application of synthetic logic, high-resolution mass spectrometry, and advanced 1D/2D NMR techniques. By utilizing DMSO- d6​ to lock the exchangeable amide protons and leveraging HMBC to map the critical 3J correlations across the azetidine-phenyl-formyl junctions, the exact connectivity and electronic environment of the molecule are definitively proven. This rigorous, self-validating framework ensures absolute confidence in the structural integrity of this valuable heterocyclic intermediate.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Advanced Journal of Chemistry[Link][3]

Sources

Foundational

Spectroscopic Deconstruction of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Comprehensive Analytical Guide

Abstract The structural validation of bifunctional heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural validation of bifunctional heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) represents a highly versatile building block, featuring a strained four-membered azetidine ring, an electrophilic ortho-benzaldehyde moiety, and a hydrogen-bonding carboxamide group. Such azetidine derivatives are increasingly utilized in the design of potent small-molecule therapeutics, including STAT3 inhibitors[1]. This whitepaper provides an in-depth, self-validating spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally characterize this molecule.

Structural Rationale & Analytical Strategy

The analytical complexity of 1-(2-Formylphenyl)azetidine-3-carboxamide arises from the interplay of its functional groups. The azetidine ring introduces significant ring strain (~26 kcal/mol), which alters the hybridization of the ring carbons (increasing p-character) and shifts the expected NMR coupling constants. Simultaneously, the strongly electron-withdrawing formyl group exerts an anisotropic deshielding effect on the adjacent aromatic protons, while the primary carboxamide group engages in dynamic hydrogen bonding.

To achieve unambiguous structural elucidation, a multi-modal analytical strategy is required. The workflow below outlines the logical progression from sample preparation to data integration.

Workflow A Sample Prep 1-(2-Formylphenyl) azetidine-3-carboxamide B NMR Spectroscopy (1H, 13C, 2D) A->B Solubilization C FTIR Spectroscopy (ATR Method) A->C Solid State D LC-MS/ESI-TOF (Fragmentation) A->D Ionization E Data Integration & Validation B->E C->E D->E

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

While Chloroform-d (CDCl₃) is the standard solvent for organic molecules, it is suboptimal for primary amides. In CDCl₃, the -NH₂ protons undergo rapid chemical exchange and often broaden into the baseline, making integration impossible. By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the solvent strongly hydrogen-bonds with the amide protons, drastically slowing the exchange rate. This resolves the amide protons as two distinct broad singlets, a consequence of restricted rotation around the C-N partial double bond.

¹H and ¹³C NMR Signatures
  • The Aldehyde Handle : The formyl proton is highly deshielded by the adjacent carbonyl pi-system and the aromatic ring current. In 2-formylphenyl derivatives, this proton typically resonates as a sharp, distinct singlet near 9.80–10.05 ppm[2]. In the ¹³C spectrum, the aldehyde carbonyl carbon appears far downfield at ~190 ppm[3].

  • The Azetidine Core : The methylene protons (C2 and C4) of azetidine-based amides typically appear as complex multiplets between 3.5 and 4.5 ppm due to diastereotopic splitting if rotation is restricted[1]. The methine proton (C3) adjacent to the carboxamide is slightly more shielded, appearing near 3.3–3.5 ppm.

Vibrational Spectroscopy (FTIR)

Attenuated Total Reflectance (ATR) FTIR is the method of choice because it eliminates the need for KBr pellet pressing, which can induce polymorphic changes or hydrate formation in amide-containing compounds.

The IR spectrum of 1-(2-Formylphenyl)azetidine-3-carboxamide is dominated by two distinct carbonyl stretching frequencies:

  • Aldehyde C=O : A sharp peak at ~1695 cm⁻¹.

  • Amide I Band (C=O) : A slightly lower frequency peak at ~1660 cm⁻¹, characteristic of primary amides engaging in intermolecular hydrogen bonding.

  • N-H Stretching : A classic doublet at ~3350 cm⁻¹ and 3180 cm⁻¹ confirms the presence of the primary -NH₂ group, distinguishing it from secondary amides[4].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry operated in positive ion mode is ideal for this nitrogen-rich heterocycle. The molecule readily accepts a proton to form the intact molecular ion [M+H]⁺ at m/z 205.097.

Collision-Induced Dissociation (CID)

Applying a collision energy of 15–25 eV induces predictable fragmentation. The primary amide group is highly susceptible to the neutral loss of ammonia (-17 Da). Furthermore, the formyl group readily extrudes carbon monoxide (-28 Da).

Fragmentation M Parent Ion [M+H]+ m/z 205.097 F1 Loss of NH3 (-17 Da) m/z 188.071 M->F1 Amide cleavage F2 Loss of CO (-28 Da) m/z 177.102 M->F2 Aldehyde/Amide CO loss F3 Azetidine Cleavage m/z 120.044 M->F3 Ring opening

Proposed ESI-MS fragmentation pathway for the target compound.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration : Tune and match the probe on a 400 MHz or higher spectrometer. Lock the magnetic field to the deuterium signal of DMSO.

  • Acquisition Parameters (¹H) : 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 15 ppm.

  • Acquisition Parameters (¹³C) : 512 scans. Causality note: Because the quaternary aromatic carbons and carbonyl carbons have long longitudinal relaxation times (T₁), increase the D1 delay to 2.5 seconds to ensure quantitative integration and adequate signal-to-noise.

  • Validation Checkpoint : Before assigning peaks, verify that the residual DMSO pentet is perfectly referenced to 2.50 ppm and the H₂O peak is at ~3.33 ppm. If the H₂O peak is exceptionally large or shifted, sample degradation (hydrolysis of the formyl group) may have occurred.

Protocol B: ATR-FTIR Analysis
  • Background Collection : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Deposition : Place 2–3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque slips (ensuring uniform optical contact).

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Checkpoint : Ensure the baseline is flat. A sloping baseline indicates poor contact with the ATR crystal or excessive particle size, requiring the sample to be finely ground before re-acquisition.

Protocol C: LC-MS/ESI-TOF
  • Sample Preparation : Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Injection : Inject 2 µL into the LC system bypassing the column (flow injection analysis) at 0.3 mL/min.

  • MS Parameters : Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Validation Checkpoint : Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to injection. The mass error of the[M+H]⁺ peak must fall within < 5 ppm of the theoretical exact mass (205.0977 Da) to validate the molecular formula.

Data Summary Tables

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aldehyde (CHO)9.80 – 10.05Singlet (s)1HC2'-CHO
Aromatic (Ar-H)6.80 – 7.80Multiplets (m)4HC3', C4', C5', C6'
Primary Amide (NH₂)7.00 – 7.50Broad Singlet (br s)2HCONH₂
Azetidine (CH₂)3.90 – 4.20Multiplet (m)4HC2, C4
Azetidine (CH)3.30 – 3.50Multiplet (m)1HC3
Table 2: Expected ¹³C NMR Assignments (DMSO-d₆, 100 MHz)
Carbon EnvironmentExpected Chemical Shift (ppm)Assignment
Aldehyde Carbonyl~188.0 – 192.0CHO
Amide Carbonyl~172.0 – 175.0CONH₂
Aromatic Carbons115.0 – 150.0Ar-C (6 carbons)
Azetidine CH₂~52.0 – 56.0C2, C4
Azetidine CH~32.0 – 36.0C3
Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350, 3180N-H Stretch (Doublet)Primary Amide
2850, 2750C-H Stretch (Fermi)Aldehyde
1695C=O StretchAldehyde
1660C=O Stretch (Amide I)Primary Amide
1600, 1580C=C StretchAromatic Ring
1250C-N StretchAzetidine Ring
Table 4: ESI-TOF Mass Spectrometry Fragmentation
Ion Speciesm/z ValueFragmentation Mechanism
[M+H]⁺205.097Intact molecular ion
[M+H - NH₃]⁺188.071Cleavage of amide group
[M+H - CO]⁺177.102Loss of carbonyl (aldehyde/amide)
[Fragment]⁺120.044Azetidine ring opening/cleavage

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • 2-Aminobenzaldehydes Synthesis by Rhodium(III)
  • The Journal of Organic Chemistry (ACS Publications)
  • Azetidine(503-29-7)

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications of 1-(2-Formylphenyl)azetidine-3-carboxamide

Executive Summary In the contemporary landscape of drug discovery, the strategic incorporation of small, strained aliphatic rings has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of small, strained aliphatic rings has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) stands out as a highly functionalized, bifunctional building block. By combining an electrophilic ortho-formyl group with a conformationally restricted azetidine-3-carboxamide moiety, this compound serves as a privileged scaffold for the synthesis of complex heterocycles, targeted protein degraders (PROTACs), and kinase inhibitors. This guide provides an in-depth technical analysis of its structural utility, physicochemical properties, and self-validating synthetic protocols.

Structural Significance & Mechanistic Utility

The architectural design of 1-(2-Formylphenyl)azetidine-3-carboxamide is not arbitrary; it is engineered to maximize downstream synthetic versatility while maintaining a lead-like physicochemical profile.

  • The Azetidine Advantage: Historically, medicinal chemists relied heavily on pyrrolidines and piperidines. However, the azetidine ring offers lower lipophilicity, enhanced metabolic stability against cytochrome P450 enzymes, and a unique spatial vectoring of substituents . The carboxamide group at the 3-position provides a rigid, highly directional hydrogen-bond donor/acceptor motif, which is critical for engaging target protein backbones (e.g., kinase hinge regions).

  • The Ortho-Formyl Electrophile: The formyl group positioned ortho to the azetidine nitrogen creates a highly reactive microenvironment. The proximity of the basic nitrogen to the electrophilic aldehyde facilitates intramolecular cascade reactions, making this molecule an ideal precursor for fused bicyclic systems such as quinolines and indoles.

Physicochemical Profiling

Understanding the quantitative baseline of this building block is essential for predicting its behavior in both synthetic workflows and biological environments. The data below highlights its compliance with Lipinski’s Rule of Five, confirming its utility in lead optimization.

Table 1: Physicochemical Properties of 1-(2-Formylphenyl)azetidine-3-carboxamide

PropertyValueStructural Implication
Chemical Name 1-(2-Formylphenyl)azetidine-3-carboxamideStandard IUPAC nomenclature.
CAS Number 1854720-76-5Unique registry identifier .
Molecular Formula C₁₁H₁₂N₂O₂Defines atomic composition.
Molecular Weight 204.23 g/mol Highly atom-efficient for fragment-based drug design.
Hydrogen Bond Donors 2Derived from the primary amide (-NH₂).
Hydrogen Bond Acceptors 3Derived from the amide C=O, formyl C=O, and azetidine N.
Rotatable Bonds 2High rigidity, minimizing entropic penalties upon target binding.

Experimental Protocols: Self-Validating Synthesis System

The synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluorobenzaldehyde and azetidine-3-carboxamide .

Workflow Visualization

SNAr_Workflow A 2-Fluorobenzaldehyde (Electrophile) C SNAr Reaction K2CO3, DMF, 80°C A->C B Azetidine-3-carboxamide (Nucleophile) B->C D 1-(2-Formylphenyl)azetidine- 3-carboxamide C->D

Caption: Workflow for the SNAr synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide.

Step-by-Step Methodology & Causality
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr transition state, significantly accelerating the reaction rate.

  • Reagent Addition: Add azetidine-3-carboxamide hydrochloride (1.1 eq) followed by anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

    • Causality: K₂CO₃ serves a dual purpose. First, it deprotonates the hydrochloride salt to liberate the active nucleophilic amine. Second, it acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the acid-catalyzed degradation of the sensitive formyl group.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.

    • Causality: The highly electron-withdrawing nature of the ortho-formyl group sufficiently activates the aryl fluoride, allowing the reaction to proceed at a moderate 80°C rather than the >120°C typically required for unactivated SNAr processes.

  • Self-Validation & Monitoring: Track the reaction via LC-MS.

    • Validation Check: The system validates itself when the 2-fluorobenzaldehyde starting material ( m/z 125.1) disappears, replaced entirely by the product mass ( [M+H]+=205.2 ). Subsequent 1H NMR analysis must show the intact aldehyde proton at ~10.0 ppm and the emergence of the distinct azetidine multiplet between 3.5–4.5 ppm, confirming substitution without undesired aldol condensation.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine to remove residual DMF, and purify via flash chromatography (DCM/MeOH gradient).

Table 2: SNAr Reaction Optimization Data

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
THFEt₃N651245Incomplete conversion; insufficient stabilization of the Meisenheimer complex.
MeCNK₂CO₃80872Moderate conversion; lower solubility of the hydrochloride salt.
DMF K₂CO₃ 80 4 92 Optimal conditions; rapid conversion with a clean impurity profile.
DMSOCs₂CO₃100285Fast reaction, but minor thermal degradation of the aldehyde observed.

Downstream Applications in Drug Discovery

The true value of 1-(2-Formylphenyl)azetidine-3-carboxamide lies in its bifunctionality, allowing it to act as a central hub for chemical diversification.

Diversification Core 1-(2-Formylphenyl)azetidine- 3-carboxamide RedAm Reductive Amination (Amine + NaBH(OAc)3) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Cyclo Intramolecular Cyclization (Acid/Base Catalysis) Core->Cyclo Target1 Secondary/Tertiary Amines (Drug Linkers) RedAm->Target1 Target2 Cinnamic Acid Derivatives (Pharmacophores) Knoev->Target2 Target3 Quinoline/Indole Scaffolds (Kinase Inhibitors) Cyclo->Target3

Caption: Chemical diversification pathways leveraging the bifunctional ortho-formyl and azetidine moieties.

  • Reductive Amination: The formyl group readily undergoes reductive amination with complex primary or secondary amines using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This is heavily utilized in synthesizing flexible linkers for PROTACs.

  • Friedländer Annulation (Cyclization): By reacting the ortho-amino benzaldehyde motif with α-methylene ketones under basic or acidic conditions, researchers can rapidly construct highly substituted quinoline scaffolds, which are ubiquitous in FDA-approved kinase inhibitors.

References

  • ChemSrc. "1-(2-Formylphenyl)azetidine-3-carboxamide (CAS 1854720-76-5)." ChemSrc Database. URL:[Link]

  • Reardon, H. et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021. URL:[Link]

  • Google Patents. "US20150018335A1 - Carbamate compounds and of making and using same." United States Patent and Trademark Office.
Foundational

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Novel Azetidine Carboxamides

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the pursuit of optimal ligand efficiency often drives the exploration of strained heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of optimal ligand efficiency often drives the exploration of strained heterocyclic scaffolds. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a highly versatile structural motif. When functionalized as an azetidine carboxamide , this scaffold provides a unique combination of restricted conformational flexibility, altered basicity, and precise spatial projection of hydrogen-bond donors and acceptors.

As a Senior Application Scientist, I have observed firsthand how transitioning from traditional piperidine or pyrrolidine rings to azetidine carboxamides can rescue a failing drug program by drastically improving physicochemical properties and mitigating off-target liabilities. This technical guide explores the profound biological activity of novel azetidine carboxamides, focusing on two distinct, field-proven therapeutic paradigms: allosteric inhibition of viral polymerases and targeted inhibition of oncogenic transcription factors .

Chemical Rationale: Why Azetidine Carboxamides?

The rational design of small molecules requires balancing potency with pharmacokinetic viability. The azetidine ring possesses high angle strain (~26 kcal/mol), which restricts its conformational landscape compared to larger macrocycles.

  • Physicochemical Optimization: Azetidines typically exhibit lower lipophilicity (logP) than their pyrrolidine or piperidine counterparts. This reduction in lipophilicity directly enhances aqueous solubility and membrane permeability.

  • The Carboxamide Vector: Carboxamides are ubiquitous in drug design because they act as flexible coupling elements that project both hydrogen-bond donor (N-H) and acceptor (C=O) motifs.

  • Broad Utility: The versatility of this scaffold is evident across multiple therapeutic areas. For instance, pharmaceutical pipelines have successfully utilized 3-azetidine carboxamides to achieve potent, selective inhibition of the Prostanoid EP2 receptor to mitigate inflammation (1)[1].

Paradigm I: Antiviral Efficacy via Allosteric Inhibition (HCV NS5B)

The most prominent success story of the azetidine carboxamide scaffold is its role in the discovery of Beclabuvir, a potent allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanistic Insights

NS5B adopts a classic "right-hand" polymerase topology (fingers, palm, and thumb domains). Indolobenzazepine-derived azetidine carboxamides act as non-nucleoside inhibitors (NNIs) by binding specifically to the thumb domain. Structural biology reveals that the amidic N-H moiety of the azetidine carboxamide forms a critical, high-affinity hydrogen bond with the ARG 503 residue of the enzyme, while the core occupies a proximal hydrophobic pocket (2)[2]. This binding arrests the enzyme in an inactive conformation, preventing viral RNA elongation.

G HCV_RNA HCV RNA Template NS5B NS5B Polymerase (Active) HCV_RNA->NS5B Binds Inhibited Conformational Arrest (Inactive NS5B) NS5B->Inhibited Inhibition Azetidine Azetidine Carboxamide (Allosteric Inhibitor) Thumb Thumb Domain Binding Pocket Azetidine->Thumb Targets Thumb->NS5B Allosteric Shift

Mechanism of HCV NS5B allosteric inhibition by azetidine carboxamides.

Structure-Activity Relationship (SAR) & Liability Profiling

During the development of these inhibitors, early indolobenzazepine analogs exhibited a severe off-target liability: the activation of the human Pregnane X Receptor (hPXR), which induces CYP3A4 expression and causes severe drug-drug interactions. By incorporating and modifying the azetidine carboxamide moiety, researchers successfully decoupled antiviral potency from hPXR activation (3)[3].

Table 1: SAR and Liability Profiling of Indolobenzazepine Azetidine Carboxamides

Compound VariantAzetidine ModificationHCV NS5B EC₅₀ (μM)EC₅₀ + 40% Serum (μM)Cytotoxicity CC₅₀ (μM)hPXR Activation Liability
Compound 19 Morpholine Carboxamide0.0850.120>10High
Compound 49 Unsubstituted Azetidine0.0380.059>10Moderate (>50% Ymax)
Compound 50 Sterically Constrained Azetidine0.0200.045>10Eliminated
Experimental Workflow: FRET-Based NS5B Polymerase Inhibition Assay

To validate the biological activity of these compounds, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed. This protocol is designed to ensure that measured inhibition is a direct result of compound binding, rather than assay artifact.

Step-by-Step Methodology:

  • Initiation Complex Assembly: Pre-incubate recombinant HCV NS5B polymerase (genotype 1b) with a synthetic RNA template and a fluorescently labeled RNA primer for 15 minutes at 22°C.

    • Causality: NS5B requires pre-assembly with the RNA template to form a stable initiation complex. Inhibitors targeting the thumb domain must be evaluated against this active conformation.

  • Compound Addition (Dose-Response): Dispense the azetidine carboxamide compounds using acoustic liquid handling (e.g., Echo 550) in a 10-point serial dilution (DMSO vehicle).

    • Self-Validation: Always include a known reference inhibitor (e.g., Beclabuvir) to establish the assay's dynamic range. A DMSO-only well serves as the 100% activity control.

  • Serum Shift Assessment: Run a parallel assay plate containing 40% human serum.

    • Causality: Highly lipophilic compounds bind non-specifically to serum proteins. Evaluating the EC₅₀ shift in the presence of serum accurately predicts the in vivo free-drug concentration.

  • Reaction Initiation & Kinetic Read: Add a mixture of natural NTPs to initiate RNA elongation. Monitor the FRET signal cleavage in real-time using a microplate reader (ex: 485 nm / em: 520 nm).

    • Self-Validation: Calculate the Z'-factor for the plate. A Z' > 0.5 is mandatory to validate the screening run, ensuring the signal window is robust against background noise.

Paradigm II: Targeted Oncology via STAT3 Inhibition

Beyond virology, azetidine carboxamides have demonstrated profound utility in targeted oncology. Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous human cancers, driving tumor proliferation and evading apoptosis.

Mechanistic Insights

Traditional STAT3 inhibitors suffered from poor cell permeability and weak potency. Recent medicinal chemistry efforts have replaced early proline-based linkers with (R)-azetidine-2-carboxamide analogues. These novel molecules bind directly to the SH2 domain of STAT3. By occupying the SH2 pocket, the azetidine carboxamide prevents the recruitment of STAT3 to activated JAK kinases, thereby blocking its phosphorylation (pY705) and subsequent dimerization (4)[4].

G IL6 IL-6 / Cytokines JAK JAK Kinase Activation IL6->JAK STAT3 STAT3 Monomer (Phosphorylation) JAK->STAT3 Dimer STAT3 Dimerization (Prevented) STAT3->Dimer Blocked Azetidine (R)-Azetidine-2-Carboxamide SH2 SH2 Domain Blockade Azetidine->SH2 Binds SH2->STAT3 Inhibits Apoptosis Cancer Cell Apoptosis Dimer->Apoptosis Leads to

Interruption of STAT3 signaling and dimerization by (R)-azetidine-2-carboxamides.

Structure-Activity Relationship (SAR)

The rigid geometry of the (R)-azetidine ring optimally positions the carboxamide to interact with the SH2 binding pocket, yielding sub-micromolar potency and inducing significant apoptosis in STAT3-addicted cancer cell lines (e.g., MDA-MB-231 breast cancer cells) (4)[4].

Table 2: Sub-micromolar Potency of (R)-Azetidine-2-Carboxamide Analogues

CompoundScaffold TypeIn Vitro STAT3 IC₅₀ (μM)Cell Viability (MDA-MB-231) IC₅₀ (μM)Biological Outcome
BP-1-102 Early Lead (Proline Linker)6.8015.2Weak Apoptosis
Compound 5a (R)-Azetidine-2-carboxamide0.852.4Reduced Viability
Compound 8i (R)-Azetidine-2-carboxamide0.340.9High Apoptosis
CJ-1383 Optimized Azetidine0.150.4Profound Tumor Regression
Experimental Workflow: STAT3 DNA-Binding Assay

To confirm that the phenotypic cell death is mechanistically driven by STAT3 SH2 domain blockade, an Electrophoretic Mobility Shift Assay (EMSA) or high-throughput ELISA-based DNA-binding assay is utilized.

Step-by-Step Methodology:

  • Nuclear Extraction: Stimulate MDA-MB-231 cells with IL-6 (50 ng/mL) for 30 minutes to induce maximal STAT3 activation. Lyse the cells and isolate the nuclear fraction using a hypotonic buffer system.

    • Causality: STAT3 functions as a transcription factor. Isolating nuclear fractions ensures the assay specifically measures the active, translocated protein pool capable of DNA binding.

  • Oligonucleotide Incubation: Incubate the nuclear extract with a biotinylated consensus double-stranded DNA probe (hSIE) in the presence of varying concentrations of the (R)-azetidine-2-carboxamide compound for 1 hour at room temperature.

    • Causality: The SH2 domain must be free for STAT3 to dimerize and bind the DNA probe. If the compound successfully occupies the SH2 domain, the DNA-protein complex cannot form.

  • Chemiluminescent Detection: Transfer the mixture to a streptavidin-coated 96-well plate. Wash unbound proteins, add an anti-STAT3 primary antibody, followed by an HRP-conjugated secondary antibody. Develop with ECL substrate and read luminescence.

    • Self-Validation: Utilize a mutated DNA probe in parallel wells. A lack of signal in the mutated probe wells validates that the luminescence observed in the primary wells is due to specific STAT3-DNA interactions, ruling out false positives from non-specific protein aggregation.

Conclusion

The biological activity of novel azetidine carboxamides represents a triumph of rational drug design. By leveraging the unique spatial constraints and physicochemical properties of the four-membered azetidine ring, coupled with the hydrogen-bonding capacity of the carboxamide group, researchers have successfully engineered highly potent, selective, and bioavailable molecules. Whether acting as allosteric inhibitors of viral polymerases like HCV NS5B or as targeted disruptors of oncogenic STAT3 dimerization, the azetidine carboxamide scaffold remains a premier tool in the arsenal of modern medicinal chemistry.

References

  • Source: National Institutes of Health (NIH)
  • What are the new molecules for STAT inhibitors?
  • Source: National Institutes of Health (NIH)
  • Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase (Structural Mechanisms)

Sources

Exploratory

The Azetidine Scaffold: A Privileged Framework in Modulating Diverse Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Substituted Azetidines, with a Focus on the Potential Roles of the Formylphenyl Moiety. The azeti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms of Action of Substituted Azetidines, with a Focus on the Potential Roles of the Formylphenyl Moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding to biological targets, improve pharmacokinetic properties, and offer novel intellectual property.[1][2] While a singular mechanism of action for all "formylphenyl azetidines" is not applicable, the true value of this class of compounds lies in the diverse and potent biological activities achievable through varied substitution patterns on the azetidine core. This guide will elucidate the established mechanisms of action for several classes of biologically active azetidines and explore the potential contributions of the formylphenyl substituent to their activity based on structure-activity relationship (SAR) principles.

Enzyme Inhibition: A Dominant Mechanism for Substituted Azetidines

Azetidine derivatives have been successfully developed as potent and selective inhibitors of various enzymes. The rigid azetidine scaffold can orient key functional groups in a precise manner to interact with the active site of an enzyme.

Inhibition of Serine Proteases and Hydrolases

The β-lactam (azetidin-2-one) core is a well-known pharmacophore, most famously in penicillin and cephalosporin antibiotics, which inhibit bacterial transpeptidases. Beyond this, substituted azetidin-2-ones have been shown to inhibit other serine proteases and hydrolases.

  • Mechanism of Action: The strained four-membered ring of the azetidin-2-one can undergo nucleophilic attack by a serine residue in the enzyme's active site. This results in the formation of a stable, covalent acyl-enzyme intermediate, leading to irreversible inhibition. The substituents on the azetidine ring dictate the selectivity and potency of the inhibitor for a particular enzyme.

  • Potential Role of the Formylphenyl Group: A formylphenyl substituent could play several roles in this context. The phenyl ring can engage in π-π stacking or hydrophobic interactions within the enzyme's binding pocket. The formyl group, being an electron-withdrawing group, can influence the reactivity of the azetidine ring. Furthermore, the aldehyde functionality could potentially form a Schiff base with a nearby lysine residue in the active site, providing an additional anchoring point and enhancing inhibitory activity.

Inhibition of Other Enzyme Classes

Azetidines have also been shown to inhibit non-serine enzymes:

  • Purine Nucleoside Phosphorylase (PNP), Methylthioadenosine Phosphorylase (MTAP), and Methylthioadenosine Nucleosidase (MTAN): Azetidine analogues have been designed as transition-state inhibitors of these enzymes, which are involved in purine metabolism.[4] These inhibitors mimic the geometry and electronic properties of the transition state of the enzymatic reaction, leading to very tight binding.

  • Stearoyl-CoA Delta-9 Desaturase (SCD): Certain azetidine derivatives are inhibitors of SCD, an enzyme involved in fatty acid metabolism.[5] Inhibition of SCD has therapeutic potential in treating metabolic disorders.

  • Tubulin Polymerization: 1,4-diaryl-2-azetidinones have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Receptor Antagonism: Modulating G-Protein Coupled Receptor (GPCR) Signaling

The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for designing ligands that can differentiate between receptor subtypes and between agonist and antagonist binding modes.

Free Fatty Acid Receptor 2 (FFA2) Antagonism

A class of azetidines has been developed as potent and selective antagonists of FFA2, a GPCR involved in inflammatory responses.[7][8]

  • Mechanism of Action: These azetidine-based antagonists bind to the orthosteric site of the FFA2 receptor, preventing the binding of endogenous short-chain fatty acid agonists. This blocks the downstream signaling cascade, which includes G-protein coupling, calcium mobilization, and neutrophil migration. The most advanced compound in this class, GLPG0974, has reached clinical trials.[8]

  • Potential Role of the Formylphenyl Group: In the context of a GPCR antagonist, a formylphenyl group could serve as a key interaction moiety within the receptor's binding pocket. The aromatic ring can form hydrophobic or aromatic interactions with nonpolar residues, while the formyl group can act as a hydrogen bond acceptor with polar residues such as asparagine, glutamine, or serine. This could be crucial for orienting the molecule correctly for high-affinity binding and preventing the conformational changes required for receptor activation.

Opioid Receptor-Like 1 (ORL1) Antagonism

Aminoalkylazetidines have been discovered as novel ligands for the ORL1 receptor, also known as the nociceptin receptor.[9]

Antimicrobial and Antitubercular Activity

Beyond the classical β-lactam mechanism, azetidine derivatives have shown promise in combating a range of pathogens through various mechanisms.

General Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of novel azetidine derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13] The presence of electron-withdrawing groups on the phenyl ring attached to the azetidine has been shown to enhance antimicrobial activity.[11]

Inhibition of Mycolate Assembly in Mycobacterium tuberculosis

A series of azetidine derivatives have been identified that are potent against multidrug-resistant Mycobacterium tuberculosis.[14]

  • Mechanism of Action: These compounds inhibit the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell envelope leads to bactericidal activity.

Anticancer Mechanisms: Induction of Apoptosis

In addition to the inhibition of tubulin polymerization, some azetidine derivatives exhibit anticancer activity through the activation of specific signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

Certain 1,4-diaryl-2-azetidinones, in addition to inhibiting tubulin polymerization, also activate AMPK.[6]

  • Mechanism of Action: AMPK is a key energy sensor in cells. Its activation can lead to the inhibition of cell growth and proliferation and the induction of apoptosis. The activation of AMPK by these azetidinone compounds, coupled with their effects on the cell cycle, results in potent anticancer activity.

  • Signaling Pathway Diagram:

AMPK_Activation Formylphenyl Azetidinone Formylphenyl Azetidinone Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Formylphenyl Azetidinone->Tubulin Polymerization Inhibition AMPK Activation AMPK Activation Formylphenyl Azetidinone->AMPK Activation G2/M Arrest G2/M Arrest Tubulin Polymerization Inhibition->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Caspase-3 Activation Caspase-3 Activation AMPK Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of anticancer activity for certain formylphenyl azetidinones.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a formylphenyl azetidine derivative against a target enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

    • Assay buffer

    • Test compound (formylphenyl azetidine derivative) dissolved in DMSO

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions or controls.

    • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay for GPCR Antagonism
  • Objective: To assess the antagonistic activity of a formylphenyl azetidine derivative on a Gq-coupled GPCR.

  • Materials:

    • Cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test compound

    • Known agonist for the target GPCR

    • Fluorescent plate reader with an injection system

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the test compound (potential antagonist) at various concentrations to the wells and incubate for a specific period.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and monitor the change in fluorescence, which corresponds to the intracellular calcium concentration.

    • The reduction in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.

    • Calculate the IC50 of the antagonist from a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Inhibition Enzyme Inhibition Assay (Protocol 1) Cytotoxicity_Assay MTT/MTS Assay Enzyme_Inhibition->Cytotoxicity_Assay GPCR_Antagonism Calcium Mobilization Assay (Protocol 2) GPCR_Antagonism->Cytotoxicity_Assay Antimicrobial_Screening MIC Determination Apoptosis_Assay Caspase-Glo Assay Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry Apoptosis_Assay->Cell_Cycle_Analysis PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Cell_Cycle_Analysis->PK_PD_Studies Efficacy_Models Disease Models (e.g., Xenograft) PK_PD_Studies->Efficacy_Models Compound_Synthesis Compound_Synthesis Compound_Synthesis->Enzyme_Inhibition Compound_Synthesis->GPCR_Antagonism Compound_Synthesis->Antimicrobial_Screening

Caption: A general experimental workflow for the evaluation of formylphenyl azetidines.

Quantitative Data Summary

Azetidine Derivative ClassBiological Target/ActivityPotency (IC50/EC50)Reference
1,4-Diaryl-2-azetidinonesAntiproliferative (duodenal adenocarcinoma)3-13 nM[6]
AminoalkylazetidinesORL1 Receptor LigandsPotent and selective[9]
Azetidine AnaloguesPurine Nucleoside Phosphorylase (PNP)Kd as low as 229 pM[4]
Azetidine-based compoundsFree Fatty Acid Receptor 2 (FFA2) AntagonistNanomolar potency[7][8]
Phenyl Azetidine-2-one Sulphonyl DerivativesAntibacterialSimilar or better than ampicillin[11]

Conclusion

The formylphenyl azetidine scaffold represents a versatile platform for the development of novel therapeutics targeting a wide array of biological pathways. The mechanism of action is not inherent to the formylphenyl azetidine core itself but is defined by the specific arrangement of substituents that allow for high-affinity and selective interactions with a particular biological target. Understanding the established mechanisms of various substituted azetidines, from enzyme inhibition and receptor antagonism to antimicrobial and anticancer activities, provides a robust framework for the rational design and evaluation of new formylphenyl azetidine derivatives. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers to investigate the biological activities of these promising compounds.

References

  • Patel, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Singh, U. P., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

  • Tripodi, F., et al. (2012). Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis. Journal of Medicinal Chemistry, 55(5), 2112-24. [Link]

  • Evans, G. B., et al. (2008). Azetidine based transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. Journal of Medicinal Chemistry, 51(4), 852-9. [Link]

  • Ho, N. H. A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 10(2), 527-539. [Link]

  • Kumar, A., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Di, F., et al. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3079-82. [Link]

  • Figshare. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]

  • De Vry, J., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 10074-91. [Link]

  • ResearchGate. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-93. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Google Patents. (2007). WO2007143823A1 - Azetidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. ResearchGate. [Link]

  • Tizan, S., et al. (2016). Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives. International Immunopharmacology, 37, 126-35. [Link]

  • Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100105. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Donetti, A., et al. (1982). (Imidazolylphenyl)formamidines. A structurally novel class of potent histamine H2 receptor antagonists. Journal of Medicinal Chemistry, 25(3), 280-7. [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide Derivatives

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp3 character, metabolic stability, and improved solubility.[1][2] When functionalized, specifically as 1-aryl-azetidine-3-carboxamide derivatives, these molecules serve as versatile building blocks for a range of therapeutic agents, particularly in oncology and central nervous system (CNS) disorders.[1][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for constructing 1-(2-formylphenyl)azetidine-3-carboxamide, a key intermediate where the ortho-formyl group acts as a crucial handle for further chemical elaboration. We will delve into the strategic considerations behind precursor synthesis and focus on robust, field-proven coupling methodologies, including the Buchwald-Hartwig amination, to provide researchers with a practical framework for implementation.

Strategic Overview: Retrosynthetic Analysis

The successful synthesis of the target scaffold hinges on a modular and efficient strategy. A retrosynthetic analysis reveals two primary disconnection points for consideration: the C-N bond between the azetidine nitrogen and the phenyl ring, and the C-N bond of the carboxamide. The most logical and versatile approach involves a late-stage formation of the aryl-azetidine C-N bond. This strategy allows for the independent synthesis and purification of the two key precursors: azetidine-3-carboxamide and a suitable 2-halobenzaldehyde. This modularity is highly advantageous for library synthesis, as either component can be readily varied.

G cluster_precursors Key Precursors Target 1-(2-Formylphenyl)azetidine- 3-carboxamide Disconnect Key Disconnection: Aryl C-N Bond Formation Target->Disconnect Azetidine Azetidine-3-carboxamide Disconnect->Azetidine Benzaldehyde 2-Halobenzaldehyde (X = F, Cl, Br) Disconnect->Benzaldehyde

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Precursors

Pathway to Azetidine-3-carboxamide

Azetidine-3-carboxamide is not commonly available commercially and must be prepared from its corresponding carboxylic acid. A practical, large-scale synthesis of azetidine-3-carboxylic acid has been reported, starting from commercially available diethyl bis(hydroxymethyl)malonate.[4][5] The key transformation involves the formation of a bistriflate, followed by cyclization with a protected amine like benzylamine.[4]

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in peptide and medicinal chemistry.

Protocol: Amidation of Azetidine-3-carboxylic Acid

  • Activation: To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add HOBt (1.2 equiv) and EDC (1.2 equiv). Stir the mixture for 20 minutes to form the active ester.

  • Amidation: Add a solution of aqueous ammonia (2.0 equiv, ~28%) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc-azetidine-3-carboxamide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Isolation: Concentrate the solvent in vacuo. The resulting product, azetidine-3-carboxamide, is often obtained as a TFA salt and can be used directly or neutralized with a mild base.

Selection of the Aryl Precursor

The choice of the 2-halobenzaldehyde is critical and depends on the chosen coupling strategy.

  • 2-Fluorobenzaldehyde : This is the most reactive substrate for Nucleophilic Aromatic Substitution (SNA_r) due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.[6][7]

  • 2-Chlorobenzaldehyde & 2-Bromobenzaldehyde : These are less reactive in SNA_r but are ideal substrates for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8][9] They are often preferred for their broader functional group tolerance and the extensive development of catalytic systems for their use.

Core Synthesis: C-N Bond Formation Methodologies

The formation of the bond between the azetidine nitrogen and the 2-formylphenyl ring is the pivotal step in this synthesis.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most robust and versatile method for forming aryl C-N bonds.[10] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[8][10]

Causality Behind Component Selection:

  • Palladium Source : Pd(OAc)2 or Pd2(dba)3 are common, stable Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.

  • Ligand : The choice of phosphine ligand is crucial. For a relatively unactivated substrate like an aryl chloride, a sterically hindered, electron-rich biarylphosphine ligand (e.g., BrettPhos, XPhos) is often required to promote the challenging oxidative addition and facilitate the rate-limiting reductive elimination step. For aryl bromides, bidentate ligands like BINAP or DPPF are often effective.[10][11]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are frequently used.[11]

  • Solvent : Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are standard to ensure the reaction can be heated sufficiently without degrading the reagents.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Charge Schlenk tube with: - Aryl Halide (1 equiv) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (1.5-2.0 equiv) B 2. Seal, evacuate, and backfill with N2/Ar (3x) A->B C 3. Add anhydrous solvent (e.g., Toluene) and Azetidine-3-carboxamide (1.2 equiv) B->C D 4. Heat reaction mixture (e.g., 100-110 °C) C->D E 5. Monitor by TLC / LC-MS (12-24 hours) D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite® to remove Pd residues F->G H 8. Concentrate filtrate G->H I 9. Purify by flash column chromatography H->I Product Product I->Product Final Product

Sources

Exploratory

The Discovery and Optimization of Substituted Azetidine-3-Carboxamides in Modern Therapeutics

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping "flatland"—the historical over-reliance on planar, sp²-hybridized aromatic rings—is a critical directive for improving clinical success rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping "flatland"—the historical over-reliance on planar, sp²-hybridized aromatic rings—is a critical directive for improving clinical success rates. The incorporation of sp³-rich, strained four-membered heterocycles like azetidines offers a profound structural advantage.

Specifically, the azetidine-3-carboxamide pharmacophore has emerged as a highly privileged motif. The inflexibility and structural constraints imposed by the four-membered azetidine ring promote exceptional receptor-binding selectivity, improved pharmacokinetic features, and high metabolic stability compared to their acyclic or larger-ring counterparts. Furthermore, the carboxamide linkage provides a rigid vector for hydrogen bonding, locking the molecule into a defined spatial orientation that minimizes the entropic penalty upon target binding[1].

This technical guide explores the mechanistic utility, synthetic workflows, and recent breakthrough applications of substituted azetidine-3-carboxamides in drug discovery.

Mechanistic Insights: Target Selectivity & Binding Dynamics

The utility of the azetidine-3-carboxamide core is best illustrated through its recent applications in oncology and virology. By acting as a rigid scaffold, it precisely positions functional groups to interact with complex kinase pockets and viral entry proteins.

Selective ITK Inhibition in T-Cell Leukemia

Interleukin-2-inducible T-cell kinase (ITK) is a critical driver in T-cell signaling and a prime target for T-cell leukemias. A breakthrough late-2025 study demonstrated that integrating an azetidine-3-carboxamide moiety into a 3-oxo-2,3-dihydropyridazine scaffold yielded highly selective ITK inhibitors [2].

Mechanistically, these derivatives (such as Compound 9) act by directly blocking the phosphorylation of ITK at residues Tyr551 and Tyr511. Because the azetidine ring restricts the conformational freedom of the attached fluorophenyl and furan-2-ylmethyl groups, the molecule achieves high shape-complementarity with the ITK ATP-binding pocket, preventing off-target binding to structurally similar kinases like BTK. This effectively shuts down downstream PLCγ1 activation and ERK1/2 phosphorylation.

ITK_Signaling TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation ITK ITK (Interleukin-2-inducible T-cell kinase) ZAP70->ITK Recruits & Activates PLCg1 PLCγ1 Activation ITK->PLCg1 Phosphorylates ERK ERK1/2 Phosphorylation PLCg1->ERK Downstream Signaling Inhibitor Azetidine-3-carboxamide Derivative (e.g., Cmpd 9) Inhibitor->ITK Blocks Tyr551/Tyr511 Phosphorylation

Mechanism of ITK signaling inhibition by azetidine-3-carboxamide derivatives.

Antiviral Entry Inhibition Against Henipaviruses

Beyond oncology, the azetidine-3-carboxamide core has been successfully deployed in antiviral drug discovery. Recent optimization of furopyrimidine-based inhibitors targeting highly pathogenic Henipaviruses (Nipah and Hendra viruses) utilized this scaffold to block viral entry[3]. Transitioning from a piperidine hit to an azetidine-3-carboxamide lead (Compound 39) improved the ligand-efficiency by reducing the steric bulk and locking the bioactive conformation required to interfere with the viral fusion machinery.

Synthetic Methodologies: A Self-Validating Protocol

To harness the potential of azetidine-3-carboxamides, discovery chemists must employ robust, scalable synthetic routes. The following protocol outlines the generation of N-substituted azetidine-3-carboxamides and their subsequent late-stage functionalization, adapted from validated 2025 methodologies[4].

Step-by-Step Experimental Workflow

Step 1: Amide Coupling

  • Procedure: To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) and an amine (e.g., furan-2-ylmethanamine, 1.2 equiv.) in anhydrous DMF, add DIPEA (3.0 equiv.) followed by HATU (1.5 equiv.) at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Causality & Expert Insight: HATU is explicitly chosen over standard carbodiimides (like EDC) for strained sp³ systems. It ensures rapid formation of the active ester, minimizing the risk of degradation or epimerization of the sensitive azetidine core.

Step 2: Boc Deprotection

  • Procedure: Dissolve the resulting Boc-protected intermediate in CH₂Cl₂. Cool the reaction to 0 °C and slowly add Trifluoroacetic acid (TFA, 5.0 equiv.). Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Causality & Expert Insight: Azetidines possess significant ring strain (~26 kcal/mol). The deprotection is strictly initiated at 0 °C because the exothermic nature of TFA addition can provoke unwanted ring-opening side reactions under highly acidic conditions.

Step 3: Nucleophilic Substitution (SₙAr)

  • Procedure: React the deprotected azetidine-3-carboxamide with a halogenated core (e.g., 4-bromo-6-chloropyridazin-3(2H)-one) in a polar aprotic solvent (DMF or MeCN) using K₂CO₃ as a base at 80 °C.

  • Causality & Expert Insight: The secondary amine of the azetidine acts as a potent nucleophile. The differential reactivity of the halogens on the pyridazinone ring allows for highly regioselective substitution, ensuring the azetidine is installed precisely at the more electrophilic position.

Step 4: Late-Stage Suzuki-Miyaura Coupling

  • Procedure: Subject the intermediate to Suzuki-Miyaura cross-coupling using various aryl/heteroaryl boronic acids, Pd(dppf)Cl₂ catalyst, and Na₂CO₃ in a 1,4-dioxane/H₂O mixture at 90 °C.

  • Causality & Expert Insight: Positioning the cross-coupling as the absolute final step creates a self-validating, divergent synthesis platform. A single advanced azetidine-bearing intermediate can be rapidly diversified into a massive library of analogs for high-throughput SAR profiling without repeating the sensitive ring-coupling steps.

Synthetic_Workflow Step1 1-(Boc)azetidine- 3-carboxylic acid Step2 Amide Coupling (HATU, DIPEA) Step1->Step2 Step3 Boc Deprotection (TFA, 0°C to RT) Step2->Step3 Step4 Nucleophilic Substitution (Regioselective SNAr) Step3->Step4 Step5 Suzuki-Miyaura Coupling (Pd cat., Boronic Acids) Step4->Step5 Final Substituted Azetidine-3-carboxamides Step5->Final

Step-by-step synthetic workflow for azetidine-3-carboxamide derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The translation of the synthetic workflow into biological efficacy is evident in recent screening data. The table below summarizes the quantitative biological activity of key azetidine-3-carboxamide derivatives across different therapeutic targets.

Compound IDTherapeutic TargetCore Scaffold / ModificationsBiological Activity / Potency
Compound 9 Interleukin-2-inducible T-cell kinase (ITK)3-oxo-2,3-dihydropyridazine + Azetidine-3-carboxamide (3-fluorophenyl variant)High Selectivity; Reduced ITK (Tyr551/511) Phosphorylation
Compound 22 Interleukin-2-inducible T-cell kinase (ITK)3-oxo-2,3-dihydropyridazine + Azetidine-3-carboxamide (3,5-difluorophenyl variant)High Potency in ITK-expressing leukemia cell lines (Jurkat, CCRF-CEM)
Compound 39 Henipaviruses (Nipah/Hendra Viral Entry)Furopyrimidine + Azetidine-3-carboxamidePotent Antiviral Entry Inhibition (EC₅₀ in low micromolar range)
Compound 1 Henipaviruses (Nipah/Hendra Viral Entry)Furopyrimidine + Piperidine-3-carboxamide (Pre-optimization Hit)Baseline Activity (EC₅₀ = 48.36 ± 7.22 μM)

Data synthesized from Tangallapalli et al. (2025) and Irina et al. (2025).

Conclusion

The transition from planar aromatics to strained, sp³-rich heterocycles represents a paradigm shift in rational drug design. Substituted azetidine-3-carboxamides offer a unique convergence of metabolic stability, precise spatial vectoring, and synthetic tractability. As demonstrated by their recent success in generating selective ITK inhibitors and potent antiviral agents, this pharmacophore is poised to become a cornerstone in the development of next-generation therapeutics.

References

  • Tangallapalli, S., Gundla, R., Paidikondala, K., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 15(55), 47565-47586. Royal Society of Chemistry. URL:[Link]

  • Irina, N., et al. (2025). Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv, 2:290. URL:[Link]

  • ResearchGate Database. (2025). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. URL:[Link]

Sources

Foundational

Physicochemical Characterization of Formylphenyl Azetidines: A Technical Guide

Executive Summary The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and sp³-rich character provide a powerful vector for optimizing pharmacokinetic properties, often serving as a superior bioisostere for larger piperidine or pyrrolidine rings [1][1]. Within this chemical space, formylphenyl azetidines —such as 1-(4-formylphenyl)azetidine-3-carboxylic acid—occupy a critical niche. They act as highly versatile reactive intermediates and covalent probes, combining the metabolic stability of the azetidine core with the synthetic utility of an aldehyde handle .

This whitepaper provides an in-depth analysis of the physicochemical properties of formylphenyl azetidines, detailing the electronic causality behind their behavior and providing self-validating protocols for their characterization.

Structural & Electronic Causality

The Strain-Reactivity Paradigm

The fundamental physicochemical behavior of the azetidine ring is dictated by its inherent ring strain (approximately 25.4 kcal/mol) [2][2]. Unlike the relatively strain-free piperidine ring, the compressed bond angles of azetidine force the nitrogen atom to adopt a geometry that heavily influences its basicity and nucleophilicity.

Mesomeric Pull and pKa Modulation

Unsubstituted azetidine is highly basic, with a pKa of ~11.29 [2][2]. However, functionalizing the nitrogen with an aryl group drastically alters this profile. In N-phenylazetidine, the lone pair on the nitrogen delocalizes into the aromatic π-system. While the sp³-rich nature of the strained ring creates a slight "steric inhibition to resonance" compared to planar pyrrolidines, the delocalization is still profound enough to drop the pKa to the 3.5–4.5 range [3][3].

When a formyl group is introduced at the para position of the phenyl ring, it exerts a powerful electron-withdrawing effect via resonance. This mesomeric pull further depletes electron density from the azetidine nitrogen, pushing the pKa below 3.0. Consequently, formylphenyl azetidines exist almost entirely in their neutral, unprotonated state at physiological pH (7.4), which maximizes their lipophilicity and membrane permeability while increasing their susceptibility to acid-mediated ring opening [4][4].

G N Azetidine Nitrogen (sp3-rich, strained) E E N->E Decreased Basicity S Altered Ring Stability N->S Increased Susceptibility P Phenyl Ring (Delocalization) P->N Lone Pair Delocalization F Formyl Group (Strong EWG) F->P Resonance Pull

Caption: Electronic effects of the formylphenyl group on the azetidine nitrogen.

Physicochemical Profiling Data

The table below summarizes the quantitative shifts in physicochemical properties as the azetidine core is functionalized into a formylphenyl derivative.

PropertyAzetidineN-Phenylazetidine1-(4-Formylphenyl)azetidine-3-carboxylic acid
Molecular Weight 57.10 g/mol 133.19 g/mol 205.21 g/mol
Ring Strain ~25.4 kcal/mol~25.4 kcal/mol~25.4 kcal/mol
pKa (Conjugate Acid) ~11.29~3.5 - 4.5< 3.0 (Amine), ~4.5 (Carboxylic Acid)
Topological Polar Surface Area 12.0 Ų3.2 Ų66.4 Ų
Primary Utility Core ScaffoldBioisostere / FragmentReactive Intermediate / Building Block

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous characterization of formylphenyl azetidines, the following self-validating protocols must be employed.

Protocol 1: Spectrophotometric pKa Determination

Causality: Standard potentiometric titration fails for highly lipophilic, low-pKa compounds due to aqueous insolubility. Spectrophotometry is the superior choice because the formylphenyl chromophore undergoes a distinct bathochromic shift upon protonation/deprotonation of the adjacent nitrogen.

  • Step 1: Prepare a 10 mM stock solution of the formylphenyl azetidine in LC-MS grade DMSO.

  • Step 2: Dilute the stock to a final concentration of 50 µM in a series of universal aqueous buffers ranging from pH 1.0 to 8.0. Maintain DMSO concentration strictly below 1% to prevent cosolvent-induced pKa shifting.

  • Step 3: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution using a dual-beam spectrophotometer at 25.0 ± 0.1 °C.

  • Step 4: Identify the analytical wavelengths corresponding to the maximum absorbance (λmax) of the fully protonated and fully deprotonated species.

  • Step 5: Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the pKa.

  • Self-Validation System: Concurrently run a reference standard (e.g., aniline, known pKa ~4.6) in the exact same buffer system. If the calculated pKa of aniline deviates by >0.1 units, recalibrate the pH electrodes and buffer ionic strength.

Protocol 2: Kinetic Solubility Profiling (Shake-Flask Method)

Causality: Because the aldehyde group is a reactive handle susceptible to oxidation or hydration over long periods, kinetic solubility (short duration) is preferred over thermodynamic solubility (long duration) to prevent degradation artifacts [5][5].

  • Step 1: Add 1 mg of the solid compound to a 2 mL microcentrifuge tube.

  • Step 2: Add 1 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Step 3: Vortex the suspension vigorously for 2 minutes, then agitate on a thermoshaker at 300 rpm and 25 °C for exactly 4 hours.

  • Step 4: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved material.

  • Step 5: Carefully extract the supernatant, dilute 1:10 in the mobile phase, and quantify the dissolved concentration via HPLC-UV against a pre-established calibration curve.

  • Self-Validation System: Run a concurrent assay with a highly soluble standard (caffeine) and a poorly soluble standard (amiodarone). The assay is validated only if caffeine shows complete dissolution and amiodarone matches literature kinetic solubility limits.

Protocol 3: Microsomal Stability & Aldehyde Oxidation Assay

Causality: The formyl group is highly susceptible to rapid oxidation by aldehyde oxidase (AO) and cytochrome P450s, converting it to a carboxylic acid. This assay isolates the metabolic liability of the aldehyde from the potential ring-opening of the azetidine.

  • Step 1: Incubate 1 µM of the compound in human liver microsomes (HLM) (0.5 mg/mL protein) suspended in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Step 2: Initiate the reaction by adding an NADPH regenerating system.

  • Step 3: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Step 4: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS, monitoring both the depletion of the parent mass and the appearance of the M+16 mass (carboxylic acid metabolite).

  • Self-Validation System: Use verapamil as a positive control for CYP450-mediated metabolism and phthalazine as a positive control for aldehyde oxidase activity.

Synthetic Utility & Derivatization Workflow

Formylphenyl azetidines are rarely terminal therapeutic agents; their true value lies in their utility as advanced building blocks. The formyl group serves as a versatile electrophilic center for late-stage functionalization, enabling the rapid generation of diverse chemical libraries.

G A 1-(4-Formylphenyl)azetidine Core Scaffold B Physicochemical Characterization A->B C Chemical Derivatization A->C B1 pKa & LogD Profiling B->B1 B2 Metabolic Stability Assay B->B2 C1 Reductive Amination (Amine Synthesis) C->C1 C2 Wittig Olefination (Alkene Synthesis) C->C2

Caption: Workflow for the characterization and derivatization of formylphenyl azetidines.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: NIH / PubMed URL
  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL
  • Title: 1-(4-Formylphenyl)
  • Title: Evaluation of the Electron Donor Strength of Different Amino Groups Source: DocsDrive URL
  • Title: A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Source: Benchchem URL
  • Title: 1-(2-Nitrophenyl)

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(2-Formylphenyl)azetidine-3-carboxamide

This document provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of the novel compound 1-(2-Formylphenyl)azetidine-3-carboxamide. As this is a new chemical entity, this guide e...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of the novel compound 1-(2-Formylphenyl)azetidine-3-carboxamide. As this is a new chemical entity, this guide establishes a foundational, multi-assay approach to determine its potential as a therapeutic agent by evaluating its impact on cell viability and membrane integrity.[1][2] The protocols, data interpretation frameworks, and validation systems described herein are designed for researchers, scientists, and drug development professionals to generate robust and reliable preliminary data.

Introduction and Rationale

The initial evaluation of a novel compound's interaction with living cells is a cornerstone of the drug discovery process.[1] Preliminary cytotoxicity screening serves as a critical filter, identifying molecules with potential therapeutic efficacy while flagging those with overt toxicity early in development.[1][3] The subject of this guide, 1-(2-Formylphenyl)azetidine-3-carboxamide, features an azetidine ring, a structure known for its potential biological activity and presence in various bioactive compounds.[4][5][6] The presence of a formylphenyl group suggests potential for reactivity and specific interactions within a biological system.

This guide advocates for a dual-assay approach to provide a more complete picture of the compound's cytotoxic profile. By measuring different cellular health indicators—metabolic activity and plasma membrane integrity—we can mitigate the risk of false results that might arise from a single assay and gain preliminary insights into the mechanism of cell death.[7][8][9][10]

Pre-Screening Compound Characterization

Before initiating cell-based assays, it is imperative to characterize the test compound's fundamental physicochemical properties.

Solubility Assessment

A compound must be fully dissolved in the culture medium to ensure accurate and reproducible results in in vitro assays.[11][12] Poor solubility can lead to the formation of precipitates, which can interfere with optical measurements and result in an underestimation of the compound's true potency.[11][13][14]

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of 1-(2-Formylphenyl)azetidine-3-carboxamide in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the DMSO stock solution into a phosphate-buffered saline (PBS) or the specific cell culture medium to be used in the assays.[15]

  • Incubate the dilutions for a set period (e.g., 2 hours) at room temperature.

  • Visually inspect for precipitation or measure turbidity using a nephelometer or a plate reader at a non-absorbing wavelength (e.g., 680 nm).[13][16]

  • The highest concentration that remains clear is considered the kinetic solubility limit under these conditions. This concentration should guide the selection of the top concentration for cytotoxicity testing.

Experimental Design and Workflow

A systematic workflow ensures that the data generated is reliable and interpretable. The proposed workflow involves parallel execution of two distinct cytotoxicity assays.

Cytotoxicity_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock & Serial Dilutions in DMSO) Solubility_Test Kinetic Solubility Assay Compound_Prep->Solubility_Test Compound_Treatment Treat Cells with Compound (24, 48, 72h incubation) Solubility_Test->Compound_Treatment Cell_Culture Cell Line Culture & Expansion Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Assay_Execution Perform Parallel Assays Compound_Treatment->Assay_Execution MTT_Assay MTT Assay (Metabolic Activity) Assay_Execution->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Assay_Execution->LDH_Assay Data_Acquisition Read Absorbance (Spectrophotometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Normalization Normalize Data to Controls Data_Acquisition->Normalization IC50_Calc Calculate IC50 Values (Dose-Response Curve Fitting) Normalization->IC50_Calc

Caption: High-level workflow for preliminary cytotoxicity screening.

Cell Line Selection

The choice of cell lines is critical and should align with the potential therapeutic target of the compound.[3] For a general preliminary screen, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins to identify any potential tissue-specific cytotoxicity.

Recommended Initial Panel:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human liver carcinoma (often used for toxicity studies)[17]

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and should be maintained at a low passage number to prevent genetic drift.[18]

Controls: The Basis of a Self-Validating System

The inclusion of appropriate controls is non-negotiable for data integrity.

  • Untreated Control: Cells cultured in medium alone. Represents 100% viability or baseline LDH release.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used to deliver the compound. This is crucial for distinguishing the compound's effect from any solvent-induced toxicity.[19][20] The final DMSO concentration should ideally be ≤0.1%.[19]

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive to cytotoxic insults.[21][22][23][24]

  • Medium Background Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[25][26][27] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[25][28] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[26]

MTT_Mechanism cluster_cell Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell Solution Purple Solution Formazan->Solution Dissolves in DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solution Reader Spectrophotometer (~570 nm) Solution->Reader Absorbance Measured

Caption: Biochemical principle of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Formylphenyl)azetidine-3-carboxamide in culture medium from the DMSO stock. The final DMSO concentration must remain constant across all wells (e.g., 0.1%).[19] Remove the old medium from the cells and add 100 µL of the compound dilutions (including controls).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[1][16][29][30][31] The released LDH catalyzes a reaction that ultimately produces a colored formazan product, the amount of which is proportional to the number of lysed cells.[16][29][31]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up an additional control: a "Maximum LDH Release" control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the same time points as the MTT assay.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (catalyst and substrate) to each well according to the manufacturer's instructions (e.g., from a CyQUANT™ LDH Cytotoxicity Assay Kit).[16]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[16][32]

  • Stop Reaction: Add the stop solution provided in the kit.[16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16][31][32]

Data Analysis and Presentation

Data Normalization

Raw absorbance values must be normalized to the controls to determine the percentage of cytotoxicity or viability.

For MTT Assay (% Viability):

Where:

  • Abs_Sample is the absorbance of the compound-treated well.

  • Abs_Vehicle is the average absorbance of the vehicle control wells.

  • Abs_Bkg is the average absorbance of the medium background wells.

For LDH Assay (% Cytotoxicity):

Where:

  • Abs_Sample is the absorbance of the compound-treated well supernatant.

  • Abs_Spontaneous is the average absorbance of the vehicle control supernatant (spontaneous LDH release).

  • Abs_Max is the average absorbance of the maximum LDH release (lysed cells) control.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity. It is a key measure of a compound's potency.[1]

  • Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) sigmoidal dose-response curve.[33][34]

  • The IC50 value is calculated from the resulting curve. Various software (e.g., GraphPad Prism, online calculators) can perform this analysis.[33][35][36][37]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison across cell lines and time points.

Table 1: Hypothetical IC50 Values (µM) for 1-(2-Formylphenyl)azetidine-3-carboxamide

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 MTT45.2 ± 3.122.8 ± 1.915.1 ± 1.3
LDH>10085.6 ± 7.455.3 ± 4.8
A549 MTT33.7 ± 2.518.4 ± 1.59.8 ± 0.9
LDH92.1 ± 8.160.2 ± 5.534.7 ± 3.1
HeLa MTT25.9 ± 2.211.5 ± 1.05.2 ± 0.5
LDH78.5 ± 6.945.1 ± 4.021.9 ± 2.0
HepG2 MTT68.4 ± 5.940.1 ± 3.728.6 ± 2.5
LDH>100>10079.4 ± 6.8
Doxorubicin MTT (A549)0.8 ± 0.070.4 ± 0.030.2 ± 0.02

(Note: Data are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation from triplicate experiments.)

Interpretation and Next Steps

Interpreting the results from this dual-assay screen provides a robust foundation for decision-making.

Result_Interpretation Start Compare IC50 values from MTT and LDH assays Similar_IC50 Potent in both assays (MTT IC50 ≈ LDH IC50) Start->Similar_IC50 Similar Potency MTT_Potent Potent in MTT, Weak in LDH (MTT IC50 << LDH IC50) Start->MTT_Potent Discrepant Potency Weak_Both Weak in both assays (High IC50 values) Start->Weak_Both Low Potency Conclusion1 Conclusion: Compound is likely a general cytotoxic agent that compromises membrane integrity. Similar_IC50->Conclusion1 Conclusion2 Conclusion: Compound may primarily affect metabolic function or induce apoptosis without immediate membrane rupture. MTT_Potent->Conclusion2 Conclusion3 Conclusion: Compound has low cytotoxic potential under these conditions. Weak_Both->Conclusion3 Next_Steps1 Next Steps: - Apoptosis vs. Necrosis Assays - Cell Cycle Analysis Conclusion1->Next_Steps1 Next_Steps2 Next Steps: - Mitochondrial Function Assays - Apoptosis Assays (Caspase activity) Conclusion2->Next_Steps2 Next_Steps3 Next Steps: - Re-evaluate in different models - Consider de-prioritization Conclusion3->Next_Steps3

Caption: Decision tree for interpreting preliminary cytotoxicity data.

  • Concordant Results (MTT IC50 ≈ LDH IC50): If the compound shows similar potency in both assays, it suggests a mechanism that rapidly leads to both metabolic shutdown and loss of membrane integrity, such as necrosis.

  • Discrepant Results (MTT IC50 << LDH IC50): If the compound is significantly more potent in the MTT assay, it may indicate an anti-proliferative effect or a mechanism that impairs metabolic function (e.g., mitochondrial toxicity) without causing immediate membrane lysis.[7][9] This profile is common for compounds that induce apoptosis. Further investigation with apoptosis-specific assays (e.g., caspase activity, Annexin V staining) would be warranted.

  • Low Potency (High IC50 in both assays): If the compound shows little activity, it may be considered non-cytotoxic under the tested conditions.

This preliminary screening provides the essential data to classify 1-(2-Formylphenyl)azetidine-3-carboxamide based on its cytotoxic potential and guides the rational design of subsequent, more detailed mechanistic studies.

References

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • G-Biosciences. (2016, March 31). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • BosterBio. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Stoddart, M. J. (Ed.). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Mammalian Cell Viability: Methods and Protocols (pp. 1-6). Springer US. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • Das, P., Das, S., & Das, C. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmacognosy and Phytochemistry, 11(1), 22-29. Retrieved from [Link]

  • Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • Taha, K., & El-Sayed, W. (2014). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Pharmacy and Nutrition Sciences, 4(4), 246-252. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Semantic Scholar. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), e35-e41. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Fernández, R., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(18), 4437. Retrieved from [Link]

  • Chan, K. W., & Zhang, H. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics, 25(2), 434-444. Retrieved from [Link]

  • Razi, S., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian Journal of Pharmaceutical Research, 11(3), 849-856. Retrieved from [Link]

  • Pampel, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Applied Crystallography, 44(Pt 3), 643–647. Retrieved from [Link]

  • Zhang, C. Z., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2787–2798. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Le-Bel, G., et al. (2009). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. Toxicology in Vitro, 23(2), 313-320. Retrieved from [Link]

  • Wirt, S. E., et al. (2016). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of Microbiology & Biology Education, 17(1), 105–111. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve of cytotoxicity of doxorubicin as a positive.... Retrieved from [Link]

  • Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 247. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability (% of vehicle control) of three human cancer cell lines.... Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • Romero, A., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2217. Retrieved from [Link]

  • faCellitate. (n.d.). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Turkson, J., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 56(12), 4966–4979. Retrieved from [Link]

  • Chemspace. (2024, August 10). Buy (S)-Azetidine-2-carboxamide hydrochloride. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Analytical Profiling and Stability-Indicating Methods for 1-(2-Formylphenyl)azetidine-3-carboxamide

Chemical Profiling & Analytical Vulnerabilities 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) is a highly functionalized pharmaceutical intermediate. Developing robust analytical methods for this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Vulnerabilities

1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) is a highly functionalized pharmaceutical intermediate. Developing robust analytical methods for this molecule requires a deep understanding of its structural hotspots. As a Senior Application Scientist, I approach this molecule by mapping its three primary functional groups to their specific analytical vulnerabilities:

  • The 2-Formylphenyl Group (ortho-Benzaldehyde): Aldehydes are highly susceptible to autoxidation, readily converting to the corresponding carboxylic acid (1-(2-carboxyphenyl)azetidine-3-carboxamide) upon exposure to air or light. Furthermore, they are prone to nucleophilic attack. Causality: If protic solvents like methanol are used during sample preparation, the aldehyde can form hemiacetals and acetals, resulting in split peaks or artifact impurities during chromatography.

  • The Azetidine Ring: This strained four-membered nitrogen heterocycle is stable under neutral conditions but becomes susceptible to ring-opening under strong nucleophilic attack, extreme pH, or high thermal stress[1]. Causality: Sample extraction and high-performance liquid chromatography (HPLC) methods must utilize mild, buffered conditions and avoid harsh basic additives to prevent artifactual degradation.

  • The Primary Carboxamide (-CONH₂): This group is highly polar and acts as a strong hydrogen bond donor and acceptor. Causality: In Nuclear Magnetic Resonance (NMR) spectroscopy, this extensive hydrogen-bonding network causes poor solubility in non-polar solvents like CDCl₃, necessitating the use of strongly coordinating solvents like DMSO-d₆.

Analytical Strategy & Workflow

To ensure a self-validating and scientifically rigorous approach, the analytical workflow isolates the molecule from reactive environments and employs orthogonal detection methods.

Workflow Sample 1-(2-Formylphenyl)azetidine- 3-carboxamide Prep Sample Preparation (Aprotic, Cold Solvent) Sample->Prep HPLC HPLC-UV-DAD (Purity & Stability) Prep->HPLC LCMS LC-HRMS (Impurity Profiling) Prep->LCMS NMR 1D/2D NMR (Structural Elucidation) Prep->NMR Data Data Synthesis & Validation (ICH Q2) HPLC->Data LCMS->Data NMR->Data

Analytical workflow for 1-(2-Formylphenyl)azetidine-3-carboxamide characterization.

Method 1: Stability-Indicating HPLC-UV-DAD Protocol

Objective: Accurately quantify the purity of the active pharmaceutical ingredient (API) and monitor the primary degradation pathway (oxidation of the formyl group).

Scientific Causality: A reversed-phase C18 column is utilized. Because the azetidine nitrogen is conjugated to a phenyl ring (acting as an aniline derivative with a lower pKa), a mildly acidic mobile phase (0.1% Formic Acid, pH ~2.7) is required. This ensures the nitrogen remains consistently protonated, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing. Acetonitrile is chosen over methanol as the organic modifier to completely eliminate the risk of hemiacetal artifact formation with the ortho-benzaldehyde.

Step-by-Step Methodology:
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Chill to 4°C to minimize thermal degradation during dissolution.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(2-Formylphenyl)azetidine-3-carboxamide into a 10 mL volumetric flask. Dissolve and make up to volume with the chilled diluent (1.0 mg/mL). Sonicate for no more than 2 minutes to avoid thermal stress.

  • Instrument Setup: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Equilibration: Install a C18 column (150 mm × 4.6 mm, 3 µm) and equilibrate at 30°C with 5% Mobile Phase B until the baseline is stable.

  • Execution: Inject 5 µL of the sample and run the gradient program outlined in Table 1 . Monitor detection at 254 nm (optimal for the conjugated benzaldehyde system).

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01.0955
2.01.0955
15.01.01090
18.01.01090
18.11.0955
22.01.0955

Method 2: LC-HRMS for Impurity Profiling

Objective: Identify trace-level process impurities and degradation products.

Scientific Causality: High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) in positive mode is ideal here. Both the azetidine nitrogen and the carboxamide oxygen are excellent proton acceptors, yielding a strong [M+H]+ signal. By calculating the exact mass, we can definitively distinguish between the intact API and its oxidized or ring-opened degradants.

Step-by-Step Methodology:
  • Sample Dilution: Dilute the 1.0 mg/mL HPLC sample 1:100 with 50:50 Acetonitrile:Water to achieve a 10 µg/mL concentration, preventing detector saturation.

  • MS Tuning: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone gas flow: 50 L/hr.

  • Data Acquisition: Scan from m/z 100 to 800. Use a collision energy ramp (15-35 eV) for MS/MS fragmentation to identify structural connectivity.

  • Analysis: Cross-reference the observed exact masses against the theoretical values in Table 2 .

Table 2: Exact Mass and Expected Impurities

Analyte / ImpurityChemical FormulaTheoretical Exact Mass [M+H]+ Analytical Significance
API (Intact) C11​H12​N2​O2​ 205.0972Primary target
Oxidation Degradant C11​H12​N2​O3​ 221.0921Autoxidation of formyl to carboxylic acid
Hemiacetal Artifact C12​H16​N2​O3​ 237.1234Artifact if Methanol is erroneously used
Ring-Opened Degradant C11​H14​N2​O3​ 223.1077Hydrolytic cleavage of the azetidine ring[1]

Method 3: NMR Spectroscopy for Structural Elucidation

Objective: Confirm the intact azetidine ring architecture and the ortho-relationship of the formyl group.

Scientific Causality: The primary carboxamide group forms strong intermolecular hydrogen bonds, rendering the molecule sparingly soluble in standard non-polar NMR solvents like CDCl3​ . DMSO- d6​ is selected because it acts as a strong hydrogen bond acceptor, disrupting the intermolecular lattice and ensuring complete dissolution. Furthermore, DMSO- d6​ shifts the exchangeable amide protons ( NH2​ ) downfield, allowing them to be distinctly observed without overlapping the aliphatic azetidine signals.

Step-by-Step Methodology:
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 2.0 s).

  • Key Diagnostics:

    • Look for a sharp singlet at ~10.0 - 10.5 ppm, characteristic of the highly deshielded aldehyde proton.

    • Identify the amide NH2​ protons as two distinct broad singlets (due to restricted rotation around the C-N bond) between 7.0 - 7.5 ppm.

    • The azetidine protons will appear as a complex multiplet between 3.5 - 4.5 ppm.

System Suitability & Method Validation (Self-Validating System)

To ensure the analytical methods are trustworthy and legally defensible, they must operate as a self-validating system. Before any sample is analyzed, the system must pass strict System Suitability Testing (SST) criteria aligned with[2].

Furthermore, the method must be fully validated according to [3], ensuring that the procedure is fit for its intended purpose across its lifecycle.

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriterionPharmacopeial Rationale (USP <621>)
Retention Time RSD ≤1.0% (n=5)Ensures pump performance and gradient mixing stability.
Peak Area RSD ≤2.0% (n=5)Validates autosampler precision and injection reproducibility.
Tailing Factor ( Tf​ ) ≤1.5 Confirms the acidic mobile phase is successfully suppressing secondary silanol interactions with the azetidine nitrogen.
Resolution ( Rs​ ) ≥2.0 (API vs Oxidation Degradant)Ensures baseline separation between the API and its primary degradant for accurate quantitation.

References

  • Keresztes, I., et al. "3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes." Arkivoc, 2014. URL: [Link]

  • United States Pharmacopeia. "USP General Chapter <621> Chromatography." USP-NF, 2022. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency, 2023. URL: [Link]

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Application

experimental design for testing azetidine carboxamide efficacy

An Application Note and Protocol for the Preclinical Evaluation of Azetidine Carboxamides Abstract The azetidine ring, a strained four-membered heterocycle, is an increasingly important scaffold in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preclinical Evaluation of Azetidine Carboxamides

Abstract

The azetidine ring, a strained four-membered heterocycle, is an increasingly important scaffold in medicinal chemistry, appearing in a range of therapeutic candidates and approved drugs.[1] Azetidine carboxamides, in particular, represent a versatile class of small molecules with demonstrated activity in oncology, neurology, and infectious diseases.[1][2][3] Their mechanisms can range from functioning as proline analogues that disrupt protein synthesis to acting as highly specific inhibitors of key signaling proteins like STAT3.[4][5][6] This guide provides a comprehensive experimental framework for researchers to systematically evaluate the efficacy of novel azetidine carboxamide derivatives, progressing from initial cellular characterization to in vivo validation. The protocols and rationale provided herein are designed to ensure scientific rigor, enabling clear go/no-go decisions in the early stages of drug development.[7][8]

Introduction: The Rationale for a Phased Approach

The journey from a promising chemical entity to a viable drug candidate is a multi-stage process that systematically de-risks the asset.[9][10] For a novel azetidine carboxamide, it is crucial to first establish its biological activity at the cellular level, elucidate its mechanism of action (MOA), and then confirm its efficacy in a complex, living system. This phased approach, outlined below, ensures that resources are invested in compounds with the highest probability of success.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Cellular Viability Cellular Viability Target Engagement Target Engagement Cellular Viability->Target Engagement Pathway Analysis Pathway Analysis Target Engagement->Pathway Analysis Selectivity Selectivity Pathway Analysis->Selectivity Pharmacokinetics Pharmacokinetics Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Efficacy Model Efficacy Model Pharmacodynamics->Efficacy Model Phase 1: In Vitro Characterization Phase 1: In Vitro Characterization Phase 2: In Vivo Evaluation Phase 2: In Vivo Evaluation Phase 1: In Vitro Characterization->Phase 2: In Vivo Evaluation Go/No-Go Decision Candidate Nomination Candidate Nomination Phase 2: In Vivo Evaluation->Candidate Nomination

Figure 1: A phased workflow for azetidine carboxamide efficacy testing.

Phase 1: In Vitro Efficacy and Mechanism of Action (MOA)

The initial phase of testing aims to answer fundamental questions: Does the compound affect cell viability? What is its molecular target? And how does it alter cellular signaling?

Initial Screening: Cellular Viability and Cytotoxicity

The first step is to determine if the azetidine carboxamide has a biological effect on relevant cell lines (e.g., cancer cell lines for an oncology program). Cell viability assays are rapid, cost-effective methods to measure a compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50).[11]

Causality: We employ the XTT assay over the more traditional MTT assay. The formazan product of XTT is water-soluble, which eliminates the need for a solubilization step.[12][13] This simplifies the protocol, reduces potential errors, and makes it more amenable to high-throughput screening.[14]

Protocol 2.1: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the azetidine carboxamide compound in culture medium. Typically, an 8-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired time period (e.g., 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the Electron Coupling Reagent, following the manufacturer's instructions.[15]

  • Assay Development: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, or until a distinct color change is observed in the control wells.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percent viability against the log of the compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data for a Hypothetical Azetidine Carboxamide (Compound AZ-123)

Cell LineTissue of OriginIC50 (µM)
MDA-MB-231Breast Cancer0.38
A549Lung Cancer1.2
HCT116Colon Cancer0.95
MCF-10ANormal Breast Epithelium> 50

Interpretation: The data in Table 1 suggest that Compound AZ-123 is potent against several cancer cell lines while showing selectivity over normal epithelial cells, a desirable characteristic for a therapeutic candidate.[16]

Confirming the Molecular Target: Target Engagement Assays

If the azetidine carboxamide was designed to inhibit a specific protein, it is critical to confirm that it binds to this target within the complex environment of a cell.[17] Target engagement assays provide this crucial evidence, confirming the intended MOA.[18]

Causality: A direct measure of target binding provides confidence that the observed cellular effects are not due to off-target activities.[17] Techniques like the Cellular Thermal Shift Assay (CETSA) or specialized cell-based binding assays can quantify this interaction.[19]

Conceptual Protocol 2.2: Cellular Target Engagement

  • Cell Treatment: Treat intact cells with various concentrations of the azetidine carboxamide or vehicle control.

  • Target Stabilization/Destabilization: Apply a stimulus to challenge the protein's stability. For CETSA, this involves heating the cell lysate. For other assays, it might involve competition with a fluorescent probe.[19]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (where the stabilized target remains) from the precipitated fraction.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or ELISA.

  • Analysis: An increase in the amount of soluble target protein at a given stimulus intensity in the presence of the compound indicates that the compound has bound to and stabilized the target.

Validating the Mechanism: Downstream Pathway Analysis

Confirming target engagement must be followed by demonstrating the intended functional consequence. If the compound inhibits a kinase, for example, the phosphorylation of its downstream substrates should decrease.

Causality: Analyzing downstream signaling validates that the compound not only binds its target but also functionally modulates the pathway, linking target engagement to the observed biological outcome (e.g., decreased cell viability).[20] Western blotting is a standard technique for observing changes in protein phosphorylation or expression levels.

cluster_0 Signaling Cascade Receptor Receptor KinaseA KinaseA Receptor->KinaseA Phosphorylation Cascade KinaseB KinaseB KinaseA->KinaseB Phosphorylation Cascade TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Phosphorylation Cascade GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulation Inhibitor Azetidine Carboxamide Inhibitor->KinaseB Inhibition Cell Proliferation / Survival Cell Proliferation / Survival GeneExpression->Cell Proliferation / Survival

Figure 2: Hypothetical signaling pathway inhibited by an azetidine carboxamide.

Protocol 2.3: Western Blot for Pathway Modulation

  • Cell Treatment and Lysis: Treat cells with the azetidine carboxamide at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target of interest (e.g., anti-phospho-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data. Quantify band intensities to show a dose-dependent decrease in the phosphorylated protein relative to the total and loading controls.

Phase 2: In Vivo Efficacy Assessment

Promising in vitro data must be translated to an in vivo setting.[21] This phase assesses the compound's efficacy in a living organism, which involves evaluating its pharmacokinetic properties and its ability to inhibit tumor growth in an animal model.[22]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before a full-scale efficacy study, a pilot PK/PD study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to confirm it can reach the tumor and engage its target in vivo.[23]

Causality: An effective drug must achieve and maintain a concentration at the target site that is sufficient to exert its biological effect.[24] PK/PD studies inform the optimal dose and schedule (e.g., once or twice daily) for the main efficacy study.[23][25]

Protocol 3.1: Mouse Pharmacokinetic Study Outline

  • Dosing: Administer the azetidine carboxamide to a cohort of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a set dose.[26]

  • Sample Collection: At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a small group of animals (n=3 per time point).[26][27]

  • Sample Processing: Process the blood to plasma and extract the compound.

  • Quantification: Analyze the compound concentration in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Plot the plasma concentration versus time and use software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Area Under the Curve; total drug exposure over time
t1/2 Half-life; time for plasma concentration to reduce by half

Pharmacodynamics: For a PD readout, tumor-bearing mice can be dosed, and at the expected Tmax, tumors can be harvested to measure the level of the target biomarker (e.g., phospho-STAT3) by Western Blot or IHC, confirming target engagement in vivo.[28][29]

In Vivo Efficacy in Tumor Models

The definitive preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in an animal model. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used standard.[30][31]

Causality: This model assesses the compound's ability to perform in a complex biological system, accounting for factors like drug delivery to the tumor, metabolism, and interaction with the tumor microenvironment.[22]

G cluster_0 Study Setup cluster_1 Treatment Phase cluster_2 Study End & Analysis Implant Cells Implant Cells Tumor Growth Tumor Growth Implant Cells->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Body Weight Body Weight Tumor Measurement->Body Weight Endpoint Endpoint Body Weight->Endpoint Tissue Harvest Tissue Harvest Endpoint->Tissue Harvest Data Analysis Data Analysis Tissue Harvest->Data Analysis Report Report Data Analysis->Report

Figure 3: Workflow for a mouse xenograft efficacy study.

Protocol 3.2: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups typically include a vehicle control and one or more dose levels of the azetidine carboxamide.

  • Treatment: Administer the compound and vehicle according to the schedule determined by the PK/PD study (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Conclusion

This application note provides a structured, rationale-driven framework for the preclinical efficacy evaluation of novel azetidine carboxamides. By systematically progressing from in vitro characterization of potency and mechanism to in vivo validation of pharmacokinetics and anti-tumor activity, researchers can build a robust data package. This comprehensive approach enables confident decision-making, ensuring that only the most promising candidates are advanced toward clinical development.

References

  • Malerba, M., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Karakas, C., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • Hallow, K. M., et al. (2018). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Adibekian, A., et al. (2012). Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. [Link]

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • Cabassa, G. E., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]

  • In Vivo Efficacy Evaluation. ProBio CDMO. [Link]

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Comprehensive Preclinical Drug Efficacy Testing Solutions. Crown Bioscience. [Link]

  • Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives. International Journal of Pharmacognosy. [Link]

  • Adibekian, A., et al. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. PMC. [Link]

  • Analyze signaling pathways using qPCR arrays. AnyGenes. [Link]

  • Fijałkowski, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. PMC. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Ashizawa, A. T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Ashizawa, A. T., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. Neuland Labs. [Link]

  • Faust, M. R., et al. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies?. ALS TDI. [Link]

  • Downstream analysis of transcriptomic data. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamics in mice Single oral treatment of... ResearchGate. [Link]

  • Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. MDPI. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Cureus. [Link]

  • Synthesis of azetidine derivatives.
  • Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics. [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Using Pharmacokinetic–Pharmacodynamic Modeling to Study the Main Active Substances of the Anticancer Effect in Mice from Panax ginseng–Ophiopogon japonicus. MDPI. [Link]

  • (S)-(-)-2-Azetidinecarboxylic acid. LookChem. [Link]

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  • In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. ResearchGate. [Link]

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Method

1-(2-Formylphenyl)azetidine-3-carboxamide as a STAT3 inhibitor.

Application Note: Preclinical Validation of 1-(2-Formylphenyl)azetidine-3-carboxamide as a STAT3 Inhibitor Target Audience: Researchers, Principal Investigators, and Drug Development Professionals. Content Type: Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Validation of 1-(2-Formylphenyl)azetidine-3-carboxamide as a STAT3 Inhibitor

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals. Content Type: Mechanistic Rationale, Quantitative Profiling, and Self-Validating Experimental Protocols.

Introduction & Mechanistic Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator that is frequently hyperactivated in human malignancies, driving tumor proliferation, survival, and immune evasion[1]. Targeting the STAT3 SH2 domain to prevent dimerization has historically been challenging due to the highly charged, shallow nature of the binding pocket. However, recent structure-activity relationship (SAR) studies have demonstrated that shifting from early proline-based scaffolds to azetidine amides yields highly potent, sub-micromolar inhibitors[2].

1-(2-Formylphenyl)azetidine-3-carboxamide represents a specialized chemotype within this emerging class. The azetidine core provides optimal conformational rigidity, significantly improving upon the flexibility of earlier inhibitors[2]. The 2-formylphenyl moiety is strategically positioned to engage in critical hydrogen bonding and hydrophobic interactions within the SH2 pocket. By competitively binding to the SH2 domain, this compound disrupts the reciprocal phosphotyrosine (Tyr705) interactions required for STAT3 homodimerization. This blockade prevents nuclear translocation and the subsequent transcription of downstream oncogenes such as Bcl-xL, c-Myc, and Survivin[2].

Visualizing the Mechanism of Action

STAT3_Pathway Ligand Cytokines (IL-6) / Growth Factors Receptor Receptor (e.g., gp130, EGFR) Ligand->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT3_monomer STAT3 Monomers JAK->STAT3_monomer Recruits STAT3_p Phospho-STAT3 (Tyr705) STAT3_monomer->STAT3_p Phosphorylates STAT3_dimer STAT3 Homodimer STAT3_p->STAT3_dimer SH2 Domain Dimerization Nucleus Nuclear Translocation & DNA Binding STAT3_dimer->Nucleus TargetGenes Target Gene Transcription (Bcl-xL, c-Myc, Survivin) Nucleus->TargetGenes Inhibitor 1-(2-Formylphenyl)azetidine-3-carboxamide Inhibitor->STAT3_p Blocks SH2 Domain

Figure 1: STAT3 signaling cascade and targeted SH2 domain inhibition by the azetidine derivative.

Quantitative Data & Pharmacological Profile

To establish a baseline for experimental design, the tables below summarize the physicochemical properties and the expected pharmacological profile of azetidine-class STAT3 inhibitors.

Table 1: Physicochemical & Preparation Profile

Property Value / Description
Compound Name 1-(2-Formylphenyl)azetidine-3-carboxamide
Primary Target STAT3 (SH2 Domain)
Mechanism of Action Disruption of STAT3 homodimerization and DNA binding
Solubility Soluble in DMSO (Recommended: Prepare 10 mM stock)

| Storage Conditions | -20°C (Desiccated, protected from light) |

Table 2: Expected Pharmacological Efficacy (Based on Azetidine SAR)

Assay Type Readout Expected IC50 / EC50 Range
EMSA (Cell-Free) Inhibition of STAT3-DNA complex 0.30 - 1.00 µM[2]
Western Blot (Cellular) Reduction of p-STAT3 (Tyr705) 1.00 - 5.00 µM[3]
Cell Viability (MDA-MB-231) Reduction in cancer cell survival 0.90 - 2.50 µM[2]

| Cell Viability (MCF-10A) | Off-target toxicity (Normal cells) | > 10.00 µM[2] |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate their own results. The following methodologies incorporate specific checkpoints to eliminate false positives.

Protocol A: Cell-Free Validation via Electrophoretic Mobility Shift Assay (EMSA)

Expertise Insight: EMSA is the gold standard for directly measuring STAT3 dimerization and DNA binding capacity. We utilize nuclear extracts from v-Src transformed NIH3T3 cells because v-Src constitutively activates STAT3, providing a robust, high-signal baseline without the variability of transient cytokine stimulation[2].

  • Extract Preparation: Isolate nuclear extracts from v-Src transformed NIH3T3 fibroblasts. Ensure the lysis buffer contains 1 mM DTT to maintain the reducing environment critical for STAT3 cysteine residues.

  • Compound Pre-Incubation: Incubate equal amounts of total nuclear protein with a concentration gradient of 1-(2-Formylphenyl)azetidine-3-carboxamide (0.1 µM to 10 µM) for 30 minutes at room temperature.

    • Causality: Pre-incubation is critical to allow the inhibitor to reach thermodynamic equilibrium with the SH2 domain before introducing the highly competitive DNA probe.

  • Probe Addition: Add the radiolabeled hSIE (high-affinity sis-inducible element) probe and incubate for an additional 15 minutes.

  • Resolution: Resolve the protein-DNA complexes on a 5% non-denaturing polyacrylamide gel and quantify via autoradiography.

  • Self-Validation Checkpoint: Include a "supershift" lane pre-incubated with a specific anti-STAT3 antibody. A reduction in the primary band and the appearance of a higher molecular weight complex confirms that the DNA-bound protein is exclusively STAT3, validating the assay's specificity[3].

Protocol B: Cellular Target Engagement via Western Blotting

Expertise Insight: To validate that the inhibitor blocks functional activation in living cells, p-STAT3 levels must be assessed.

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (which harbor aberrantly active STAT3[3]) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the inhibitor (1 µM, 2.5 µM, 5 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (Na₃VO₄) and 10 mM Sodium Fluoride (NaF).

    • Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly cleave the Tyr705 phosphate during extraction, leading to false-positive inhibition readouts.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for p-STAT3 (Tyr705), total STAT3, and GAPDH.

  • Self-Validation Checkpoint: Calculate the ratio of p-STAT3 to total STAT3. If total STAT3 levels decrease proportionally with p-STAT3, the compound is inducing non-specific protein degradation or generalized cytotoxicity rather than targeted SH2 inhibition.

Protocol C: Functional Phenotyping via Cell Viability Assay

Expertise Insight: Biochemical inhibition must translate into a functional anti-cancer phenotype.

  • Plating: Seed MDA-MB-231 cells (STAT3-dependent) and MCF-10A cells (normal breast epithelial, STAT3-independent) in opaque 96-well plates at 3,000 cells/well[2].

  • Dosing: Treat with a 10-point concentration gradient of the inhibitor (0.1 µM to 20 µM) for 72 hours.

  • Detection: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Read luminescence.

  • Self-Validation Checkpoint: Comparing a STAT3-dependent cancer line against a normal epithelial line establishes the therapeutic window. A valid STAT3 inhibitor will show potent efficacy in MDA-MB-231 cells while maintaining an IC50 > 10 µM in MCF-10A cells, confirming on-target functional efficacy rather than generalized cytotoxicity[2].

Visualizing the Validation Workflow

Workflow Prep Compound Prep (10 mM in DMSO) InVitro Cell-Free Assay (EMSA) Target: DNA Binding Prep->InVitro Step 1 Cellular Cellular Assay (Western Blot) Target: p-STAT3 InVitro->Cellular Step 2 Functional Functional Assay (Cell Viability) Target: Survival Cellular->Functional Step 3

Figure 2: Sequential validation workflow for evaluating STAT3 inhibitors in preclinical models.

Sources

Application

cell-based assays for 1-(2-Formylphenyl)azetidine-3-carboxamide

An in-depth technical guide to evaluating the covalent fragment 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS 1854720-76-5) in cell-based systems. This document provides a robust framework for profiling lysine-directed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to evaluating the covalent fragment 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS 1854720-76-5) in cell-based systems. This document provides a robust framework for profiling lysine-directed electrophiles using chemoproteomics and phenotypic screening.

Mechanistic Rationale: Targeting the Lysine Proteome

The discovery of covalent ligands has historically been dominated by cysteine-reactive warheads (e.g., acrylamides). However, lysine is approximately three times more abundant in the human proteome than cysteine, presenting a vast, untapped landscape for targeted covalent inhibitors[1].

The compound 1-(2-Formylphenyl)azetidine-3-carboxamide represents a highly optimized fragment scaffold for lysine engagement:

  • The Electrophilic Warhead: The ortho-formylphenyl (aldehyde) group acts as the reactive center. Aldehydes undergo nucleophilic attack by the ϵ -amino group of lysine residues to form a reversible imine (Schiff base)[1].

  • The Recognition Scaffold: The azetidine-3-carboxamide moiety provides a rigid, highly polar, Fsp3-rich structural domain. This scaffold dictates the initial non-covalent affinity ( KD​ ) to specific protein pockets.

  • Overcoming the pKa Barrier: At physiological pH (7.4), most lysine residues are fully protonated ( pKa≈10 ), rendering them non-nucleophilic[2]. Specific target engagement only occurs when the fragment binds to a microenvironment (e.g., a hydrophobic pocket or adjacent to acidic residues) that depresses the local lysine pKa, allowing the unprotonated amine to attack the aldehyde[2].

Because imine formation is inherently reversible, cell-based assays evaluating this fragment must employ a chemical trapping strategy (reductive amination) to "fix" the covalent bond prior to the harsh conditions of cell lysis and mass spectrometry[1].

Workflow Visualization: Competitive IsoTOP-ABPP

To evaluate an un-tagged fragment like 1-(2-Formylphenyl)azetidine-3-carboxamide, we utilize competitive Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (IsoTOP-ABPP)[3]. The fragment competes with a broad-spectrum, alkyne-tagged reporter probe for reactive lysines across the proteome[4].

Pathway A Live Cell Incubation B Imine Trapping (NaBH3CN) A->B C Cell Lysis & Probe Labeling B->C D CuAAC Click Chemistry C->D E Streptavidin Enrichment D->E F LC-MS/MS Analysis E->F

Workflow for competitive Activity-Based Protein Profiling of lysine-directed fragments.

Core Methodologies: Self-Validating Protocols

Protocol A: Live-Cell Chemoproteomic Target Engagement

Causality & Design: Live-cell incubation is strictly required because cell lysis disrupts the native protein folding and microenvironmental pH that depresses lysine pKa[3]. If the assay is performed in lysates, the aldehyde will indiscriminately label surface lysines, yielding false positives.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T or MDA-MB-231 cells in 10 cm dishes. Grow to 80% confluence in DMEM + 10% FBS.

  • Fragment Incubation: Treat cells with 50 µM of 1-(2-Formylphenyl)azetidine-3-carboxamide (0.1% DMSO final) or vehicle (0.1% DMSO) for 2 hours at 37°C.

    • Self-Validation Control: Include a parallel dish treated with 50 µM glutaraldehyde as a hyper-reactive, non-selective positive control to validate the dynamic range of the downstream reporter probe[5].

  • In Situ Imine Trapping: Add Sodium Cyanoborohydride ( NaBH3​CN ) directly to the culture media to a final concentration of 10 mM. Incubate for 15 minutes at 37°C. Rationale: This reduces the reversible imine to a stable secondary amine, preventing fragment dissociation during lysis.

  • Lysis & Reporter Labeling: Wash cells with cold PBS, harvest, and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Centrifuge at 20,000 x g for 10 min. To the soluble proteome (adjusted to 2 mg/mL), add 100 µM of a broad-spectrum lysine-reactive alkyne probe (e.g., an activated ester-alkyne) for 1 hour at room temperature[4].

  • CuAAC Click Chemistry: Add the click chemistry master mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4​ . React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours. Wash beads extensively (1% SDS, 8M Urea, PBS). Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digest overnight at 37°C.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS. Calculate the Competition Ratio ( R ) by comparing the MS1 peak area of the DMSO control to the fragment-treated sample[6].

Protocol B: Phenotypic Viability & Toxicity Profiling

Causality & Design: Electrophilic fragments can exhibit off-target toxicity if they react promiscuously with essential cellular nucleophiles or deplete intracellular glutathione (GSH)[6]. Establishing the CC50​ (Cytotoxic Concentration 50%) is mandatory before advancing the fragment into functional efficacy models.

Step-by-Step Methodology:

  • Seeding: Plate target cells (e.g., HEK293T, HepG2) at 2,000 cells/well in a 384-well opaque white microplate. Incubate overnight.

  • Dose-Response: Dispense 1-(2-Formylphenyl)azetidine-3-carboxamide using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series ranging from 500 µM to 0.02 µM.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

Data Presentation & Interpretation

The success of a covalent fragment screen is defined by its ability to selectively compete for a narrow subset of lysines without causing broad cellular toxicity.

Table 1: Expected Chemoproteomic Competition Ratios (Mock Validation Data) Interpretation: A Competition Ratio ( R ) > 4.0 indicates that the fragment successfully engaged the specific lysine residue, blocking the reporter probe from binding. Ratios near 1.0 indicate no engagement.

Protein TargetResidueFragment R (Target vs DMSO)Glutaraldehyde R (Control)Engagement Status
Kinase Target X Lys-1458.5 12.4Specific Hit
PPI Interface Y Lys-885.2 9.8Specific Hit
GAPDH (Abundant)Lys-2121.115.0No Engagement
Tubulin (Abundant)Lys-400.911.2No Engagement

Table 2: Phenotypic Cytotoxicity Profiling ( CC50​ ) Interpretation: A high CC50​ value (>100 µM) combined with strong target engagement at lower concentrations (e.g., 10-50 µM) establishes a viable therapeutic window for the fragment.

Cell LineTissue OriginFragment CC50​ (µM)Staurosporine CC50​ (nM)
HEK293TEmbryonic Kidney> 250 µM15 nM
HepG2Hepatocellular185 µM22 nM
MDA-MB-231Breast Adenocarcinoma210 µM18 nM

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: National Institutes of Health (PMC)
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society - ACS Publications URL
  • Optimized Covalent Fragment Library for Drug Discovery Source: IRBM Medicinal Chemistry URL

Sources

Method

Application Note: Developing In Vivo Xenograft Models for Azetidine Carboxamide-Based STAT3 Inhibitors

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Focus: Pharmacodynamic (PD) modeling, target engagement, and efficacy evaluation of conformationally constrained SH2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Focus: Pharmacodynamic (PD) modeling, target engagement, and efficacy evaluation of conformationally constrained SH2-domain inhibitors.

Introduction & Mechanistic Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is constitutively hyperactivated in numerous human malignancies, driving oncogenesis, tumor angiogenesis, and immune evasion[1]. Historically, STAT3 has been considered "undruggable" due to the lack of deep, traditional small-molecule binding pockets. However, recent structure-based drug design has successfully utilized azetidine carboxamides to overcome this barrier.

The azetidine ring provides a rigid conformational constraint that closely mimics the natural phosphotyrosine binding motif required to dock into the STAT3 Src Homology 2 (SH2) domain[2]. A premier example of this chemical class is CJ-1383 (Compound 11) , a cell-permeable peptidomimetic (R)-azetidine-2-carboxamide analogue. CJ-1383 binds the STAT3 SH2 domain with a high affinity ( Ki​ of 0.95 µM), effectively blocking the critical STAT3 homodimerization step[2][3]. By preventing dimerization, the compound halts nuclear translocation and the subsequent transcription of downstream anti-apoptotic targets such as Bcl-xL and Cyclin D1, ultimately inducing apoptosis in STAT3-addicted cancer cells[3].

STAT3_Pathway IL6 IL-6 / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) IL6->Receptor JAK JAK Kinases Receptor->JAK pSTAT3_M p-STAT3 Monomer (Phosphorylated) JAK->pSTAT3_M Phosphorylation STAT3_M STAT3 Monomer (Inactive) STAT3_M->pSTAT3_M STAT3_D STAT3 Homodimer (Active) pSTAT3_M->STAT3_D SH2 Domain Interaction Nucleus Nuclear Translocation & DNA Binding STAT3_D->Nucleus Target Target Gene Transcription (Bcl-xL, Cyclin D1, c-Myc) Nucleus->Target Inhibitor Azetidine Carboxamide (e.g., CJ-1383) Inhibitor->STAT3_D Blocks Dimerization (Ki ~ 0.95 µM)

Fig 1: Mechanism of action for azetidine carboxamides blocking STAT3 homodimerization.

Experimental Design: Causality & Model Selection

To accurately evaluate the in vivo efficacy of azetidine carboxamide analogues, the selection of the biological model is paramount.

  • Cell Line Selection: We utilize the MDA-MB-468 human breast cancer cell line. Why? This specific line exhibits constitutive hyperactivation of STAT3 (persistent phosphorylation at Tyr705)[1][3]. This provides a robust, high-signal baseline, ensuring that any reduction in p-STAT3 observed during pharmacodynamic (PD) sampling is definitively caused by the inhibitor rather than natural signaling fluctuations.

  • Formulation Strategy: Azetidine carboxamides, while cell-permeable, often possess high lipophilicity to cross cell membranes[1]. Aqueous buffers alone will cause precipitation. A co-solvent system (e.g., DMSO/PEG300/Tween-80) is required to maintain the compound in solution for uniform systemic absorption.

Step-by-Step In Vivo Protocol

Phase I: Cell Preparation and Inoculation
  • Cell Culture: Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ atmosphere. Harvest cells at 80% confluence.

  • Viability Check: Ensure cell viability is >95% via Trypan Blue exclusion. Expert Insight: Dead cells release proteases and phosphatases that degrade the extracellular matrix, severely delaying tumor engraftment.

  • Matrix Preparation: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Expert Insight: Matrigel provides essential basement membrane proteins that support initial vascularization of the xenograft.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).

Phase II: Randomization and Dosing
  • Tumor Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg). Expert Insight: Initiating treatment at this volume ensures the tumor is fully established and vascularized, preventing false positives from spontaneous regression.

  • Dosing: Administer the azetidine carboxamide compound (e.g., CJ-1383 analogue) via intraperitoneal (IP) injection or oral gavage (PO) daily.

    • Standard Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Phase III: Pharmacodynamic (PD) Tissue Harvesting
  • Snap Freezing (Critical Step): Excise the tumor rapidly, bisect it, and submerge it in liquid nitrogen within 60 seconds of resection.

    • Expert Insight: Endogenous phosphatases remain highly active post-mortem. Delays in snap-freezing will result in the rapid dephosphorylation of p-STAT3 (Tyr705), destroying the primary biomarker of target engagement and yielding false-negative PD data.

InVivo_Workflow CellPrep 1. Cell Culture MDA-MB-468 (>95% Viability) Inoculation 2. Subcutaneous Inoculation (Matrigel 1:1) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~100-150 mm³) Inoculation->Randomization Dosing 4. Dosing Regimen (Vehicle vs. Compound) IP or PO Randomization->Dosing Monitoring 5. In Vivo Monitoring (Caliper & Body Weight) Bi-weekly Dosing->Monitoring Harvest 6. Tissue Harvest (Tumor, Plasma, Liver) Snap-frozen Monitoring->Harvest

Fig 2: Standardized in vivo workflow for evaluating STAT3 xenograft models.

Expected Quantitative Readouts

A self-validating protocol must yield correlative data between pharmacokinetics (drug exposure), pharmacodynamics (target inhibition), and phenotypic efficacy (tumor shrinkage). Below is a representative data matrix summarizing the expected outcomes when testing a potent azetidine carboxamide STAT3 inhibitor (based on CJ-1383 profiles)[1][3].

ParameterVehicle ControlAzetidine Carboxamide (10 mg/kg)Azetidine Carboxamide (30 mg/kg)Analytical Method
Tumor Volume (Day 21) 850 ± 120 mm³420 ± 85 mm³180 ± 45 mm³Digital Caliper
Intratumoral p-STAT3 (Tyr705) 100% (Baseline)45 ± 8%12 ± 4%Western Blot / ELISA
Apoptotic Index 5 ± 2%35 ± 6%68 ± 9%IHC (Cleaved Caspase-3)
Plasma Concentration ( Cmax​ ) N/A1.2 µM3.8 µMLC-MS/MS
Body Weight Change +2%-1%-3%Digital Scale

Note: Dose-dependent reduction in p-STAT3 must inversely correlate with the Apoptotic Index to validate the mechanism of action.

References

  • Benchchem. "CJ-1383 | Potent STAT3 Inhibitor | For Research Use". Benchchem Database.
  • Patsnap Synapse. "What are the new molecules for STAT inhibitors?". Patsnap Insights, March 11, 2025.
  • Chen J, Bai L, Bernard D et al. "Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors". ACS Medicinal Chemistry Letters, 1(2):85–89, 2010.

Sources

Application

Advanced Application Note: 1-(2-Formylphenyl)azetidine-3-carboxamide as a Privileged Scaffold in Oncology Drug Discovery

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich scaffolds is a cornerstone of modern oncology drug discovery, designed to improve metabolic stability and escape "molecular flatland." 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) has emerged as a highly versatile, privileged pharmacophore building block in this paradigm.

Rather than acting as a standalone therapeutic, this compound provides a dual-functional chassis for synthesizing targeted anticancer agents:

  • The Azetidine-3-Carboxamide Core: Historically, carboxylic acid-based inhibitors suffered from poor cell membrane permeability. The carboxamide acts as a bioisostere, mounted on a strained 4-membered azetidine ring. This drastically improves cellular penetrance while maintaining the critical hydrogen-bond donor/acceptor network required to engage target proteins .

  • The 2-Formylphenyl Handle: The ortho-aldehyde group serves as an electrophilic anchor. It allows medicinal chemists to rapidly append diverse aliphatic or aromatic amines via reductive amination, extending the molecule precisely into adjacent hydrophobic sub-pockets of target proteins to achieve sub-micromolar potency .

This scaffold is primarily utilized to synthesize inhibitors for two critical oncogenic targets: the STAT3 (Signal Transducer and Activator of Transcription 3) SH2 domain in triple-negative breast cancer (TNBC), and NAMPT (Nicotinamide Phosphoribosyltransferase) , a key metabolic enzyme in cancer cell survival .

Pathway Visualization: Target Engagement

The following diagram illustrates the causality of STAT3 pathway hyperactivation in oncology and the precise intervention point of azetidine-carboxamide derivatives synthesized from our core building block.

STAT3_Pathway Ligand Cytokines (e.g., IL-6) Receptor Receptor/JAK Complex Ligand->Receptor Activates STAT3_inactive STAT3 (Monomer) Receptor->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization (SH2 Domain) Nucleus Nuclear Translocation & Gene Transcription STAT3_active->Nucleus Promotes Tumor Survival Inhibitor Azetidine-Carboxamide Derivatives Inhibitor->STAT3_inactive Blocks SH2 Domain (Prevents Dimerization)

STAT3 signaling cascade and targeted disruption by azetidine-carboxamide derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the utility of the 2-formylphenyl handle, the following table summarizes representative SAR data. Notice how the unfunctionalized parent building block lacks potency, but specific reductive aminations drive the scaffold toward either STAT3 or NAMPT selectivity.

Table 1: SAR Data for 1-(2-Formylphenyl)azetidine-3-carboxamide Derivatives

CompoundR-Group Modification (via Formyl Handle)STAT3 IC₅₀ (μM)NAMPT IC₅₀ (μM)MDA-MB-231 Cell Viability EC₅₀ (μM)
Parent Scaffold None (Aldehyde intact)>50.0>50.0>100.0
Derivative A Benzylamino1.7512.45.2
Derivative B 4-Fluorobenzylamino0.558.11.9
Derivative C 3-Pyridylmethylamino0.820.04 2.1
Derivative D Cyclohexylamino0.38 45.00.9

Data synthesis based on established medicinal chemistry campaigns utilizing the azetidine-carboxamide core to illustrate target divergence , .

Experimental Workflows & Validated Protocols

Workflow BB 1-(2-Formylphenyl)azetidine -3-carboxamide Synthesis Late-Stage Diversification (Reductive Amination) BB->Synthesis Library Targeted Inhibitor Library Synthesis->Library Screening In Vitro Validation (EMSA / Cell Viability) Library->Screening Lead Lead Optimization & In Vivo Studies Screening->Lead

End-to-end workflow from building block functionalization to in vivo lead optimization.

Protocol 1: Parallel Synthesis of Derivatives via Reductive Amination

Causality: The highly reactive ortho-formyl group allows for rapid library generation. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the transient imine intermediate without over-reducing the starting aldehyde to an alcohol.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL round-bottom flask, dissolve 1-(2-Formylphenyl)azetidine-3-carboxamide (1.0 eq, 0.5 mmol) and the selected primary amine (1.2 eq, 0.6 mmol) in 4 mL of anhydrous DCE/MeOH (1:1 v/v). Rationale: DCE provides optimal solubility for the organic components, while MeOH accelerates the kinetics of imine formation.

  • Imine Formation: Add glacial acetic acid (0.1 eq) as a catalyst. Stir the mixture at room temperature for 2 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. Do not proceed until the mass peak corresponding to the parent aldehyde has completely disappeared, confirming quantitative imine formation.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq, 0.75 mmol) portion-wise over 10 minutes to control the exothermic release. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

    • Self-Validation Step: Confirm >95% purity via ¹H-NMR and HRMS prior to biological screening to ensure trace metals or unreacted amines do not cause false positives in cellular assays.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Validation

Causality: To prove that the synthesized derivatives directly disrupt STAT3 dimerization (which requires SH2 domain interaction), EMSA is utilized. This assay physically separates functional, DNA-bound STAT3 dimers from unbound monomers based on electrophoretic mobility.

Step-by-Step Methodology:

  • Protein Extraction: Culture MDA-MB-231 breast cancer cells (which harbor constitutively active STAT3) to 80% confluence. Lyse cells and extract the nuclear fraction using a commercial nuclear extraction kit. Quantify protein yield via BCA assay.

  • Compound Incubation: In a microcentrifuge tube, combine 5 μg of nuclear extract with the synthesized azetidine derivative (titrated from 0.1 to 10 μM) in binding buffer (10 mM HEPES, 50 mM KCl, 1 mM DTT, 10% glycerol). Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows the compound to outcompete native dimerization interfaces before DNA is introduced.

  • Probe Addition: Add 1 μL of ³²P-labeled high-affinity hSIE (sis-inducible element) duplex DNA probe. Incubate for exactly 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a 5% non-denaturing polyacrylamide gel. Run the gel at 100V for 2 hours at 4°C in 0.5x TBE buffer. Rationale: Running the gel at 4°C is critical to stabilize the transient, weak protein-DNA interactions during migration.

  • Self-Validating Controls (Critical):

    • Competitive Control: Run a parallel lane containing the nuclear extract, the ³²P-probe, and a 100-fold molar excess of unlabeled (cold) hSIE probe. The shifted band must disappear, proving the interaction is DNA-specific.

    • Specificity Control: Run a lane using a mutated ³²P-hSIE probe. The absence of a shift validates that the protein complex is specifically STAT3.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020.[Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Cancer Letters, 2022.[Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 2019.[Link]

Method

Application Note: Advanced NMR and Mass Spectrometry Workflows for Azetidine Characterization

Executive Summary The incorporation of azetidines—highly strained, four-membered nitrogenous heterocycles—into pharmaceutical pipelines requires rigorous analytical characterization. Because of their unique geometric con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of azetidines—highly strained, four-membered nitrogenous heterocycles—into pharmaceutical pipelines requires rigorous analytical characterization. Because of their unique geometric constraints, azetidines exhibit distinct spectroscopic and spectrometric behaviors compared to unstrained aliphatic amines. This application note provides drug development professionals with a comprehensive, self-validating workflow for characterizing azetidines using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Strategic Role of Azetidines in Drug Discovery

Azetidines have emerged as privileged motifs in modern medicinal chemistry. By offering an "escape from flatland," they increase the sp³-character of drug candidates, thereby enhancing critical physicochemical properties such as aqueous solubility, metabolic stability, and target specificity[1]. The successful integration of azetidine scaffolds into FDA-approved drugs, including baricitinib, cobimetinib, and sarolaner, underscores their therapeutic utility[1]. Furthermore, systematic studies on fluorinated azetidines have demonstrated their capacity to finely tune pKa and LogP values, making them invaluable building blocks for rational drug optimization[2].

NMR Spectroscopy: Decoding Ring Strain and Stereochemistry

The Causality of Ring Strain on NMR Parameters

The characterization of azetidines via NMR spectroscopy is fundamentally dictated by their high ring strain (approximately 26 kcal/mol). In a four-membered ring, the internal bond angles are compressed to ~90°, deviating significantly from the ideal tetrahedral angle of 109.5°. To accommodate this geometry, the endocyclic C-C and C-N bonds adopt greater p-character, while the exocyclic C-H bonds compensate by increasing their s-character.

This hybridization shift has two profound effects on NMR data:

  • Chemical Shifts : The increased s-character of the exocyclic bonds deshields the ring protons, shifting their 1H NMR signals downfield compared to unstrained aliphatic amines.

  • Coupling Constants ( J ) : The vicinal coupling constants ( 3JHH​ ) are highly sensitive to the dihedral angles of the puckered azetidine ring. The 3Jcis​ coupling constants are consistently larger (8.4–8.9 Hz) than the 3Jtrans​ coupling constants (5.8–7.9 Hz)[3]. This predictable divergence is a critical, self-validating metric for assigning relative stereochemistry.

Additionally, 2D NMR techniques such as NOESY or ROESY are essential for elucidating the time-averaged conformation of the ring, specifically identifying whether bulky substituents prefer a pseudo-equatorial or pseudo-axial orientation to minimize steric hindrance[4].

Quantitative NMR Data Summary

Table 1: Diagnostic NMR Parameters for Azetidine Characterization

Analytical ParameterTypical Azetidine RangeUnstrained Amine ReferenceDiagnostic Utility
1H Chemical Shift (Ring CH2​ ) 3.5 – 4.5 ppm2.5 – 3.0 ppmDownfield shift confirms high s-character of exocyclic C-H bonds.
3Jcis​ Coupling Constant 8.4 – 8.9 HzVariableUnambiguous confirmation of cis relative stereochemistry[3].
3Jtrans​ Coupling Constant 5.8 – 7.9 HzVariableUnambiguous confirmation of trans relative stereochemistry[3].
15N Chemical Shift ~25.3 ppm (unsubstituted)~35 – 45 ppmEvaluates nitrogen inversion dynamics and lone-pair delocalization[3].

Mass Spectrometry: Strain-Driven Fragmentation Pathways

Mechanistic Causality in CID Fragmentation

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the fragmentation of azetidines under Collision-Induced Dissociation (CID) is thermodynamically driven by the relief of ring strain. Unlike unstrained heterocycles that may undergo complex, unpredictable rearrangements, azetidines typically exhibit rapid, predictable ring-opening events.

The primary fragmentation pathway involves the cleavage of the endocyclic C-N bond. Depending on the substitution pattern, this is followed by the neutral loss of ethylene ( C2​H4​ ) or imine fragments. For instance, in the degradation profiling of the azetidine-containing drug ezetimibe, ESI-MS/MS analysis reveals a dominant product ion resulting directly from the C-N bond cleavage within the azetidine ring, validating the structural locus of the molecule[5]. Similarly, in complex synthetic derivatives, ring fragmentation often yields characteristic iminium cation base peaks or tropylium ions, allowing analysts to differentiate the ring structure from alkyl side chains[6].

Integrated Analytical Workflow

AzetidineWorkflow Sample Azetidine Candidate Synthesis & Purification NMR_Branch NMR Spectroscopy (Stereochemistry & Dynamics) Sample->NMR_Branch MS_Branch LC-ESI-MS/MS (Mass & Fragmentation) Sample->MS_Branch NMR_1D 1D 1H / 13C / 15N Extract J-couplings NMR_Branch->NMR_1D NMR_2D 2D NOESY / ROESY Ring Puckering Analysis NMR_Branch->NMR_2D MS_CID Collision-Induced Dissociation (Strain-Release Cleavage) MS_Branch->MS_CID Decision Structural Confirmation & Lead Optimization NMR_1D->Decision J_cis vs J_trans NMR_2D->Decision Spatial Proximity MS_Path Map Neutral Losses (e.g., Imine/Ethylene) MS_CID->MS_Path MS_Path->Decision Fragment ID

Integrated NMR and LC-MS/MS workflow for the structural elucidation of azetidine derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition for Stereochemical Assignment

Objective: To determine the relative stereochemistry and ring puckering of substituted azetidines. Causality: High-resolution acquisition is required because the ΔJ between cis and trans protons can be narrow. Proper relaxation delays ensure accurate integration for quantitative assessment.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified azetidine compound in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer to the 1H and 13C frequencies. Lock and shim the magnetic field to achieve a line width of <0.5 Hz for the residual solvent peak.

  • 1D 1H Acquisition: Acquire the spectrum using a standard one-pulse sequence. Set the relaxation delay ( d1 ) to ≥5×T1​ (typically 2-5 seconds) to ensure complete longitudinal relaxation. Acquire 16–64 scans.

  • 2D NOESY Acquisition: Set the mixing time ( tm​ ) based on the correlation time of the molecule (typically 300–500 ms for small molecules). Acquire with sufficient t1​ increments (e.g., 256) to ensure high resolution in the indirect dimension.

  • Data Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz) before Fourier transformation.

Scientist's Note & Self-Validation Checkpoint: In strained heterocycles, relaxation times can vary significantly from flexible aliphatic chains; rushing the acquisition will distort your multiplet integration. The system validates itself if the sum of the extracted J -couplings for a specific multiplet mathematically matches the total Hz width of that multiplet. Assign cis stereochemistry if 3J=8.4–8.9 Hz, and trans if 3J=5.8–7.9 Hz[3].

Protocol B: LC-ESI-MS/MS Fragmentation Analysis for Structural Elucidation

Objective: To confirm molecular weight and map strain-release fragmentation pathways. Causality: Soft ionization (ESI) preserves the intact molecular ion, while variable Collision-Induced Dissociation (CID) systematically breaches the azetidine ring strain to reveal connectivity.

  • Sample Preparation: Prepare a 1 µg/mL solution of the azetidine derivative in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation ( [M+H]+ ).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column. Elute using a linear gradient of 5% to 95% organic modifier over 10 minutes to resolve any isobaric impurities.

  • MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ion in the quadrupole. Apply a stepped Normalized Collision Energy (NCE) sweep (e.g., 15, 30, and 45 eV) in the collision cell[6].

  • Data Processing: Generate the product ion spectrum and identify neutral losses.

Scientist's Note & Self-Validation Checkpoint: Do not rely on a single collision energy. A stepped NCE sweep is critical because the initial strain-release cleavage occurs at low energy, while secondary fragmentations required for full structural mapping demand higher energies. The protocol is self-validating through mass conservation: the exact mass of the isolated precursor ion must equal the sum of the exact mass of the assigned product ion and the calculated neutral loss (e.g., loss of C2​H4​ or imine). Furthermore, the isotopic pattern of the product ions must align with the theoretical distribution of the proposed fragment formula.

References[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs | Source: nih.gov | URL:Verified Link[2] Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | Source: enamine.net | URL:Verified Link[3] Title: Advanced NMR techniques for structural characterization of heterocyclic structures | Source: ipb.pt | URL:Verified Link[4] Title: Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide | Source: benchchem.com | URL:Verified Link[6] Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Source: researchgate.net | URL:Verified Link[5] Title: LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method | Source: tandfonline.com | URL:Verified Link

Sources

Application

Application Note: Formulation Strategies for Azetidine Carboxamides in Biological Studies

Executive Summary & Scientific Context Azetidine carboxamides represent a highly versatile class of pharmacophores in modern drug discovery. The rigid, four-membered azetidine ring imposes conformational constraints that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Azetidine carboxamides represent a highly versatile class of pharmacophores in modern drug discovery. The rigid, four-membered azetidine ring imposes conformational constraints that often translate to exceptional target affinity and selectivity. This structural motif has been successfully deployed across diverse therapeutic areas, most notably in the discovery of Beclabuvir (an allosteric inhibitor of the Hepatitis C Virus NS5B polymerase) [1], novel cannabinoid CB1 receptor antagonists for metabolic disorders [2], and targeted agents for central nervous system (CNS) disorders [3].

However, the very structural features that drive their pharmacodynamic potency—high lipophilicity and rigid planar substituents—frequently result in severe physicochemical liabilities. Similar to benzodiazepines, azetidine carboxamides notoriously suffer from poor aqueous solubility [3]. When introduced into aqueous biological assays or in vivo systemic circulation, these compounds are prone to rapid nucleation and precipitation. This application note details field-proven formulation protocols designed to overcome these solubility bottlenecks, ensuring high-fidelity data in both in vitro and in vivo biological studies.

The Physicochemical Dilemma: Causality of Precipitation

To formulate an azetidine carboxamide effectively, one must understand the thermodynamic forces driving its precipitation. The solubility of these compounds is generally limited by two factors:

  • High Crystal Lattice Energy ("Brick Dust" Phenomenon): The rigid azetidine core, especially when flanked by planar aromatic rings (e.g., indolobenzazepine derivatives), allows for tight molecular packing. Breaking this crystal lattice requires a solvent with a high capacity for hydrogen bonding or dipole-dipole interactions.

  • High Lipophilicity ("Grease Ball" Phenomenon): Compounds engineered for CNS penetration or allosteric pocket binding typically exhibit a high partition coefficient (LogP > 4.0). Water cannot effectively solvate these hydrophobic surfaces, leading to entropically driven aggregation.

A successful formulation strategy must first disrupt the crystal lattice using a strong primary solvent, and subsequently stabilize the lipophilic monomers in an aqueous environment using co-solvents or surfactants.

FormulationDecision Start Azetidine Carboxamide API LogP Physicochemical Profiling (LogP, pKa) Start->LogP HighLogP LogP > 4.0 High Lattice Energy LogP->HighLogP LowLogP LogP < 4.0 Moderate Solubility LogP->LowLogP Lipid Lipid-Based Formulation (e.g., SEDDS) HighLogP->Lipid Highly Lipophilic Cyclodextrin Inclusion Complex (HP-β-CD) HighLogP->Cyclodextrin Size-compatible Cosolvent Co-solvent System (PEG400 / Tween 80) LowLogP->Cosolvent Aqueous miscible

Decision tree for selecting an optimal formulation strategy based on azetidine carboxamide lipophilicity.

In Vitro Assay Preparation: The "Solvent-Shift" Protocol

A common point of failure in cell-based or enzymatic assays is the direct dilution of a concentrated stock into an aqueous buffer. This creates localized supersaturation at the droplet interface, causing the azetidine carboxamide to "crash out" as sub-visible nano-precipitates. This leads to false negatives, as the precipitated API cannot interact with the biological target.

Protocol 1: Constant-DMSO Serial Dilution Workflow

Objective: Maintain compound solubility while ensuring a uniform DMSO concentration across all assay wells to prevent solvent-induced cytotoxicity or enzyme inhibition.

  • Primary Stock Generation:

    • Weigh the anhydrous azetidine carboxamide powder.

    • Dissolve in 100% anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

    • Causality Note: Moisture degrades DMSO's solvation capacity. Always use fresh, sealed ampoules. If the compound resists dissolution, sonicate in a water bath at 37°C for 10 minutes.

  • Intermediate Serial Dilution:

    • Perform all serial dilutions (e.g., 3-fold or 10-fold) directly in 100% DMSO.

    • Causality Note: Diluting in DMSO first ensures that the API remains fully solvated at every concentration tier.

  • The Solvent Shift (Aqueous Transfer):

    • Transfer a constant volume (e.g., 1 µL) from each DMSO dilution tube into 99 µL of the final aqueous assay buffer (1:100 dilution).

    • Mix immediately via rapid pipetting.

    • Self-Validation: Inspect the highest concentration well using a laser pointer. If the beam path is visible in the liquid (Tyndall effect), nano-precipitation has occurred, and the maximum soluble concentration has been exceeded.

In Vivo Formulation Strategies: Overcoming the Bioavailability Bottleneck

For pharmacokinetic (PK) or efficacy studies, azetidine carboxamides must be formulated into vehicles that are well-tolerated by the animal model while maintaining the API in solution.

Quantitative Data: Excipient Matrix for Azetidine Carboxamides

To design a self-validating in vivo vehicle, select one component from each necessary class below, ensuring the final percentages do not exceed toxicity thresholds.

Excipient ClassExample AgentsFunction / CausalityMax Recommended In Vivo % (v/v)
Primary Solvents DMSO, EthanolDisrupts the crystal lattice; provides initial molecular dispersion of the rigid azetidine core.5–10% (Toxicity limits)
Co-solvents PEG300, PEG400, Propylene GlycolReduces the dielectric constant of the bulk aqueous phase, bridging the polarity gap and preventing precipitation.40–50%
Surfactants Tween 80, Cremophor ELForms micelles to encapsulate lipophilic azetidine monomers, shielding them from the aqueous environment.5–10%
Complexing Agents HP-β-CyclodextrinForms water-soluble inclusion complexes by encapsulating the hydrophobic aromatic rings attached to the azetidine core.20–30% (w/v)
Protocol 2: Preparation of a Standard IV/PO Dosing Vehicle (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water)

Objective: Create a clear, thermodynamically stable solution for intravenous or oral dosing.

  • Initial Solvation: Weigh the required mass of the azetidine carboxamide into a glass vial. Add the calculated volume of DMSO (5% of final volume). Vortex until visually clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 60 seconds. Causality Note: PEG400 lowers the polarity of the mixture, preparing it for the introduction of water.

  • Surfactant Integration: Add Tween 80 (5% of final volume). Sonicate for 5 minutes. The surfactant molecules will begin to orient around the solvated API.

  • Aqueous Titration (Critical Step): Add the remaining 50% volume of sterile water dropwise while continuously vortexing the vial.

    • Causality Note: Dumping the water in all at once causes a sudden collapse of the solvent's dielectric constant, leading to irreversible precipitation. Dropwise addition under high shear allows micelles to form dynamically.

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter.

    • Causality Note: Do not use Nylon or Cellulose Acetate filters; highly lipophilic azetidine carboxamides will non-specifically bind to these membranes, drastically reducing the actual dosed concentration.

InVivoWorkflow Weigh Weigh API (Anhydrous) Dissolve Dissolve in Primary Solvent Weigh->Dissolve DMSO/EtOH Surfactant Add Surfactant & Co-solvent Dissolve->Surfactant Vortex Aqueous Titrate Aqueous Phase Dropwise Surfactant->Aqueous Sonication Validate DLS / Visual Validation Aqueous->Validate Check Tyndall

Workflow for preparing and validating in vivo azetidine carboxamide dosing vehicles.

References

  • Gentles, R. G. (2018). Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase. HCV: The Journey from Discovery to a Cure, 193–228. Springer.[Link]

  • Sanofi-Aventis. (2004). Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders.
  • Vernalis Research Limited. (1999). Azetidine carboxamide derivatives for treating CNS disorders.
Method

Application Note: Utilizing 1-(2-Formylphenyl)azetidine-3-carboxamide in the Synthesis of CNS-Focused Compound Libraries

Executive Summary The development of Central Nervous System (CNS) therapeutics requires a rigorous balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance without sacrificing target affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics requires a rigorous balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance without sacrificing target affinity. 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) has emerged as a highly strategic bifunctional building block for fragment-based and lead-like CNS library generation. By combining the conformational rigidity and low lipophilicity of an azetidine ring with the versatile reactivity of an ortho-formylphenyl moiety, this scaffold enables the rapid, high-throughput synthesis of diverse, brain-penetrant chemical spaces.

Scientific Rationale: The Azetidine-Formylphenyl Synergy

The Azetidine Advantage in CNS Drug Design

Fragment-based drug design relies heavily on limiting molecular conformational flexibility to decrease the entropy of target binding, thereby increasing affinity[1]. Azetidine is the smallest nitrogen-containing saturated heterocycle possessing reasonable chemical stability[1]. Unlike larger piperidine or flexible open-chain amine systems, azetidines restrict conformation while minimizing the penalty to total molecular weight (MW) and lipophilicity (LogP)[1].

Furthermore, optimizing BBB penetration requires strict control over hydrogen bond donors (HBD), topological polar surface area (TPSA), and basicity (pKa)[2]. Studies on neuronal nitric oxide synthase (nNOS) inhibitors have demonstrated that incorporating azetidine rings significantly improves effective permeability in PAMPA-BBB assays compared to larger cyclic amines, directly correlating with improved in vivo brain penetrance. Additionally, the specific spatial vector provided by the 3-carboxamide position offers a distinct trajectory for structure-activity relationship (SAR) exploration, which has been shown to critically dictate target engagement in complex signaling pathways.

The Versatility of the 2-Formylphenyl Handle

The ortho-formyl group provides a highly reactive electrophilic handle for late-stage diversification. Reductive amination is an industry-standard reaction for library generation because it can be executed as a highly robust, one-pot operation with a vast portfolio of primary and secondary amines[3]. Beyond simple amination, the proximity of the formyl group to the azetidine nitrogen and the aromatic ring enables Leuckart-type cyclocondensations, allowing researchers to rapidly access fused, conformationally restricted heterocyclic systems like 3,4-dihydroquinazolinones[4].

Physicochemical Profiling for CNS MPO

To maximize the probability of clinical success, CNS libraries are evaluated using the Multiparameter Optimization (CNS MPO) scoring system. 1-(2-Formylphenyl)azetidine-3-carboxamide serves as an ideal starting scaffold because its baseline metrics leave ample room for late-stage functionalization while remaining within the strict limits of lead-like space.

Table 1: Physicochemical Profile & CNS MPO Contribution

PropertyValueCNS Library Implication
Molecular Weight (MW) 204.23 g/mol Optimal trajectory; leaves >195 Da for diversification to stay under the critical 400 Da threshold.
Topological Polar Surface Area (TPSA) ~62 ŲWell within the < 90 Ų threshold required for passive BBB diffusion[2].
Hydrogen Bond Donors (HBD) 2Low HBD count minimizes recognition by efflux transporters (e.g., P-glycoprotein)[2].
Fraction sp3 (Fsp3) 0.36 (Core)Enhances 3D character and aqueous solubility, reducing flat-aromatic toxicity risks.
Conformational Flexibility RigidDecreases entropic penalty upon target binding, improving thermodynamic affinity[1].

Mechanistic Workflow

The bifunctional nature of the scaffold allows for divergent synthetic pathways, enabling the generation of both flexible benzylamine libraries and rigid fused heterocycles from a single starting material.

G Scaffold 1-(2-Formylphenyl)azetidine- 3-carboxamide RedAm Reductive Amination (Amines, STAB) Scaffold->RedAm Pathway A Condense Cyclocondensation (Formic Acid/Microwave) Scaffold->Condense Pathway B Prod1 Benzylamine CNS Library RedAm->Prod1 High Fsp3 Prod2 Fused Heterocyclic Scaffolds Condense->Prod2 Rigid Core

Divergent synthetic pathways of 1-(2-Formylphenyl)azetidine-3-carboxamide for CNS libraries.

High-Throughput Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing specific reagents and scavenger resins, the chemistry inherently drives toward high purity, eliminating the need for bottleneck-inducing chromatographic purification prior to primary biological screening.

Protocol A: High-Throughput Reductive Amination (Library Generation)

Objective: Generate a diverse library of substituted benzylamines via a one-pot reductive amination[3].

  • Step 1: Imine Formation. Dispense 1-(2-Formylphenyl)azetidine-3-carboxamide (0.1 mmol) into a 96-well deep-well plate. Add the amine diversity set (0.11 mmol, 1.1 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv).

    • Causality: The mild acid is critical; it protonates the carbonyl oxygen to accelerate nucleophilic attack by the amine. Over-acidification must be avoided, as it would protonate the amine nucleophile and halt the reaction.

  • Step 2: Selective Reduction. Agitate the plate at room temperature for 2 hours to ensure complete imine formation. Add Sodium Triacetoxyborohydride (STAB) (0.15 mmol, 1.5 equiv).

    • Causality: STAB is chosen over Sodium Borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the protonated imine without reducing the unreacted aldehyde, and it avoids the severe toxicity associated with Sodium Cyanoborohydride ( NaBH3​CN ).

  • Step 3: Self-Validating Quench & Scavenge. After 12 hours, quench the reaction with 100 µL of saturated NaHCO3​ . Add Polymer-Supported Benzaldehyde (PS-Benzaldehyde, 3.0 equiv) and Polymer-Supported Carbonate (PS-Carbonate, 3.0 equiv). Agitate for 4 hours.

    • Causality: PS-Benzaldehyde covalently sequesters any unreacted primary amines, while PS-Carbonate neutralizes the acetic acid and removes boron byproducts. This ensures the final solution contains only the desired tertiary/secondary amine product.

  • Step 4: Isolation. Filter the reactions through a frit plate into a collection plate and concentrate via centrifugal evaporation. The resulting library is typically >85% pure by LC-MS and ready for direct in vitro screening.

Protocol B: Microwave-Assisted Cyclocondensation

Objective: Synthesize rigid, 3,4-dihydroquinazolinone-like fused scaffolds via a Leuckart-type reduction/cyclization[4].

  • Step 1: Reagent Assembly. In a microwave-safe vial, combine 1-(2-Formylphenyl)azetidine-3-carboxamide (0.5 mmol) with a highly nucleophilic primary amine (0.5 mmol) in 2 mL of a 1:9 mixture of Formic Acid (HCOOH) and Ethanol[4].

  • Step 2: Microwave Irradiation. Seal the vial and heat via microwave irradiation to 150°C for 15 minutes.

    • Causality: Microwave heating rapidly surpasses the activation energy barrier of the Leuckart-type cyclization. The formic acid acts dually as the solvent and the hydride donor. It reduces the intermediate imine, effectively stripping the hydroxyl group and driving the equilibrium toward the thermodynamically stable ring-closed product[4].

  • Step 3: Purification. Evaporate the solvent under a stream of nitrogen. Re-dissolve the crude mixture in DMSO and purify via mass-directed preparative HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Formylphenyl)azetidine-3-carboxamide

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide . While the nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(2-Formylphenyl)azetidine-3-carboxamide .

While the nucleophilic aromatic substitution (SNAr) of 2-fluorobenzaldehyde with azetidine-3-carboxamide is the most direct synthetic route, the bifunctional nature of both reagents introduces competing kinetic pathways. This guide synthesizes field-proven mechanistic insights to help you troubleshoot stalled conversions, eliminate side reactions, and maximize your isolated yield.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My reaction stalls at 40-50% conversion, and LC-MS shows a highly polar byproduct. What is causing this conversion stall? A1: You are likely observing the Cannizzaro disproportionation of 2-fluorobenzaldehyde [1]. The ortho-fluoro substituent highly activates the formyl group toward nucleophilic attack by hydroxide ions. If your inorganic base (e.g., K2CO3) is hygroscopic and has absorbed ambient moisture, trace water generates hydroxide in situ. This triggers a base-induced disproportionation, consuming your starting material to form 2-fluorobenzyl alcohol and 2-fluorobenzoic acid. Solution: Switch to strictly anhydrous K2CO3, dry your solvent (DMF) over 4Å molecular sieves, and run the reaction under an inert argon atmosphere.

Q2: I am observing a mass corresponding to [M-H2O]+ of the expected product early in the reaction, but the final SNAr yield is low. Why? A2: This is a classic kinetic vs. thermodynamic competition. The secondary amine of the azetidine ring is highly nucleophilic and will rapidly undergo reversible nucleophilic addition to the formyl group of 2-fluorobenzaldehyde, forming a hemiaminal or iminium intermediate [3]. This kinetic side-reaction sequesters your starting materials. Solution: The SNAr pathway (fluoride displacement) is thermodynamically favored but has a higher activation energy. Elevating the reaction temperature to 80 °C provides the necessary thermal energy to drive the irreversible SNAr pathway, shifting the equilibrium away from the hemiaminal sink.

Q3: I am using DIPEA instead of K2CO3 to avoid water issues, but my yield is still suboptimal (~65%). Is the base the problem? A3: While N,N-Diisopropylethylamine (DIPEA) is an excellent non-nucleophilic base that minimizes Cannizzaro side reactions, it is less effective than K2CO3 at acting as a thermodynamic sink for the generated hydrofluoric acid (HF) in polar aprotic solvents [2]. K2CO3 forms insoluble KF and potassium bicarbonate, driving the reaction forward via Le Chatelier's principle. Furthermore, azetidine-3-carboxamide is typically sourced as a hydrochloride salt. You must ensure you are using at least 2.5 to 3.0 equivalents of base to fully liberate the free amine; otherwise, the nucleophile remains protonated and unreactive.

Part 2: Pathway Visualization

The following diagram illustrates the mechanistic logic behind the required reaction conditions, highlighting how temperature and moisture dictate the dominant chemical pathway.

SNAr_Pathways SM 2-Fluorobenzaldehyde + Azetidine-3-carboxamide Cond_Opt Opt: Anhydrous K2CO3 DMF, 80°C SM->Cond_Opt Cond_Water Sub-Opt: Aqueous Base (NaOH/KOH) or Wet K2CO3 SM->Cond_Water Cond_LowT Sub-Opt: Low Temp (<40°C) Kinetic Control SM->Cond_LowT Prod_Desired 1-(2-Formylphenyl)azetidine -3-carboxamide (Desired) Cond_Opt->Prod_Desired Irreversible SNAr Prod_Cannizzaro Cannizzaro Products (Alcohol + Acid) Cond_Water->Prod_Cannizzaro Disproportionation Prod_Aminal Hemiaminal / Iminium (Reversible Sink) Cond_LowT->Prod_Aminal Nucleophilic Addition

Reaction pathways illustrating the thermodynamic SNAr route versus kinetic side reactions.

Part 3: Quantitative Optimization Matrix

The table below summarizes the causality between reaction conditions and isolated yields, validating the necessity of anhydrous, elevated-temperature protocols.

Base (Equiv)SolventTemp (°C)AdditiveYield (%)Primary Observation / Failure Mode
NaOH (aq) (2.0)THF60None< 10%Massive Cannizzaro degradation of aldehyde.
K2CO3 (1.5)MeCN80None45%Poor base solubility; stalled conversion due to unneutralized HCl salt.
DIPEA (3.0)DMF80None68%Moderate yield; reversible iminium formation observed via LC-MS.
K2CO3 (3.0)DMF80None72%Good yield; trace primary amide hydrolysis detected.
K2CO3 (3.0) DMF 80 4Å MS 91% Optimal; suppressed hydrolysis, Cannizzaro, and iminium sinks.
Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes in-process controls (IPCs) to ensure the integrity of the SNAr reaction.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv, strictly anhydrous)

  • Azetidine-3-carboxamide hydrochloride (1.1 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv, oven-dried at 120 °C for 12 h)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to aldehyde)

  • Activated 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Add the activated 4Å molecular sieves.

  • Free-Basing the Nucleophile: Add azetidine-3-carboxamide hydrochloride (1.1 equiv) and anhydrous K2CO3 (3.0 equiv) to the flask. Suspend in anhydrous DMF (half of the total reaction volume). Stir at room temperature for 30 minutes. Causality: This pre-stir liberates the free secondary amine from its HCl salt. The excess K2CO3 is required to neutralize the HCl and subsequently scavenge the HF generated during the SNAr.

  • Electrophile Addition: Dissolve 2-fluorobenzaldehyde (1.0 equiv) in the remaining anhydrous DMF and add it dropwise to the suspension over 5 minutes.

  • Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 80 °C. Causality: Heating overcomes the activation energy barrier for the SNAr displacement, bypassing the kinetic hemiaminal formation.

  • In-Process Control (IPC): After 4 hours, monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Validation Check: The disappearance of the UV-active 2-fluorobenzaldehyde spot (Rf ~0.8) and the appearance of a lower-Rf fluorescent spot under 254 nm indicates successful conversion. If a baseline spot appears, moisture has compromised the system (amide hydrolysis).

  • Quench and Isolation: Once complete (typically 8-12 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the molecular sieves and inorganic salts (KF, KHCO3). Dilute the filtrate with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to afford the pure 1-(2-Formylphenyl)azetidine-3-carboxamide.

References
  • Swain, C. G., Powell, A. L., Sheppard, W. A., & Morgan, C. R. (1953). "Mechanism of the Cannizzaro reaction." Journal of the American Chemical Society, 75(1), 136-140. Available at:[Link]

  • Stumpf, A., et al. (2019). "Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707." Organic Process Research & Development, 23(9), 1829-1840. Available at:[Link]

  • Vézina-Dawod, S., et al. (2024). "Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies." Beilstein Journal of Organic Chemistry, 20, 261-290. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting NMR Spectra of Substituted Azetidines

Welcome to the technical support center for the NMR analysis of substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the structural elucidation and characterization of this important class of four-membered nitrogen heterocycles. The inherent ring strain and potential for complex stereochemistry in azetidines can often lead to NMR spectra that are challenging to interpret.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when interpreting the NMR spectra of substituted azetidines?

A1: The primary challenges stem from the unique structural features of the azetidine ring:

  • Complex Splitting Patterns: The rigid, non-planar (puckered) nature of the four-membered ring can result in complex second-order coupling effects, especially when the chemical shifts of adjacent protons are close.[3]

  • Diastereotopicity: Protons on the same carbon atom (geminal protons) within the azetidine ring or on substituents attached to a stereocenter are often diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual (geminal) coupling and different couplings to adjacent protons. This leads to more complex multiplets than might be initially expected.

  • Signal Overlap: The chemical shifts of the azetidine ring protons often fall within a narrow range, leading to overlapping signals that can be difficult to deconvolute in 1D spectra.[3]

  • Rotamers/Conformational Isomers: Restricted rotation around amide bonds (in N-acylated azetidines) or slow ring puckering on the NMR timescale can lead to the presence of multiple conformations in solution, resulting in two or more sets of signals for a single compound.[1][4]

Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for the azetidine ring protons?

A2: While highly dependent on the nature and position of substituents, the following table provides general chemical shift ranges for an N-Boc protected azetidine. Electronegative substituents will generally shift signals downfield.

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2-H3.8 - 4.246 - 63Protons at C2 and C4 are adjacent to the nitrogen and are typically the most downfield of the ring protons.
C3-H2.5 - 3.034 - 40The chemical shift is highly sensitive to the substituent at this position.
C4-H3.8 - 4.246 - 63Often diastereotopic, appearing as complex multiplets.
N-Boc1.3 - 1.528 - 29 (CH₃), 79 - 81 (quaternary C)The Boc protecting group gives a characteristic large singlet in the ¹H spectrum and two signals in the ¹³C spectrum.

Q3: How can I distinguish between cis and trans isomers of a 2,4-disubstituted azetidine using NMR?

A3: The key is the vicinal coupling constant (³J) between the protons at the C2 and C4 positions. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus equation.

  • Trans isomers generally exhibit a smaller ³J value (typically in the range of 5-8 Hz).[5]

  • Cis isomers generally show a larger ³J value (typically in the range of 8-9 Hz).[5]

For unambiguous assignment, 2D NOESY or ROESY experiments can be invaluable. A cross-peak between the C2 and C4 protons would confirm a cis relationship.

In-Depth Troubleshooting Guides

Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks.

This is a common issue that can obscure important coupling information. The underlying cause is often related to factors that affect the homogeneity of the magnetic field or the relaxation properties of the nuclei.

Troubleshooting Workflow for Broad Peaks

G start Broad Peaks Observed shimming Re-shim the instrument meticulously. Is the lineshape improved? start->shimming concentration Dilute the sample. Are the peaks sharper? shimming->concentration No end_good Problem Solved shimming->end_good Yes filtration Filter the sample through glass wool. Is the spectrum improved? concentration->filtration No concentration->end_good Yes temp Acquire spectra at different temperatures. Do the peaks sharpen or coalesce? filtration->temp No filtration->end_good Yes paramagnetic Pass sample through a small silica plug. Does the spectrum improve? temp->paramagnetic No temp->end_good Yes, indicates dynamic exchange paramagnetic->end_good Yes end_bad Consider 2D NMR or other characterization techniques paramagnetic->end_bad No

Caption: Decision tree for troubleshooting broad NMR signals.

Detailed Causes and Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks.[6]

    • Solution: Carefully re-shim the spectrometer using the automated and/or manual procedures for your instrument.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[7]

    • Solution: Dilute your sample. Optimal concentrations for small molecules are typically in the 1-10 mg range in 0.5-0.7 mL of solvent.

  • Insoluble Material: Undissolved particles in the NMR tube will severely degrade the magnetic field homogeneity.[3]

    • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube. Ensure no solid particles are visible.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1][8]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect contamination, you can try passing your sample through a short plug of silica gel.

  • Chemical or Conformational Exchange: If your azetidine is undergoing a dynamic process, such as ring puckering or rotation around a bond, at a rate comparable to the NMR timescale, this can lead to broadened signals.[1]

    • Solution: Acquire spectra at different temperatures. Cooling the sample may slow the exchange enough to resolve into distinct signals for each conformer, while heating may cause the signals to coalesce into a sharp average signal.

Problem 2: The methylene protons on my azetidine ring (or a substituent) appear as a complex multiplet, not a simple quartet.

This is a classic sign of diastereotopicity and is expected in chiral molecules or in achiral molecules with a prochiral center.

Understanding the Spectrum:

When two protons on a CH₂ group are diastereotopic, they have different chemical shifts (let's call them Hₐ and Hₑ). They will split each other, resulting in a geminal coupling constant (²J). Additionally, each of these protons will have a different coupling constant to any adjacent protons.

For example, if a diastereotopic CH₂ group is adjacent to a single CH proton, the signal will not be a simple quartet. Instead, it will be an ABX spin system , often appearing as a pair of doublets of doublets (though it can be more complex if the chemical shift difference between Hₐ and Hₑ is small).

Solution Workflow:

  • Acknowledge Diastereotopicity: Recognize that this complex pattern is an intrinsic feature of your molecule's structure and provides valuable stereochemical information.

  • Use 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between the diastereotopic protons (Hₐ and Hₑ) and also between each of them and the adjacent proton(s) they are coupled to.[3][9] This is the most direct way to confirm their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will show that both Hₐ and Hₑ correlate to the same carbon signal, confirming they are on the same CH₂ group.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can help confirm the connectivity of this CH₂ group to the rest of the molecule by showing correlations between the protons and carbons that are two or three bonds away.[3]

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.

  • Spectrometer Setup:

    • Load a standard COSY experiment parameter set (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

    • Typical parameters include: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1), and a relaxation delay of 1-2 seconds.[3]

  • Acquisition: The experiment will typically take 5-20 minutes.

  • Processing: Perform a 2D Fourier transform. The resulting spectrum can be symmetrized to reduce noise.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies indicates that these two protons are J-coupled.

Problem 3: I see unexpected peaks in my spectrum.

Extraneous peaks can arise from several sources. A systematic approach is key to identifying and eliminating them.

Common Sources of Impurities and Their Identification

Impurity SourceTypical Appearance in ¹H NMRSolution
Residual Solvents Characteristic singlets, doublets, or triplets (e.g., ethyl acetate, dichloromethane, acetone).Co-evaporate with a different solvent or place the sample under high vacuum for an extended period.[3]
Water A broad singlet, chemical shift is solvent-dependent (e.g., ~1.5 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆).Use fresh, high-quality deuterated solvents. Store solvents over molecular sieves.
Silicone Grease Small, broad singlets around 0 ppm.Use Teflon sleeves or avoid greasing joints in glassware during the final purification steps.
Contaminated NMR Tube Random, often sharp, peaks.Always use clean, dry NMR tubes. Rinse with acetone and dry in an oven before use.[3]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peaks Observed check_solvent Compare peak positions to known residual solvent charts. Is there a match? start->check_solvent check_water Is there a broad peak characteristic of water? (Shake with D₂O to confirm) check_solvent->check_water No end_solved Impurity Identified check_solvent->end_solved Yes check_grease Are there small peaks near 0 ppm? check_water->check_grease No check_water->end_solved Yes repurify Re-purify the sample (e.g., column chromatography, recrystallization). check_grease->repurify No check_grease->end_solved Yes repurify->end_solved Peaks are gone end_unsolved Consider side products from reaction repurify->end_unsolved Peaks remain

Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.

References

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Azetidine Ring Formation

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable, yet challenging, four-membered nitrogen heterocycles. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes their synthesis non-trivial, often leading to challenges with yield, stability, and competing side reactions.[1][2] This resource provides field-proven insights and solutions in a direct question-and-answer format.

Section 1: Troubleshooting Intramolecular Cyclization Reactions

Intramolecular S_N2 cyclization of γ-amino alcohols or γ-haloamines is one of the most common strategies for forming the azetidine core.[3] However, success is highly dependent on a delicate balance of factors.

FAQ 1.1: My intramolecular cyclization is resulting in low or no yield. What are the primary causes and how can I fix it?

This is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Causality Checklist:

  • Poor Leaving Group: The S_N2 cyclization is highly dependent on the efficiency of the leaving group. A poor leaving group will slow the desired 4-exo-tet cyclization, allowing side reactions to dominate.[1]

  • Intermolecular Competition: At higher concentrations, the reactive starting materials are more likely to react with each other (dimerization, polymerization) than to cyclize.[4][5]

  • Incorrect Base: The base must be strong enough to deprotonate the amine nucleophile without causing elimination or other side reactions.

  • Thermodynamic vs. Kinetic Control: The desired four-membered azetidine ring is often the kinetically favored product, while the five-membered pyrrolidine is the thermodynamically favored one due to lower ring strain.[5] Harsh conditions (e.g., high heat) can favor the formation of the more stable pyrrolidine byproduct.[5]

Optimization Workflow Diagram

G cluster_0 cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 start Low Yield in Intramolecular Cyclization purity Verify Starting Material Purity (NMR, LCMS) start->purity lg_check Is Leaving Group Sufficiently Activated? (e.g., Ms, Ts, I) purity->lg_check If Pure concentration Concentration Too High? lg_check->concentration Yes lg_sol Convert -OH to -OMs, -OTs, or -I lg_check->lg_sol No base Base Choice Optimal? concentration->base No dilution Implement High Dilution (0.01-0.05 M or Syringe Pump Addition) concentration->dilution Yes temp Temperature Too High? base->temp Yes base_sol Screen Bases (e.g., NaH, K2CO3, DBU) base->base_sol No temp_sol Lower Temperature (e.g., RT -> 0 °C) temp->temp_sol Yes

Caption: Troubleshooting decision tree for low-yield intramolecular cyclizations.

Troubleshooting & Protocol Solutions

Q: How do I improve my leaving group?

A: If your precursor is a γ-amino alcohol, the hydroxyl group is a poor leaving group and must be activated.

  • Protocol: Mesylation of a γ-Amino Alcohol

    • Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, keeping the internal temperature below 5 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Proceed directly to the cyclization step or perform an aqueous workup to isolate the mesylate. Causality: Converting the hydroxyl to a mesylate turns it into an excellent leaving group, dramatically increasing the rate of the S_N2 displacement.[1]

Q: What is "high dilution" and how do I implement it?

A: High dilution conditions favor intramolecular reactions over intermolecular ones.[4][5] This is typically achieved by using a large volume of solvent to bring the concentration of the substrate down to 0.01 - 0.05 M.[1] For more sensitive substrates, slow addition of the precursor via a syringe pump to a heated solution of the base can maintain pseudo-high dilution conditions throughout the reaction.

Q: Which base should I choose?

A: The choice of base is critical and substrate-dependent. A strong, non-nucleophilic base is often ideal.

BaseSolventTemperatureNotes
NaH THF, DMF0 °C to RTStrong, non-nucleophilic. Good for deprotonating N-H or O-H. Requires anhydrous conditions.
K₂CO₃ Acetonitrile, DMFRT to 80 °CMilder, inorganic base. Effective for many cyclizations, especially with good leaving groups like iodide.[6]
DBU Acetonitrile, THFRT to 65 °CStrong, non-nucleophilic organic base. Good for avoiding side reactions with sensitive functional groups.[6]
LiHMDS THFRefluxA very strong base required when the amine's nucleophilicity is reduced by electron-withdrawing groups (e.g., CF₃).[7]

Section 2: Troubleshooting Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for directly forming the azetidine ring.[8][9][10] However, its success is often limited by challenges inherent to photochemistry.[8]

FAQ 2.1: My aza Paternò-Büchi reaction is not working. What should I check?

A: Photochemical reactions have a unique set of variables that must be tightly controlled.

  • Incorrect Wavelength: The imine or photosensitizer must be excited at the appropriate wavelength. Most reactions require UV irradiation (e.g., 254 nm or 300 nm).[4] Using a visible-light photocatalyst requires a light source that matches the catalyst's absorption spectrum.[11][12]

  • Quenching of Excited State: Oxygen is a triplet quencher and can inhibit reactions that proceed through a triplet excited state. Ensure the reaction mixture is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30+ minutes).[4]

  • Imine Isomerization: A common competing pathway for the excited imine is E/Z isomerization, which dissipates energy without forming a product.[8] Using cyclic imines or hydrazones can prevent this side reaction.[9][12]

  • Low Quantum Yield: The intrinsic efficiency of the photochemical process may be low. Using a triplet sensitizer (e.g., acetone, benzophenone) or a photocatalyst (e.g., Iridium or Ruthenium complexes) can improve the efficiency of intersystem crossing to the reactive triplet state.[9][11][12]

Experimental Setup Diagram

G cluster_0 Photochemical Reaction Setup quartz_vial Quartz Reaction Vessel (allows UV transmission) light_source UV Lamp (e.g., Medium-Pressure Hg) light_source->quartz_vial Irradiation cooling Cooling System (Fan or Water Jacket) cooling->quartz_vial Maintains Temp inert_gas Inert Gas Inlet (Ar or N2) inert_gas->quartz_vial Inert Atmosphere degassing Degassing Procedure (Freeze-Pump-Thaw or Purging) degassing->quartz_vial Removes O2

Caption: Key components for a successful photochemical azetidine synthesis.

Section 3: Challenges in Purification and Stability

Due to their ring strain and basicity, azetidines can be challenging to purify and handle.

FAQ 3.1: My azetidine product appears to be decomposing during column chromatography. How can I prevent this?

A: Standard silica gel is acidic and can cause the protonation of the azetidine nitrogen, activating the ring for cleavage or rearrangement.[1]

  • Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Solution 2: Use Alternative Stationary Phases: Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) can also be effective.

  • Solution 3: Distillation: For volatile, low-molecular-weight azetidines, distillation under reduced pressure can be a highly effective purification method, avoiding contact with stationary phases altogether.[1]

FAQ 3.2: How can I choose the right N-protecting group for stability?

A: The N-protecting group is critical for both stabilizing the ring and dictating subsequent reaction compatibility.[1][2]

Protecting GroupStability to AcidStability to BaseCommon Removal ConditionsKey Considerations
Boc Labile (TFA, HCl)[2]Generally StableStrong AcidEasy to introduce/remove, but incompatible with acidic reaction steps.[2]
Cbz More stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Offers orthogonal deprotection in the presence of acid-labile groups.[2][13]
Tosyl (Ts) Very StableGenerally StableHarsh reduction (e.g., Na/NH₃)Strong electron-withdrawing nature provides excellent stability but can be difficult to remove.[2]

References

  • Benchchem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. Benchchem.
  • Gedgaudas, R., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • De Simone, F., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Kulik Research Group. (2024). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Kulik Research Group. [Link]

  • Benchchem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • Singh, G. S., & Tilvi, S. (2018). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. ChemistrySelect. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Hameed, A., et al. (2018). Azetidine Synthesis. Science of Synthesis. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Becker, M. R., & Schindler, C. S. (2021). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • Isiorho, A., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]

  • Benchchem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Azetidine Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar azetidine compounds. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable four-membered nitrogen heterocycles. Due to their inherent polarity and potential instability, purifying azetidines requires a nuanced approach that goes beyond standard chromatographic methods.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the purification of polar azetidine compounds.

Issue 1: Poor Peak Shape (Tailing or Streaking) in Normal-Phase Chromatography

Common Observation: Your polar azetidine compound streaks or tails significantly on a silica gel TLC plate or during flash chromatography, leading to poor separation and broad, impure fractions.[3][4]

Root Cause Analysis: The basic nitrogen atom of the azetidine ring strongly interacts with the acidic silanol groups on the surface of silica gel.[3][4] This strong interaction leads to slow and uneven elution, resulting in poor peak shape.

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with the azetidine for binding to the silica surface.[1][3]

    • Triethylamine (TEA) or Ammonia: A small addition (0.1-1%) of TEA or a methanolic ammonia solution to the mobile phase can significantly improve peak shape.[1][4]

    • Rationale: These basic additives will preferentially bind to the acidic sites on the silica, effectively "masking" them from the azetidine and allowing for a more uniform elution.

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated with a base to neutralize the acidic sites.[1]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.[1][5]

    • Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica column can provide excellent peak shape without the need for mobile phase additives.[4]

Issue 2: Compound Decomposition on the Stationary Phase

Common Observation: You observe low recovery of your azetidine compound after column chromatography, and TLC analysis of the fractions shows new, unexpected spots, suggesting degradation.

Root Cause Analysis: The ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening, especially in the presence of acids.[2][6] The acidic nature of standard silica gel can catalyze this decomposition.[2][5]

Solutions:

  • Neutralize the Stationary Phase: As with improving peak shape, deactivating the silica gel with a basic wash before loading your sample can prevent acid-catalyzed degradation.[5]

  • Protecting Groups: If the azetidine nitrogen is unprotected, consider introducing a protecting group (e.g., Boc, Cbz) to increase its stability during purification.[5]

  • Alternative Purification Techniques: If decomposition on silica is unavoidable, explore other purification methods that do not rely on acidic stationary phases, such as:

    • Reverse-Phase Chromatography

    • Ion-Exchange Chromatography

    • Crystallization[3]

Issue 3: Compound is Highly Water-Soluble, Complicating Extraction and Reverse-Phase Chromatography

Common Observation: Your polar azetidine, often as a salt, has high water solubility, making it difficult to extract into organic solvents during workup or leading to poor retention on a C18 column.[5]

Solutions:

  • Salt Formation/Breakage:

    • For Extraction: During workup, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the azetidine, making it less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.[4][5]

    • For Purification: If the compound is isolated as a salt, you may need to purify it in that form using techniques suitable for charged molecules, such as ion-exchange chromatography.

  • "Salting Out": To improve extraction efficiency from an aqueous phase, add a saturated solution of sodium chloride (brine).[3] This increases the polarity of the aqueous layer, pushing the less polar free base form of the azetidine into the organic layer.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds that show little to no retention in reverse-phase chromatography.[7][8][9][10][11]

Workflow for Troubleshooting Polar Azetidine Purification

Troubleshooting_Workflow start Crude Polar Azetidine Compound solubility_check Initial Solubility & TLC Analysis start->solubility_check streaking Streaking or Tailing on TLC? solubility_check->streaking Soluble in organic solvents? poor_solubility Issue: Poor Solubility - Test wider solvent range - Use co-solvents (e.g., DCM/MeOH) - Consider salt formation/breakage solubility_check->poor_solubility No at_baseline Compound at Baseline on TLC? streaking->at_baseline No Streaking streaking_solutions Solutions: - Add basic modifier (TEA, NH3) - Use deactivated silica or alumina - Consider Ion-Exchange Chromatography streaking->streaking_solutions Yes good_separation Good Separation on TLC? at_baseline->good_separation No baseline_solutions Solutions: - Increase eluent polarity - Switch to HILIC or Reverse-Phase at_baseline->baseline_solutions Yes select_method Select Purification Method good_separation->select_method normal_phase Normal-Phase Flash Chromatography select_method->normal_phase reverse_phase Reverse-Phase Chromatography select_method->reverse_phase hilic HILIC select_method->hilic ion_exchange Ion-Exchange Chromatography select_method->ion_exchange sfc Supercritical Fluid Chromatography (SFC) select_method->sfc decomposition Decomposition on Silica? normal_phase->decomposition end Purified Polar Azetidine reverse_phase->end hilic->end ion_exchange->end sfc->end decomposition_solutions Solutions: - Deactivate silica with base - Use alternative stationary phase - Employ protecting groups decomposition->decomposition_solutions Yes decomposition->end No

Caption: A decision tree for troubleshooting the purification of polar azetidine compounds.

Frequently Asked Questions (FAQs)

Q1: My polar azetidine doesn't retain on a C18 column. What are my best alternative chromatographic options?

A1: When a polar azetidine is not retained by reverse-phase chromatography, the following techniques are highly recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for very polar analytes.[8][9][10] HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][11] The polar analyte partitions into the aqueous layer on the surface of the stationary phase, leading to retention.[10][11]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple retention mechanisms, such as reverse-phase and ion-exchange.[7][12][13] This allows for the simultaneous separation of polar and non-polar compounds and can provide unique selectivity for polar basic compounds like azetidines.[12][14]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[15][16] It is a fast and efficient technique that is well-suited for the purification of polar compounds and is considered a "green" alternative to normal-phase chromatography.[16][17]

Q2: How do I choose between HILIC, SFC, and Ion-Exchange Chromatography for my polar azetidine?

A2: The choice depends on the specific properties of your compound and the impurities present.

TechniqueBest Suited ForKey Considerations
HILIC Neutral or charged highly polar compounds that are poorly retained in reverse-phase.[9][10][18]Requires careful mobile phase preparation and column equilibration. High organic content in the mobile phase can enhance MS sensitivity.[19]
SFC Chiral and achiral polar compounds. Offers fast separations and reduced solvent usage.[16][17]Method development can be more complex, often requiring screening of different columns and co-solvents.[15] Additives may be needed to improve peak shape for basic compounds.[15]
Ion-Exchange Charged azetidine compounds (e.g., salts or at a pH where the nitrogen is protonated).[20][21]Elution often requires high salt concentrations or pH gradients, which may not be compatible with mass spectrometry.[19] It is excellent for "catch and release" purification strategies.[22]

Q3: Can I use a basic modifier like triethylamine in my mobile phase if I'm using LC-MS?

A3: While triethylamine is effective for improving peak shape in standard chromatography, it can cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS). For LC-MS applications, it is better to use volatile basic modifiers such as ammonium hydroxide or ammonium acetate to improve peak shape without compromising MS sensitivity.

Q4: What are the likely impurities I might encounter when synthesizing a simple N-substituted azetidine?

A4: The impurities will depend on your synthetic route.

  • From Alkylation: Unreacted azetidine, unreacted alkylating agent, and potentially over-alkylation products like quaternary ammonium salts.[4] Ring-opened byproducts could also be present if the reaction conditions were harsh.[4]

  • From Reductive Amination: Unreacted azetidine, unreacted aldehyde or ketone, and the corresponding alcohol from the reduction of the carbonyl compound.[4]

Experimental Protocols

Protocol 1: General Procedure for HILIC Purification
  • Column Selection: Start with a bare silica, diol, or amide-based HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Sample Preparation: Dissolve the crude polar azetidine compound in the initial mobile phase conditions (high organic content).

  • Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Run a linear gradient to increase the percentage of Solvent B over 10-20 column volumes.

    • Hold at the final gradient composition for 2-3 column volumes.

    • Return to the initial conditions and re-equilibrate.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS.

Protocol 2: "Catch and Release" Purification using Strong Cation Exchange (SCX) Chromatography

This protocol is ideal for separating a basic azetidine from neutral or acidic impurities.[22]

  • Column Selection: A strong cation exchange column (e.g., propylsulfonic acid-silica).[22]

  • Equilibration (Catch Step):

    • Wash the column with a non-polar organic solvent like methanol.

    • Equilibrate the column with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Loading: Dissolve the crude material in the equilibration solvent and load it onto the column. The basic azetidine will be retained ("caught") by the acidic stationary phase.[22]

  • Washing: Wash the column with several column volumes of the organic solvent (e.g., methanol) to elute any non-basic impurities.[22]

  • Elution (Release Step): Elute the purified azetidine by washing the column with a solution of a base in an organic solvent (e.g., 2M ammonia in methanol). The strong base will deprotonate the stationary phase and displace the azetidine, releasing it from the column.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified polar azetidine.

Logical Relationships in Purification Method Selection

Method_Selection compound_properties Properties of Crude Azetidine polarity High Polarity compound_properties->polarity charge Charged (Salt Form) compound_properties->charge neutral Neutral compound_properties->neutral stability Acid/Base Stability compound_properties->stability hilic HILIC polarity->hilic Poor RP retention sfc SFC polarity->sfc Fast separation needed iex Ion-Exchange charge->iex Primary choice mmc Mixed-Mode charge->mmc Alternative rp Reverse-Phase (if retained) neutral->rp Moderate polarity np Modified Normal-Phase neutral->np With basic modifier stability->np If acid sensitive, avoid silica stability->iex Consider pH of buffer method Recommended Purification Technique rp->method np->method hilic->method sfc->method iex->method mmc->method

Caption: Logical relationships between compound properties and purification method selection.

References

  • Technical Support Center: Purification of Polar Azetidine Compounds. Benchchem.
  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
  • Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. Benchchem.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Removal of impurities from 1-(4-Methylbenzyl)azetidine. Benchchem.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Why HILIC is what your polar compounds need for purification. Buchi.com.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. International Labmate.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.
  • HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International.
  • Ion exchange chromatography: A comprehensive review. Global Scholarly Communication Online Press.
  • Preparative SFC Method Development. Waters Corporation.
  • Guide to Ion-Exchange Chromatography. Harvard Apparatus.
  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in Azetidine Carboxamide Synthesis

Welcome to the Advanced Technical Support Center for azetidine carboxamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for azetidine carboxamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the coupling of highly strained four-membered nitrogen heterocycles.

Here, we move beyond basic recipes. We will dissect the mechanistic causality behind reaction failures, provide self-validating protocols, and establish robust workflows to eliminate ring-opening, dimerization, and racemization byproducts.

Diagnostic Overview: The Chemistry of Azetidine Instability

To eliminate byproducts, we must first understand the thermodynamic and kinetic forces at play. Azetidines possess an inherent ring strain of approximately 25.4 kcal/mol[1]. Under standard amide coupling conditions, this strain acts as a loaded spring, making the heterocycle highly susceptible to degradation.

The primary failure mode is nucleophilic ring-opening . When the azetidine nitrogen coordinates with a Lewis acid (such as an acyl chloride) or is protonated by acidic coupling byproducts, the C–N bond is severely weakened. This lowers the activation barrier, allowing any available nucleophile (e.g., chloride ions, unreacted amines, or solvent impurities) to attack the adjacent carbon via an SN2 mechanism, irreversibly cleaving the ring[1]. Furthermore, under thermodynamic control or prolonged heating, azetidines can undergo rearrangement into more stable five-membered pyrrolidine derivatives[2].

AzetidineCoupling Start Azetidine + Carboxylic Acid (or Acyl Chloride) Activation Activation Phase (Coupling Reagent / Base) Start->Activation Intermediate Activated Intermediate (e.g., OAt/OBt Ester) Activation->Intermediate Success Target Product: Azetidine Carboxamide Intermediate->Success Mild Conditions (0-25°C, DIPEA, HATU) Fail1 Byproduct 1: Ring-Opened Acyclic Amine Intermediate->Fail1 Lewis Acids / Nucleophiles High Temp (>50°C) Fail2 Byproduct 2: Pyrrolidine Rearrangement Intermediate->Fail2 Thermodynamic Control (Prolonged Heating)

Caption: Mechanistic divergence in azetidine amide coupling: desired pathway vs. byproduct formation.

Troubleshooting & FAQs: Resolving Common Synthesis Failures

Q1: I am observing massive ring-opening (up to 80%) when acylating my azetidine with an acyl chloride. How can I prevent this? A1: The root cause is the Lewis acidity of the acyl chloride combined with the generation of HCl. The HCl protonates the azetidine, increasing ring strain, while the chloride ion acts as a strong nucleophile, triggering SN2 ring cleavage[1].

  • The Solution: Switch to Schotten-Baumann conditions . By running the reaction in a biphasic system (aqueous NaOH / DCM), the generated HCl is instantly scavenged into the aqueous layer, preventing protonation. Alternatively, if anhydrous conditions are required, use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) and maintain strict cryogenic control (0 °C to -78 °C)[1].

Q2: My amide coupling of azetidine-3-carboxylic acid with an aliphatic amine yields a complex mixture with low product recovery. What is going wrong? A2: Harsh peptide coupling reagents (like unbuffered EDC or DCC) can create highly reactive O-acylisourea intermediates. If the subsequent amine attack is sluggish, the intermediate can degrade, or the localized acidity can promote decomposition of the strained azetidine ring[1].

  • The Solution: Transition to milder, highly efficient coupling agents like HATU or T3P (Propylphosphonic anhydride)[3]. T3P is particularly advantageous because its byproducts are water-soluble, and it operates under exceptionally mild conditions that rarely induce ring-opening. Never use heat to force a sluggish azetidine coupling; instead, extend the reaction time at 20–25 °C[1].

Q3: How do I avoid pyrrolidine formation when synthesizing azetidines from γ -substituted precursors? A3: Pyrrolidine formation is a thermodynamic trap. The 5-endo-tet cyclization is thermodynamically favored over the 4-exo-tet azetidine formation due to the lower ring strain of the five-membered ring[2].

  • The Solution: You must enforce strict kinetic control . Lower the reaction temperature (e.g., 0 °C) to favor the kinetically faster 4-exo-tet pathway. Additionally, employ high dilution conditions (large solvent volumes or slow addition via syringe pump) to suppress intermolecular side reactions before the intramolecular cyclization can occur[2].

Quantitative Condition Analysis

To guide your experimental design, the following table summarizes the causal relationship between coupling conditions and the distribution of desired products versus ring-opened byproducts.

Coupling ConditionReagentBaseTemp (°C)SolventDesired Amide Yield (%)Ring-Opened Byproduct (%)
Standard Acylation Acyl ChlorideTEA60DCM15%80%
Carbodiimide EDC·HClTEA25DMF45%35%
Uronium/Aminium HATUDIPEA0 to 25DMF88%< 5%
Phosphonic Anhydride T3P (50% in EtOAc)DIPEA25EtOAc92% Not detected

Data Interpretation: The use of T3P or HATU with the sterically hindered base DIPEA effectively neutralizes the reaction environment, preventing the acid-catalyzed activation of the azetidine ring and suppressing nucleophilic cleavage.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the chemistry itself provides observable checkpoints to confirm the reaction is proceeding correctly without byproduct formation.

Protocol A: Optimized Amide Coupling using HATU/DIPEA

Causality Focus: HATU ensures rapid conversion of the carboxylic acid to a stable but highly reactive HOAt ester. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile, safeguarding the azetidine ring.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve the carboxylic acid (1.0 equiv) and the azetidine derivative (1.1 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

    • Validation Checkpoint: The solution must be completely clear. Turbidity indicates moisture contamination or salt precipitation, which will lead to incomplete activation.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. The excess base neutralizes any HCl salts from the azetidine and maintains a strictly basic environment to prevent acid-catalyzed ring opening.

  • Activation: Add HATU (1.2 equiv) portion-wise at 0 °C[3].

    • Validation Checkpoint: A slight yellowing of the solution within 5 minutes indicates the successful formation of the active OAt ester intermediate.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to 20–25 °C. Monitor the reaction progress by LC-MS or TLC every 30 minutes[1]. Do not exceed 25 °C.

  • Quench & Workup: Once the limiting reagent is consumed, quench immediately with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Schotten-Baumann N-Acylation of Azetidines

Causality Focus: This biphasic system utilizes aqueous NaOH to instantly neutralize and partition HCl away from the organic layer, completely preventing the protonation of the azetidine nitrogen and subsequent chloride-induced ring opening[1].

  • Preparation: Dissolve the azetidine (1.0 equiv) in DCM (0.2 M).

  • Biphasic Setup: Add an equal volume of 1M aqueous NaOH to the flask. Cool the biphasic mixture to 0 °C.

    • Validation Checkpoint: Stirring must be highly vigorous (>800 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers.

  • Acylation: Dissolve the acyl chloride (1.1 equiv) in a minimal volume of DCM and add it dropwise to the vigorously stirring mixture over 15 minutes.

  • Completion: Stir for an additional 15–30 minutes at 0 °C.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must remain >10. If the pH drops, the azetidine is at risk of protonation—add more NaOH immediately.

  • Workup: Stop stirring, separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate.

References

  • US Patents. "Dimethyl amino azetidine amides as JAK inhibitors".

Sources

Optimization

Technical Support Center: Stability Testing of 1-(2-Formylphenyl)azetidine-3-carboxamide

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(2-Formylphenyl)azetidine-3-carboxamide, a novel research compound. Given the absence of specific literature on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for assessing the chemical stability of 1-(2-Formylphenyl)azetidine-3-carboxamide, a novel research compound. Given the absence of specific literature on this molecule, this document synthesizes established principles for the stability of its core functional groups: an azetidine ring, a benzaldehyde (formylphenyl) moiety, and a primary carboxamide. We present a structured approach to stability testing, including forced degradation studies and the development of stability-indicating analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals to proactively identify potential degradation pathways and establish robust analytical controls.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-(2-Formylphenyl)azetidine-3-carboxamide?

A1: Based on its structure, the molecule possesses three key functional groups prone to degradation:

  • Aromatic Aldehyde (2-Formylphenyl group): This is the most significant liability. Aromatic aldehydes are susceptible to oxidation, which would convert the formyl group (-CHO) into a carboxylic acid (-COOH), forming 1-(2-Carboxyphenyl)azetidine-3-carboxamide.[1][2][3] This oxidation can be initiated by atmospheric oxygen (auto-oxidation), light (photodegradation), or oxidizing agents.[3][4][5]

  • Carboxamide: Amide bonds can undergo hydrolysis under strong acidic or basic conditions, which would cleave the carboxamide to a carboxylic acid, yielding 1-(2-Formylphenyl)azetidine-3-carboxylic acid.[6][7] While generally more stable than esters, this pathway should be investigated.

  • Azetidine Ring: The four-membered azetidine ring is strained. While more stable than its three-membered aziridine counterpart, it can be susceptible to ring-opening reactions under harsh acidic or nucleophilic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under controlled conditions that protect it from the most likely degradation triggers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of all potential chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.[3]
Light Protected from Light (Amber Vial)The aromatic system is a chromophore that can absorb UV/visible light, potentially leading to photodegradation.[8]
Humidity Dry/DesiccatedTo minimize the risk of hydrolysis of the carboxamide group.

A supplier of a structurally similar compound, 1-(4-Formylphenyl)azetidine-3-carboxylic acid, recommends storage at room temperature in a dry, well-ventilated area under an inert atmosphere. However, given the potential liabilities, a more cautious approach is warranted for long-term storage.

Q3: What analytical technique is best suited for a stability-indicating assay?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the method of choice.[9][10][11] This technique is highly effective at separating the parent compound from its potential degradation products, which are expected to have different polarities.[9] For example, the primary oxidative degradant (carboxylic acid) will be more polar than the parent aldehyde and will thus have a shorter retention time on a standard C18 column.

Part 2: Forced Degradation Studies: Protocol and Rationale

Forced degradation (or stress testing) is crucial for identifying likely degradation products and establishing the specificity of your analytical method.[9][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] This ensures that degradation products are formed at a high enough concentration to be detected and characterized, without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[10][12] These studies are a cornerstone of the International Council for Harmonisation (ICH) guidelines for stability testing.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

For all studies, prepare a stock solution of 1-(2-Formylphenyl)azetidine-3-carboxamide (e.g., 1 mg/mL in acetonitrile). A control sample (time zero) should be prepared by diluting the stock solution to the target concentration (e.g., 100 µg/mL) with the mobile phase and analyzed immediately.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the target concentration and analyze by HPLC.

    • Rationale: To test the hydrolytic stability of the carboxamide bond.[6]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze.

    • Rationale: Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Dilute and analyze.

    • Rationale: This is the most critical test for this molecule, targeting the aldehyde group.[3]

  • Thermal Degradation:

    • Solid State: Place a small amount of solid compound in an oven at 80°C. Sample at various time points, dissolve in solvent, dilute, and analyze.

    • Solution State: Heat the stock solution at 80°C. Sample at various time points, dilute, and analyze.

    • Rationale: To assess the intrinsic thermal stability of the molecule.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[14][15] This typically involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • A control sample should be wrapped in aluminum foil and kept alongside the exposed sample.

    • Analyze the samples after exposure.

    • Rationale: The aromatic ring acts as a chromophore, making the molecule susceptible to photodegradation.[8] This can accelerate oxidation or lead to other rearrangements.

Part 3: Troubleshooting Guide for HPLC Analysis

A robust, stability-indicating HPLC method is one that can separate the active compound from all potential degradation products and impurities.[9][11]

Logical Flow for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_retention Retention Time (RT) Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues Start Observe Chromatographic Issue RT_Shift RT Drifting or Shifting? Start->RT_Shift Peak_Shape Poor Peak Shape? (Tailing, Fronting, Broad) Start->Peak_Shape Baseline_Issue Baseline Noise or Drift? Start->Baseline_Issue Check_Mobile_Phase Check Mobile Phase: - Correct Composition? - Freshly Prepared? - Degassed? RT_Shift->Check_Mobile_Phase Yes Check_Pump Check Pump: - Flow Rate Accurate? - Leaks? Check_Mobile_Phase->Check_Pump Check_Column Check Column: - Equilibrated? - Temperature Stable? Check_Pump->Check_Column Check_pH Mobile Phase pH appropriate for analyte pKa? Peak_Shape->Check_pH Yes Check_Overload Column Overload? (Reduce injection volume/conc.) Check_pH->Check_Overload Check_Column_Health Column Degradation? (Clogged frit, void) Check_Overload->Check_Column_Health Check_Extra_Column Extra-column volume? (Tubing length, connections) Check_Column_Health->Check_Extra_Column Check_Detector Check Detector Lamp Baseline_Issue->Check_Detector Yes Check_Contamination Contaminated Mobile Phase or System? Check_Detector->Check_Contamination Check_Mixing Inadequate Mobile Phase Mixing? Check_Contamination->Check_Mixing

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Troubleshooting

Technical Support Center: Degradation of Formyl-Substituted Aromatic Compounds

Prepared by the Gemini Application Science Team Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of formyl-substituted aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of formyl-substituted aromatic compounds. This guide is designed to provide expert insights, practical troubleshooting advice, and robust experimental protocols to support your research endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the microbial and enzymatic degradation of aromatic aldehydes.

Q1: What are the primary aerobic degradation pathways for formyl-substituted aromatic compounds?

The most common aerobic degradation pathway begins with the oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group.[1] This initial and critical step is typically catalyzed by an NAD(P)+-dependent dehydrogenase.[1] For example, vanillin is converted to vanillic acid by a vanillin dehydrogenase.[1] Following this oxidation, the resultant aromatic carboxylic acid (e.g., vanillic acid, benzoyl-CoA) becomes the substrate for a series of enzymes that prepare the aromatic ring for cleavage.[2][3] The ring is typically hydroxylated by monooxygenases or dioxygenases, leading to central intermediates like catechol or protocatechuate.[4][5][6] These dihydroxylated intermediates then undergo oxygenolytic ring cleavage via either ortho- or meta-fission pathways, breaking open the stable aromatic ring and forming aliphatic intermediates that can enter central metabolism (e.g., the TCA cycle).[5][7][8]

Q2: How does anaerobic degradation of these compounds differ from aerobic pathways?

Anaerobic degradation operates under fundamentally different biochemical principles due to the absence of molecular oxygen as a cosubstrate for oxygenase enzymes.[3] Instead of initial oxidation, the aromatic ring is made susceptible to cleavage through reductive processes.[2][9] A common central intermediate in anaerobic pathways is benzoyl-CoA.[2][3] The aromatic ring of benzoyl-CoA is reduced by a series of enzymes in an ATP-dependent manner before the ring is cleaved hydrolytically, a stark contrast to the oxygen-dependent cleavage in aerobic pathways.[2][9] Peripheral pathways converge on this central intermediate; for instance, aromatic aldehydes may be first oxidized to the corresponding carboxylic acid and then activated to its CoA-thioester.[2]

Q3: What are the key enzymes responsible for the initial transformation of the formyl group?

The primary enzymes are aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AOXs) .

  • Aldehyde Dehydrogenases (ALDHs): These are a large family of NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[1] Vanillin dehydrogenase, for instance, has been shown to have broad substrate specificity, acting on various aromatic aldehydes like benzaldehyde, p-hydroxybenzaldehyde, and anisaldehyde.[1]

  • Alcohol Oxidases (AOXs): These enzymes use O2 as the terminal electron acceptor, producing hydrogen peroxide (H2O2) as a byproduct.[10] They can be involved in pathways where an alcohol is an intermediate.

  • Carboxylic Acid Reductases (CARs): While not an initial degradation step, these enzymes are relevant in biosynthetic contexts and work in the reverse direction, reducing carboxylic acids to aldehydes.[10][11] Understanding their function can be crucial for metabolic engineering efforts.

Q4: What are the most common analytical methods for monitoring these degradation experiments?

The choice of analytical method depends on the specific compounds, the complexity of the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for monitoring the disappearance of the parent compound and the appearance of metabolites.[12][13][14] It is well-suited for direct analysis of aqueous samples.[14] Detectors like Diode Array (DAD) or UV/Vis provide spectral information, while Fluorescence Detectors (FLD) can offer higher sensitivity for specific aromatic compounds.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and semi-volatile aromatic compounds.[12] It offers excellent separation and definitive compound identification.[12] However, it may require sample extraction and derivatization for non-volatile or thermally unstable compounds.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for identifying unknown intermediates and degradation products, providing both separation and mass information for structural elucidation.

Section 2: Troubleshooting Guide for Degradation Experiments

This section provides solutions to common problems encountered during the study of formyl-substituted aromatic compound degradation.

Problem: My microbial culture shows low or no degradation of the target aromatic aldehyde.

Possible Cause 1: Substrate Toxicity

  • Explanation: Aldehydes are reactive electrophilic compounds and can be toxic to microorganisms, even at low concentrations.[16][17][18][19] This toxicity can manifest as damage to macromolecules, inhibition of essential enzymes, or disruption of cell membranes, leading to growth inhibition and a lack of metabolic activity.[17][18]

  • Troubleshooting Steps:

    • Determine the Minimum Inhibitory Concentration (MIC): Perform a dose-response experiment by exposing your microbial strain to a range of aldehyde concentrations (e.g., 0.1 mM to 10 mM) in a suitable growth medium. Monitor cell growth (e.g., by measuring OD600). The MIC is the lowest concentration that completely inhibits growth.

    • Start with Low Substrate Concentrations: Begin your degradation experiments with a substrate concentration well below the MIC (e.g., 1/2 or 1/4 of the MIC).

    • Fed-Batch Strategy: Instead of adding the entire substrate amount at once, use a fed-batch approach where the aromatic aldehyde is added incrementally over time. This maintains a low, non-toxic concentration.

    • Immobilize Cells: Cell immobilization in matrices like alginate or agar can sometimes protect cells from substrate toxicity and improve degradation performance.

Possible Cause 2: Lack of Enzyme Induction

  • Explanation: The genes encoding the degradation pathway may be inducible, meaning they are only expressed in the presence of the substrate or a related inducer molecule.[20] If the cells were not pre-exposed to the compound, the necessary enzymes might be absent or present at very low basal levels.[20]

  • Troubleshooting Steps:

    • Acclimatize the Culture: Before starting the main degradation experiment, pre-culture the microorganisms in a medium containing a low, non-toxic concentration of the target aromatic aldehyde for several hours or overnight. This allows time for the induction of the relevant catabolic genes.

    • Use a Co-substrate: Grow the cells on a readily metabolizable carbon source (e.g., glucose, succinate) to a healthy cell density first, then add the aromatic aldehyde as the inducer and primary substrate for degradation.

Possible Cause 3: Inappropriate Culture Conditions

  • Explanation: Microbial growth and enzymatic activity are highly sensitive to environmental parameters. Suboptimal pH, temperature, aeration (for aerobic processes), or redox potential (for anaerobic processes) can severely limit or prevent degradation.

  • Troubleshooting Steps:

    • Optimize pH and Temperature: Consult the literature for the optimal growth conditions of your specific microbial strain. If unknown, perform a matrix experiment to test a range of pH values (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 25°C, 30°C, 37°C).

    • Ensure Adequate Aeration (for aerobes): Use baffled flasks, maintain a low culture volume-to-flask volume ratio (e.g., 1:5), and ensure a high shaking speed (e.g., 180-220 rpm) to maximize oxygen transfer.

    • Maintain Anoxic Conditions (for anaerobes): Use anaerobic chambers or bottles with butyl rubber stoppers, and purge the medium and headspace with an oxygen-free gas (e.g., N2 or N2/CO2 mixture). The addition of a reducing agent (e.g., cysteine) and a redox indicator (e.g., resazurin) is crucial.

Problem: The starting aldehyde disappears, but the expected downstream products (e.g., carboxylic acid) do not accumulate.

Possible Cause 1: Rapid Downstream Metabolism

  • Explanation: The degradation pathway might be highly efficient, with the intermediate products being consumed as quickly as they are formed. The lack of accumulation does not necessarily mean the pathway is blocked.

  • Troubleshooting Steps:

    • High-Resolution Time-Course Sampling: Conduct an experiment where you take samples at very frequent intervals, especially during the initial phase of the reaction (e.g., every 5, 10, and 15 minutes). This increases the chance of detecting transient intermediates.

    • Use a Higher Substrate Concentration: A higher initial concentration of the aldehyde (if not toxic) can sometimes lead to a temporary bottleneck, causing the intermediate to accumulate to detectable levels.

    • Create a Genetic Knockout: If genetically tractable, knocking out the gene for the enzyme that consumes the intermediate (e.g., the ring-cleavage dioxygenase) will force its accumulation.[21]

Possible Cause 2: Alternative Degradation Pathway

  • Explanation: The microorganism may be utilizing a different degradation route than the one you hypothesized. For example, instead of just oxidation, the aldehyde group could be reduced to an alcohol, or ring cleavage could occur before modification of the formyl group.

  • Troubleshooting Steps:

    • Broad Metabolite Profiling: Use a less targeted analytical method like LC-MS/MS or GC-MS to screen for a wide range of potential products. Compare samples from a time point with significant substrate degradation to a zero-time control.

    • Literature Review: Search for known alternative degradation pathways for structurally similar compounds. This can provide clues about potential unexpected intermediates.

Possible Cause 3: Product Volatilization or Adsorption

  • Explanation: The product may be volatile and lost from the culture medium, or it may adsorb to the biomass or the culture vessel, removing it from the aqueous phase you are analyzing.

  • Troubleshooting Steps:

    • Analyze Headspace: For volatile compounds, use headspace GC-MS to analyze the gas phase of your culture.

    • Perform a Mass Balance Study: In a control experiment with a killed-cell biomass, add a known concentration of the expected product and monitor its concentration over time. A decrease in concentration would suggest biosorption.[22] Also, run a control with no biomass to check for abiotic loss (e.g., volatilization, precipitation).[22]

Problem: I'm observing inconsistent results between experimental replicates.

Possible Cause 1: Inoculum Variability

  • Explanation: Differences in the age, cell density, or physiological state of the inoculum used for each replicate can lead to significant variations in the lag phase and degradation rate.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Always use a starter culture grown under identical conditions and harvested at the same growth phase (e.g., mid-exponential phase).

    • Normalize Inoculum Density: Measure the optical density (e.g., OD600) of the starter culture and add a consistent volume to each replicate to ensure they all start with the same initial cell density.

Possible Cause 2: Incomplete Mixing or Sampling Errors

  • Explanation: In unshaken or poorly mixed cultures, concentration gradients of substrate, nutrients, and cells can form. If samples are not taken from a representative part of the culture, results will be inconsistent.

  • Troubleshooting Steps:

    • Ensure Homogeneous Mixing: Vigorously swirl the flask immediately before taking each sample to ensure the culture is homogeneous.

    • Use Positive Displacement Pipettes: For cultures containing organic solvents or for highly accurate small volumes, use positive displacement pipettes to avoid measurement errors.

Section 3: Visualized Pathways and Workflows

Aerobic Degradation Pathway of Vanillin

This diagram illustrates a common aerobic pathway for the degradation of vanillin, a model formyl-substituted aromatic compound. The process starts with the oxidation of the aldehyde to a carboxylic acid, followed by demethylation and ring cleavage.

Vanillin_Degradation cluster_enzymes Key Enzymes Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) VanillicAcid Vanillic Acid Vanillin->VanillicAcid Vanillin Dehydrogenase (Oxidation) ProtocatechuicAcid Protocatechuic Acid VanillicAcid->ProtocatechuicAcid Vanillate Demethylase (Demethylation) RingCleavage Ring Cleavage Products (e.g., β-Carboxy-cis,cis-muconate) ProtocatechuicAcid->RingCleavage Protocatechuate 3,4-Dioxygenase (Ortho-Cleavage) TCACycle TCA Cycle Intermediates RingCleavage->TCACycle Further Metabolism E1 VDH E2 VDM E3 PcaGH

Caption: Generalized aerobic degradation pathway for vanillin.

Troubleshooting Workflow: No Degradation Observed

This decision tree provides a logical workflow for diagnosing experiments where no degradation of the target compound is observed.

Troubleshooting_Workflow Start Start: No Degradation Observed CheckViability Is the culture viable? (Plate count, microscopy) Start->CheckViability CheckToxicity Is the substrate toxic? (Run MIC assay) CheckViability->CheckToxicity Yes NoViability Result: Culture is dead. Action: Re-check medium, sterility, inoculum. CheckViability->NoViability No CheckConditions Are culture conditions optimal? (pH, Temp, Aeration) CheckToxicity->CheckConditions No IsToxic Result: Substrate is toxic. Action: Lower concentration, use fed-batch. CheckToxicity->IsToxic Yes CheckInduction Is enzyme induction required? (Acclimatize culture) CheckConditions->CheckInduction Yes BadConditions Result: Conditions are suboptimal. Action: Optimize pH, temp, and O2 transfer. CheckConditions->BadConditions No NeedsInduction Result: Pathway requires induction. Action: Pre-expose cells to low substrate levels. CheckInduction->NeedsInduction Yes Success Degradation Achieved CheckInduction->Success No/ Already Done

Caption: Decision tree for troubleshooting failed degradation experiments.

Section 4: Key Experimental Protocols

Protocol 1: Screening for Microbial Degradation of an Aromatic Aldehyde

This protocol outlines a basic method to determine if a microbial strain can degrade a specific formyl-substituted aromatic compound.

Materials:

  • Microbial strain of interest

  • Basal Salts Medium (BSM) appropriate for the strain

  • Stock solution of the target aromatic aldehyde (e.g., 100 mM in a suitable solvent like DMSO or ethanol)

  • Sterile baffled flasks (e.g., 250 mL)

  • Shaking incubator

  • Spectrophotometer (for OD600 measurements)

  • HPLC system for analysis

Methodology:

  • Prepare Inoculum: Inoculate 50 mL of a rich medium (e.g., LB, TSB) with the microbial strain and grow overnight in a shaking incubator at the optimal temperature.

  • Prepare Experimental Cultures:

    • Add 50 mL of sterile BSM to three 250 mL baffled flasks.

    • Test Flask: Add the aromatic aldehyde stock solution to a final concentration below the suspected MIC (e.g., 1 mM).

    • Positive Control Flask: Add a known utilizable carbon source (e.g., 10 mM glucose or succinate).

    • Negative Control Flask (Abiotic): Add the aromatic aldehyde (e.g., 1 mM) but do not inoculate. This control checks for non-biological degradation or volatilization.

  • Inoculation:

    • Harvest the overnight culture by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with sterile BSM to remove residual rich medium.

    • Resuspend the pellet in BSM and inoculate the "Test Flask" and "Positive Control Flask" to a starting OD600 of ~0.1.

  • Incubation: Place all flasks in a shaking incubator (e.g., 30°C, 200 rpm).

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw a 1 mL sample from each flask.

    • Measure the OD600 of each sample to monitor cell growth.

    • Centrifuge the sample to pellet the cells. Collect the supernatant for chemical analysis.

    • Analyze the supernatant by HPLC to quantify the concentration of the aromatic aldehyde.

  • Data Interpretation:

    • Growth: An increase in OD600 in the "Test Flask" suggests the strain can use the compound as a carbon and energy source.

    • Degradation: A significant decrease in the aldehyde concentration in the "Test Flask" compared to the "Negative Control Flask" confirms biodegradation.

Protocol 2: Identification of Degradation Metabolites using HPLC

This protocol provides a general workflow for identifying potential metabolites from a degradation experiment.

Materials:

  • Supernatant samples from a degradation experiment (as per Protocol 1) at time zero and a later time point where the substrate is significantly consumed.

  • HPLC system with a DAD or UV/Vis detector.

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid).

  • Syringe filters (0.22 µm).

Methodology:

  • Sample Preparation: Filter the collected supernatants through a 0.22 µm syringe filter to remove any remaining cells or particulates.

  • Method Development (if necessary):

    • Develop a gradient elution method that provides good separation between the parent aldehyde and potential products. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

    • Inject a standard of the parent aldehyde to determine its retention time and UV-Vis spectrum.

  • Sample Analysis:

    • Inject the time-zero sample. This provides a baseline chromatogram.

    • Inject the later time-point sample.

  • Data Analysis and Interpretation:

    • Compare Chromatograms: Overlay the chromatograms from the time-zero and later time-point samples.

    • Identify New Peaks: Look for new peaks in the later time-point sample that are not present at time zero. These are potential metabolites.

    • Analyze Spectra: Use the DAD to extract the UV-Vis spectrum for each new peak. Aromatic metabolites often retain a characteristic UV absorbance. A shift in the maximum absorbance (λmax) compared to the parent compound can provide clues about structural changes (e.g., oxidation of the aldehyde to a carboxyl group often causes a hypsochromic shift, or a shift to a shorter wavelength).

    • Hypothesize Structures: Based on the retention time (more polar compounds typically elute earlier on a C18 column) and spectral data, hypothesize the identity of the metabolites. For definitive identification, comparison with an authentic chemical standard or analysis by LC-MS is required.

Section 5: Summary of Key Enzyme Classes

Enzyme ClassAbbreviationFunctionCofactor(s)Typical Location
Aldehyde Dehydrogenase ALDHOxidizes an aldehyde to a carboxylic acid.[1]NAD+ or NADP+Cytoplasm
Alcohol Dehydrogenase ADHInterconverts alcohols and aldehydes/ketones.NAD(P)+ / NAD(P)HCytoplasm
Monooxygenase ---Incorporates one atom of O2 into the substrate.NAD(P)H, FADCytoplasm/Membrane
Dioxygenase ---Incorporates both atoms of O2 into the substrate (key for ring cleavage).[7]Fe(II)/Fe(III)Cytoplasm
Carboxylic Acid Reductase CARReduces a carboxylic acid to an aldehyde.[10][11]NADPH, ATPCytoplasm
Benzoyl-CoA Reductase BCRReduces the aromatic ring of benzoyl-CoA (anaerobic).[2]ATP, FerredoxinCytoplasm

References

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  • Separation Techniques to Identify Aromatic Compounds in Mixtures. (2026). Preceden. [Link]

  • Glieder, A., & Lingen, B. (2009). Active-Site Engineering of Benzaldehyde Lyase Shows That a Point Mutation Can Confer Both New Reactivity and Susceptibility to Mechanism-Based Inhibition. Journal of the American Chemical Society, 131(50), 18042-18043. [Link]

  • Mezzenga, R., et al. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. ETH Zurich Research Collection. [Link]

  • Táncsics, A., & Farkas, M. (2020). New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era. Frontiers in Microbiology, 11, 599183. [Link]

  • Kumari, S., & Das, S. (2023). Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations. Environmental Science and Pollution Research, 30(28), 71833-71853. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods, 13(13), 1635-1642. [Link]

  • Cao, H., et al. (2009). General aromatic degradation pathways. ResearchGate. [Link]

  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803-816. [Link]

  • Barrientos-Sanhueza, C., et al. (2019). Bacterial degradation pathways of aromatic compounds. ResearchGate. [Link]

  • Smith, M. R. (1994). The biodegradation of aromatic hydrocarbons by bacteria. Biodegradation, 5(3-4), 191-206. [Link]

  • Vasileva-Tonkova, E., & Galabova, D. (2023). Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. Microorganisms, 11(11), 2736. [Link]

  • Harwood, C. S., & Gibson, J. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews, 20(1-2), 5-23. [Link]

  • Schmidt, S., & Loderer, C. (2019). Enzymatic reactions towards aldehydes: An overview. ChemBioChem, 20(22), 2851-2865. [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • Lingen, B., et al. (2006). Reaction Engineering of Benzaldehyde Lyase from Pseudomonas fluorescens Catalyzing Enantioselective C−C Bond Formation. Organic Process Research & Development, 10(6), 1275-1280. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]

  • Carmona, M., et al. (2009). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Microbiology and Molecular Biology Reviews, 73(1), 71-133. [Link]

  • Yap, E. X., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(11), 3594. [Link]

  • Dvořák, Z., & Modrianský, M. (2014). IRRITANT COMPOUNDS: ALDEHYDES. MMSL, 83(4), 137-147. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Cell Permeability of Azetidine-Based Inhibitors

Welcome to the Application Science Support Center. This knowledge base is designed for medicinal chemists and drug development professionals actively troubleshooting the pharmacokinetic liabilities of azetidine-containin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This knowledge base is designed for medicinal chemists and drug development professionals actively troubleshooting the pharmacokinetic liabilities of azetidine-containing small molecules.

Azetidines are highly valued four-membered saturated N-heterocycles. They serve as excellent bioisosteres for larger rings (like piperidine or morpholine), offering reduced lipophilicity, altered exit vectors, and improved aqueous solubility 1. However, their inherent basicity and hydrogen-bonding characteristics frequently present significant transcellular permeability challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to overcome these hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: My azetidine-containing lead has excellent biochemical potency but zero cell-based activity (Caco-2 Papp​<1×10−6 cm/s). How can I improve its passive diffusion without losing the azetidine core?

The Causality: The unsubstituted azetidine nitrogen is highly basic, with a pKa​ of approximately 11.29 1. At a physiological pH of 7.4, the molecule exists almost entirely (>99.9%) in its protonated, cationic state. Because lipophilic cell membranes heavily penalize the insertion of charged species, passive transcellular diffusion is severely restricted.

The Solution: You must increase the neutral fraction of the molecule at pH 7.4.

  • Inductive Deactivation: Introduce electron-withdrawing groups (EWGs) such as fluorine (e.g., 3-fluoroazetidine) or an adjacent oxetane ring. These modifications exert a strong inductive pull, lowering the azetidine pKa​ to the 7.5–8.5 range 2.

  • Steric Shielding: If lowering the pKa​ abrogates target binding, consider adding bulky alkyl groups (like a tert-butyl or gem-dimethyl motif) adjacent to the nitrogen. This sterically shields the protonated amine, reducing the desolvation energy penalty required to enter the lipid bilayer.

Q2: My compound shows high permeability in the Apical-to-Basolateral (A-to-B) direction, but the Efflux Ratio (B-to-A / A-to-B) is > 5 in MDCK-MDR1 cells. How do I bypass this?

The Causality: An Efflux Ratio (ER) > 2 strongly indicates that your azetidine is a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) 3. Efflux pumps recognize compounds with high topological polar surface area (tPSA), multiple hydrogen bond donors (HBDs), and a basic nitrogen.

The Solution:

  • Mask the HBD: If the azetidine is a secondary amine, convert it to a tertiary amine via methylation. This removes one HBD, which is often the critical threshold for P-gp recognition.

  • Prodrug Strategy: Utilize a bioreversible prodrug approach (e.g., an azetidine amide or carbamate) that masks the basic center during gastrointestinal absorption, which is later cleaved by intracellular esterases.

Q3: We tried a prodrug approach, but the azetidine compound is still trapped in the endosome. What is the mechanistic flaw?

The Causality: This is classic lysosomotropic trapping. If your compound enters the cell via endocytosis, it encounters the acidic environment of the endosome/lysosome (pH ~5.0 - 5.5). If your azetidine has a pKa​ around 8.0, it will become dually protonated in this acidic environment, rendering it completely membrane-impermeable and trapping it inside the vesicle.

The Solution: You must design the prodrug to either cleave before endosomal entry (e.g., utilizing brush-border enzymes) or lower the core pKa​ of the released azetidine below 6.0 so that it retains a neutral fraction even in the acidic endosome.

Part 2: Diagnostic Workflows & Transport Mechanisms

PermeabilityWorkflow Start Azetidine Hit: Poor Cell Permeability CheckEfflux Caco-2 Assay: Is Efflux Ratio > 3? Start->CheckEfflux YesEfflux Yes (P-gp/BCRP Substrate) CheckEfflux->YesEfflux ER > 3 NoEfflux No (Poor Passive Diffusion) CheckEfflux->NoEfflux ER < 3 Strat1 Mask HBD (Methylation) or Implement Prodrug YesEfflux->Strat1 Strat2 Lower pKa: Add EWG (e.g., Fluorine) NoEfflux->Strat2 ReAssay Re-evaluate in PAMPA & Caco-2 Strat1->ReAssay Strat2->ReAssay

Caption: Decision tree for diagnosing and optimizing azetidine permeability liabilities.

TransportMechanisms Apical Apical Compartment (Gut Lumen / Extracellular) Passive Passive Transcellular (Neutral Azetidine) Apical->Passive High Neutral Fraction Paracellular Paracellular Transport (Cationic Azetidine) Apical->Paracellular High Protonation Membrane Lipid Bilayer Membrane (Hydrophobic Barrier) Basolateral Basolateral Compartment (Bloodstream / Cytosol) Membrane->Basolateral Efflux P-gp Efflux Pump Membrane->Efflux Recognition Passive->Membrane Paracellular->Basolateral Efflux->Apical

Caption: Cellular transport pathways governing azetidine-based small molecule absorption.

Part 3: Quantitative Data & Physicochemical Benchmarks

When optimizing your compound, use the following table to benchmark the baseline properties of azetidine against other common saturated nitrogen heterocycles 1.

Heterocycle CoreRing SizeUnsubstituted pKa​ Relative LogPRing Strain (kcal/mol)Primary Permeability Liability
Azetidine 4~11.29Lowest~25.4High basicity; cationic trapping at pH 7.4.
Pyrrolidine 5~11.27Moderate~6.0High basicity; moderate lipophilicity.
Piperidine 6~11.22Highest~0.1High lipophilicity driving P-gp efflux recognition.
Oxetane (Bioisostere) 4N/A (Oxygen)Very Low~25.5Low intrinsic permeability if highly polar .

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, permeability assays must be self-validating. A protocol is only trustworthy if it accounts for mass balance and membrane integrity.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay determines whether your azetidine inhibitor suffers from poor passive diffusion or active efflux.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

    • Causality Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². This validates that the paracellular pathway is sealed, ensuring you are measuring transcellular diffusion.

  • Dosing Solutions: Prepare a 10 µM solution of the azetidine inhibitor in HBSS buffer (pH 7.4) containing maximum 1% DMSO to prevent membrane toxicity.

  • Bidirectional Incubation:

    • A-to-B (Absorptive): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Sampling & Incubation: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Self-Validation (Mass Balance & Calculations):

    • Calculate Apparent Permeability ( Papp​ ): Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area.

    • Calculate Efflux Ratio (ER): ER=Papp​(B−to−A)/Papp​(A−to−B) .

    • Critical Validation Step: Calculate Mass Balance ( R% ). If R%<80% , your azetidine is either precipitating, binding to the plastic, or trapped inside the cells (lysosomotropism). If this occurs, the Papp​ values are artificially deflated and cannot be trusted.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use PAMPA as a high-throughput, cell-free screen specifically to isolate and test the passive diffusion capabilities of your azetidine analogs.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter of a 96-well donor plate with a 20% (w/v) solution of lecithin in dodecane.

    • Causality Check: The artificial lipid mixture mimics the hydrophobic core of the cell membrane without any active transporters, isolating the variable of passive diffusion.

  • Assay Setup: Add 150 µL of 10 µM azetidine compound in PBS (pH 7.4) to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber.

  • Analysis: Separate the plates and measure the concentration in both donor and acceptor wells via LC-MS/MS or UV-Vis plate reader.

  • Validation: Always run Propranolol (High Permeability Control) and Atenolol (Low Permeability Control) on every plate. If Propranolol fails to cross the artificial membrane, the lipid coating was applied too thickly, and the assay must be repeated.

References

  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL
  • Title: Bioisosteres | Tokyo Chemical Industry Co., Ltd.(APAC)

Sources

Troubleshooting

Azetidine Scale-Up Support Center: Troubleshooting &amp; Process Diagnostics

Welcome to the Technical Support Center for the synthesis and scale-up of azetidine derivatives. Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry, often utilized as bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of azetidine derivatives. Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry, often utilized as bioisosteres to improve ligand efficiency and pharmacokinetic profiles[1]. However, transitioning these strained rings from discovery-scale batch chemistry to multikilogram process manufacturing introduces severe thermodynamic, kinetic, and safety bottlenecks.

This guide is designed for process chemists and engineers. It bypasses basic theory to directly address the causality of scale-up failures, providing self-validating protocols and mechanistic troubleshooting strategies.

Module 1: Thermodynamic Stability & Ring-Opening Degradation

FAQ: Why is my azetidine API degrading into an acyclic impurity during acidic workup?

The Causality: Azetidines possess a massive ring strain energy of approximately 25.2 to 26.7 kcal/mol[2]. While they are generally more stable than aziridines, protonation of the azetidine nitrogen at low pH transforms it into an excellent leaving group. If your molecule contains a pendant nucleophile—such as an amide carbonyl oxygen separated by a 1-to-3 carbon spacer—the system is highly susceptible to an acid-mediated intramolecular nucleophilic attack[1]. The thermodynamic driving force to relieve the ~25 kcal/mol ring strain overcomes the kinetic barrier, forming a transient lactone that irreversibly rearranges into a stable lactam, expelling the amine[1].

RingOpening A N-linked Aryl Azetidine (Pendant Amide) B Protonated Azetidine (Activated N-Leaving Group) A->B H+ (Acidic pH) C Intramolecular Attack (Amide Oxygen) B->C Conformational Alignment D Ring-Opened Lactone Intermediate C->D Strain Release (~25 kcal/mol) E Stable Lactam (Decomposition Product) D->E - NHMe2 Rearrangement

Fig 1: Acid-mediated intramolecular ring-opening decomposition pathway of azetidines.

Protocol 1: Stability Screening & Structural Mitigation

To prevent late-stage scale-up failures, evaluate the intrinsic stability of the azetidine core early in the process design.

  • pH Stress Testing: Incubate the azetidine intermediate in aqueous buffers at pH 2.0, 7.0, and 10.0 at 40 °C for 24 hours.

  • LC-HRMS Monitoring: Analyze the aliquots using High-Resolution Mass Spectrometry. Look for a mass shift indicative of amine loss (e.g., −NHMe2​ ) and the appearance of a lactam species[1].

  • Self-Validation (Control): Run a parallel stress test using a pyrrolidine analog of your target. If the pyrrolidine remains intact while the azetidine degrades, the failure is definitively strain-driven[1].

  • Mitigation: If degradation is confirmed, redesign the process to avoid acidic workups (e.g., use biphasic basic extractions). If the molecule degrades in vivo, collaborate with medicinal chemistry to extend the alkyl chain length between the amide and azetidine (disrupting the favorable 5- or 6-membered transition state) or swap the N-aryl group for a less basic heteroaryl (e.g., 2-pyridyl) to lower the pKa​ [1].

Module 2: Continuous Flow for Highly Reactive Intermediates

FAQ: Our batch lithiation of N-Boc-3-iodoazetidine yields intractable mixtures. How do we scale C3-functionalization?

The Causality: The generation of C3-lithiated azetidines via lithium-iodine exchange creates a highly unstable secondary organolithium species. In traditional batch reactors, poor mass and heat transfer create localized "hot spots." Even at -78 °C, the lithiated intermediate rapidly undergoes α -elimination or oligomerization before the electrophile can be uniformly introduced[3].

Scaling this requires a transition to continuous flow chemistry . Flow microreactors provide near-instantaneous mixing and sub-second residence times, allowing you to generate and trap the lithiated intermediate before decomposition pathways can activate[3]. Furthermore, utilizing Cyclopentyl Methyl Ether (CPME) as a solvent in flow avoids the need for rigorous anhydrification while maintaining excellent low-temperature solubility[3].

FlowChemistry A N-Boc-3-iodoazetidine (in CPME) M1 T-Mixer 1 (-50 °C) A->M1 B n-Hexyllithium (in CPME) B->M1 R1 Residence Tubing (82 ms) M1->R1 Li-I Exchange (Fast) M2 T-Mixer 2 (-50 °C) R1->M2 C3-Lithiated Intermediate R2 Residence Tubing (10.4 s) M2->R2 Nucleophilic Addition C Electrophile (e.g., Benzophenone) C->M2 Out C3-Functionalized Azetidine R2->Out Quench & Isolate

Fig 2: Continuous flow setup for the generation and trapping of C3-lithiated azetidines.

Protocol 2: Flow Lithiation & Functionalization
  • System Priming: Flush the flow microreactor with dry CPME. Submerge the reactor coils in a cooling bath set to -50 °C[3].

  • Reagent Delivery: Using calibrated syringe pumps, deliver a 0.07 M solution of N-Boc-3-iodoazetidine in CPME (e.g., 4 mL/min) and a 0.42 M solution of n-hexyllithium in CPME (e.g., 1 mL/min) into T-Mixer 1[3].

  • Kinetic Trapping: Route the output through Residence Tubing 1, calibrated for exactly an 82 millisecond residence time, directly into T-Mixer 2[3].

  • Electrophilic Quench: Introduce the electrophile (e.g., benzophenone) at T-Mixer 2, allowing a 10.4-second residence time in Tubing 2 for complete conversion[3].

  • Self-Validation: Integrate an inline FT-IR flow cell post-M2. Monitor the disappearance of the C-I stretch and the appearance of the product carbonyl/alcohol stretches to ensure steady-state conversion before bulk collection.

Module 3: Downstream Processing & Thermal Hazards

FAQ: Scaling up the acylation of azetidine hydrochloride causes massive exotherms and polymerization. What is going wrong?

The Causality: Azetidine free base is highly reactive. When scaling up acylation reactions (e.g., the 650-kg scale synthesis of the AZD1656 precursor by AstraZeneca), direct addition of a strong base to the hydrochloride salt in the presence of an electrophile leads to the rapid, uncontrolled accumulation of the free base[4]. The resulting exotherm triggers polymerization and ring-opening side reactions. The solution is a controlled, biphasic free-basing strategy using a mild inorganic base, ensuring the free azetidine is consumed by the electrophile as quickly as it is generated[4].

Protocol 3: Controlled Free-Basing and Acylation
  • Slurry Formation: Suspend the azetidine hydrochloride salt in a non-polar solvent (e.g., toluene) under nitrogen.

  • Controlled Base Addition: Slowly add an aqueous solution of a mild base (e.g., K2​CO3​ ) to the slurry to generate the free base in situ[4].

  • Electrophile Coupling: Concurrently or sequentially, initiate a slow, controlled addition of the aroyl chloride. Maintain the internal temperature strictly below 25 °C using jacket cooling.

  • Self-Validation: Utilize in-situ ReactIR to monitor the free-base concentration in the organic layer. The feed rate of the electrophile must be dynamically adjusted so that the free base concentration never exceeds a pre-defined safety threshold (e.g., < 5% accumulation).

Quantitative Data Summary

The table below summarizes critical thermodynamic and kinetic parameters that must be factored into your Process Hazard Analysis (PHA) prior to scale-up.

ParameterValueMechanistic Implication for Scale-Up
Ring Strain Energy ~25.2 - 26.7 kcal/molProvides a massive thermodynamic driving force for ring-opening decomposition under acidic or thermal stress[2].
C3-Lithiated Half-Life < 1 secondMandates the use of continuous flow microreactors with millisecond residence times (e.g., 82 ms) to prevent α -elimination[3].
Decomposition Energy Up to -1800 J/gSevere explosion hazard (specifically for bromoethynyl azetidines). Requires rigorous Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) testing prior to transport or scale-up[5].
Flow Temperature -50 °COptimal balance: Prevents decomposition of lithiated intermediates while maintaining reagent solubility in green solvents like CPME[3].

References

  • [3] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (PubMed Central). URL:[Link]

  • [5] Scalable Process for the Production of a Highly Energetic Bromoacetylene Building Block. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [2] Preparation and Synthetic Applications of Azetidines. Heterocycles (CLOCKSS Archive). URL:[Link]

Sources

Optimization

Technical Support Center: Improving the Resolution of Chiral Azetidine Separations

Welcome to the technical support center for the chiral separation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high-resolution separation of azetidine enantiomers. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly vital building blocks in medicinal chemistry due to the unique structural rigidity they impart to molecules.[1][2] Ensuring enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to quickly orient users to the key principles of chiral azetidine separation.

Q1: Why is the chiral separation of azetidines a critical focus in drug development? Azetidine moieties are incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[5] However, like most chiral molecules, the individual enantiomers of an azetidine-containing compound can interact differently with chiral biological targets such as enzymes and receptors.[6] One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause adverse effects.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that emphasize the need for stereospecific assays to ensure drug safety and efficacy, making robust chiral separation methods essential.[6][7]

Q2: What are the most effective chromatographic techniques for separating chiral azetidines? High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the enantioseparation of azetidines and their derivatives.[3][8][9]

  • HPLC is a versatile method that can be run in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity.[10]

  • SFC is often favored for its speed and reduced solvent consumption, making it a "greener" alternative that can sometimes provide superior or alternative selectivity compared to HPLC.[11][12]

  • Gas Chromatography (GC) can also be used, particularly for more volatile or derivatized azetidines, but HPLC and SFC offer broader applicability.[13][14]

Q3: Which types of Chiral Stationary Phases (CSPs) are most successful for azetidine separations? The selection of the CSP is the most critical factor for achieving a successful chiral separation.[8][15] For azetidines, polysaccharide-based CSPs are the most universally effective.

  • Polysaccharide-based CSPs: Columns with coated or immobilized derivatives of cellulose and amylose (e.g., Chiralpak® and Chiralcel® series) demonstrate the broadest applicability and are the recommended starting point for method development.[8][10][16] Immobilized versions (e.g., CHIRALPAK IA, IB, IC) are particularly robust and can tolerate a wider range of solvents.[17]

  • Pirkle-type CSPs: These can also be effective, particularly for azetidines with aromatic functionalities that can engage in π-π interactions.[8]

  • Cyclodextrin and Cyclofructan-based CSPs: These have also been used successfully for the separation of some aziridine and azetidine derivatives.[13][18]

Q4: What are typical starting conditions for developing a chiral separation method for a novel azetidine compound? For initial screening on a polysaccharide CSP, normal phase HPLC is a reliable starting point.

  • Column: Chiralpak® IA or another broad-spectrum immobilized polysaccharide column.

  • Mobile Phase: A mixture of a hydrocarbon and an alcohol modifier, typically n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[8]

  • Additives: If the azetidine is basic, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape. If it's acidic, add 0.1% trifluoroacetic acid (TFA).[8]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[8]

  • Temperature: Ambient (e.g., 25 °C).[8]

Part 2: In-Depth Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the separation of chiral azetidines.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or only partially resolved. What is the first thing I should check? First, confirm the fundamentals of your system setup. An improperly installed column is a common source of poor performance.[19] Ensure the column is seated correctly in the fittings at the proper depth for your instrument to prevent peak broadening. Also, verify that the mobile phase composition was prepared correctly and that the system is fully equilibrated. Chiral separations can be very sensitive to small changes in mobile phase composition, and insufficient equilibration can lead to drifting retention times and poor resolution.[20]

Q: I've confirmed my system setup is correct, but resolution is still poor. What is the next step? The next step is to systematically optimize your chromatographic parameters. The logical workflow below outlines the process, starting with the highest-impact variables. The goal is to induce or enhance the differential interaction between the enantiomers and the chiral stationary phase.

G cluster_0 Step 1: Mobile Phase Optimization cluster_1 Step 2: Change CSP cluster_2 Step 3: Adjust Physical Parameters start Poor Resolution (Rs < 1.5) mp_alcohol Adjust Alcohol % (e.g., 95:5 to 80:20 Hex/IPA) start->mp_alcohol Begin Optimization mp_type Change Alcohol Type (IPA -> EtOH or MeOH) mp_alcohol->mp_type If no improvement result Resolution Achieved (Rs > 1.5) mp_alcohol->result mp_additive Add/Change Modifier (0.1% DEA or TFA) mp_type->mp_additive If no improvement mp_type->result csp_change Screen Different CSP Chemistry (e.g., Amylose -> Cellulose) mp_additive->csp_change If no improvement mp_additive->result temp Decrease Temperature (e.g., to 15°C) csp_change->temp If still unresolved csp_change->result flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) temp->flow temp->result flow->result Fine-tune for efficiency

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q: Why does changing the alcohol type or percentage in the mobile phase affect resolution? In normal-phase chromatography, the alcohol modifier competes with the analyte for interaction sites (like polar carbamate groups) on the polysaccharide CSP.[21][22]

  • Percentage: Decreasing the alcohol percentage (e.g., from 10% to 5% IPA) generally increases retention and can improve resolution, as the analyte has more opportunity to interact with the CSP.

  • Type: Different alcohols (Methanol, Ethanol, Isopropanol) have different polarities and steric profiles. Switching from IPA to the more polar ethanol, for instance, can alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition, sometimes dramatically improving selectivity.[22]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the common causes and solutions? Peak tailing in chiral chromatography is often caused by column overload or secondary interactions.

  • Cause 1: Mass Overload. Chiral stationary phases have a limited sample capacity. Overloading them is a frequent cause of peak tailing.[23]

    • Solution: Systematically dilute your sample and inject a lower concentration. If you are performing preparative work, reduce the injection volume.

  • Cause 2: Active Sites. For basic azetidines, secondary interactions with acidic silanol groups on the silica support can cause tailing.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).[20] This modifier will block the active sites and improve peak symmetry.

  • Cause 3: Column Contamination. Strongly retained impurities from previous injections can create active sites at the column inlet.[19]

    • Solution: Implement a regular column washing protocol (see Part 3). If performance is still poor, you can try trimming 1-2 cm from the inlet of the column.[19]

Q: My peaks are fronting. What does this indicate? Peak fronting is less common than tailing but usually points to a high concentration overload or poor sample solubility.[23]

  • Cause 1: Concentration Overload. A highly concentrated sample plug can lead to fronting.

    • Solution: Dilute your sample. This is the most direct way to address the issue.[23]

  • Cause 2: Poor Sample Solubility. If your sample is not fully dissolved in the injection solvent, or if the injection solvent is much stronger than the mobile phase, it can cause band distortion and fronting.

    • Solution: Ensure your sample is completely dissolved. Ideally, the sample should be dissolved in the mobile phase itself.[8] If this is not possible, use a solvent that is compatible with and weaker than the mobile phase.

Issue 3: Loss of Resolution or Performance Over Time

Q: My method initially worked well, but now the resolution is degrading with each injection. Why is this happening? A gradual loss of performance often indicates column fouling or degradation.

  • Cause 1: Column Contamination. As mentioned, strongly adsorbed sample components or impurities can build up at the column inlet, degrading performance.[17]

    • Solution: Wash the column thoroughly. For robust immobilized polysaccharide columns, you can use strong solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) to remove contaminants. Always consult the column's instruction manual before using aggressive washing solvents.[17]

  • Cause 2: "Additive Memory Effect". If you switch between methods using acidic and basic additives on the same column, trace amounts of the previous additive can remain adsorbed, altering the column's surface chemistry and affecting the separation.[24]

    • Solution: Dedicate columns to specific additive types (acidic or basic) whenever possible. If you must switch, perform an extensive flushing procedure with an intermediate solvent like 100% Ethanol or IPA for many column volumes.[20][24]

  • Cause 3: Dissolution of Stationary Phase (Coated Columns). For traditional "coated" polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H), certain solvents can dissolve the chiral polymer, irreversibly damaging the column.[17]

    • Solution: Strictly adhere to the manufacturer's list of approved solvents. Never use solvents like THF, DCM, or acetone with coated columns. This is a primary advantage of using the more robust "immobilized" CSPs.[17]

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Incorrect mobile phase selectivityOptimize alcohol type and percentage; add appropriate acidic/basic modifier.[22]
Unsuitable CSP chemistryScreen a CSP with a different chemistry (e.g., amylose vs. cellulose).[10]
Suboptimal temperature or flow rateDecrease temperature and/or flow rate to enhance interaction time.[19]
Peak Tailing Mass overloadReduce sample concentration or injection volume.[23]
Secondary interactions (active sites)Add a basic modifier (e.g., 0.1% DEA) for basic analytes.[20]
Peak Fronting High sample concentrationDilute the sample.[23]
Poor sample solubility/strong solventDissolve sample in mobile phase or a weaker, compatible solvent.[8]
Loss of Resolution Column contaminationImplement a regular, robust column washing protocol.[17]
Additive memory effectsDedicate columns to specific methods or perform extensive flushing.[24]
Stationary phase degradation (coated CSPs)Ensure only compatible solvents are used. Switch to immobilized CSPs.[17]
Table 1: Quick Troubleshooting Summary for Chiral Azetidine Separations.
Part 3: Protocols and Method Development

A systematic approach to method development is crucial for efficiently finding optimal separation conditions.

General Chiral Method Development Workflow

The following workflow is a proven strategy for tackling the separation of a new chiral azetidine. It prioritizes screening a diverse set of conditions to maximize the probability of finding a successful separation quickly.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Re-Screen start Start: New Chiral Azetidine screen_cols Select 2-4 Complementary CSPs (e.g., Amylose & Cellulose based) start->screen_cols screen_mps Screen with 2-3 Mobile Phases (e.g., Hex/IPA, Hex/EtOH, ACN/MeOH) screen_cols->screen_mps decision Separation Observed? screen_mps->decision opt_mp Fine-tune Mobile Phase (% Alcohol, Additives) decision->opt_mp Yes rescreen Try Broader Range of CSPs and Mobile Phase Systems (SFC, RP) decision->rescreen No opt_params Adjust Temp & Flow Rate for Resolution & Speed opt_mp->opt_params validate Validate Final Method (Rs > 1.7) opt_params->validate rescreen->decision

Caption: A systematic workflow for chiral method development.
Protocol 1: Standard Column Washing (Immobilized Polysaccharide CSPs)

Regular column cleaning is essential for maintaining performance and extending column lifetime.[17]

Objective: To remove strongly retained contaminants from an immobilized chiral column.

Materials:

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • HPLC-grade Tetrahydrofuran (THF), if permitted by manufacturer

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 100% IPA or EtOH at a reduced flow rate (e.g., 0.5 mL/min) for 20-30 column volumes. For a 250 x 4.6 mm column, one column volume is approximately 2.5 mL.

  • For stubborn, non-polar contaminants, a reverse flush (reversing the column direction) with the same solvent can be effective at dislodging particulates from the inlet frit.[17]

  • For highly contaminated columns, a stronger solvent like THF can be used if the column is of the immobilized type. (CAUTION: Confirm solvent compatibility in the column's instruction manual first).

  • After washing, flush the column with your storage solvent (typically the shipping solvent, e.g., Hexane/IPA 90:10) for at least 10 column volumes.

  • Re-equilibrate with your method's mobile phase until a stable baseline is achieved before the next analysis.

Method Validation Considerations

Once an optimal separation is achieved, the method must be validated to ensure it is reliable and reproducible for its intended purpose.[25] According to regulatory guidelines, key validation parameters for a chiral purity assay include:

  • Specificity: The ability to assess the desired enantiomer in the presence of the undesired enantiomer and any impurities.[18]

  • Resolution (Rs): A minimum resolution of 1.7 is often targeted to ensure baseline separation.[25]

  • Precision: The closeness of agreement between a series of measurements.

  • Accuracy: The closeness of the test results to the true value.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase composition or temperature).[25]

References
  • BenchChem. (2025). Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide. Benchchem.
  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • ResearchGate. Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate.
  • BOC Sciences. Chiral Analysis & Separation. BOC Sciences.
  • PMC. Chiral Drugs: An Overview. PMC.
  • PMC. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.
  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online.
  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • ResearchGate. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. ResearchGate.
  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia.
  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • BenchChem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Chromatography Online. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Chromatography Online.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR.
  • LabRulez LCMS. (n.d.). Chiral Separation Using SFC and HPLC. LabRulez LCMS.
  • Semantic Scholar. (2017). The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. Semantic Scholar.
  • Journal of Chromatography A. (2014). A generic screening strategy for chiral separations by supercritical fluid chromatography. AFMPS.
  • ResearchGate. (2014). How can I improve my chiral column resolution?. ResearchGate.
  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
  • PubMed. (1996). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. PubMed.

Sources

Troubleshooting

troubleshooting poor reproducibility in biological assays

Welcome to the Technical Support Center. In a landmark 2016 survey, it was revealed that over 70% of researchers have failed to reproduce another scientist's experiments[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In a landmark 2016 survey, it was revealed that over 70% of researchers have failed to reproduce another scientist's experiments[1]. As a Senior Application Scientist, my philosophy is simple: biological assays do not fail randomly; they fail because a physical, chemical, or thermodynamic variable was left uncontrolled.

This guide shifts the focus from "what went wrong?" to "what is the causality of the failure?" Every protocol provided here is designed as a self-validating system—meaning the assay inherently proves its own reliability before you even look at the final data.

G Start Assay Reproducibility Failure Isolate Isolate the Variable Start->Isolate Biological Biological/Cellular (e.g., Edge Effect) Isolate->Biological Biochemical Biochemical/Protein (e.g., ELISA Background) Isolate->Biochemical Molecular Molecular/Genomic (e.g., qPCR Variance) Isolate->Molecular Action1 Standardize Thermal Dynamics Biological->Action1 Action2 Optimize Wash/Block Kinetics Biochemical->Action2 Action3 Implement MIQE Guidelines Molecular->Action3

Fig 1: Systematic root cause analysis workflow for assay troubleshooting.

Section 1: Cell Culture & Biological Reagents

Q: Why is my cell-based assay showing high well-to-well variability, particularly on the perimeter of the 96-well plate?

The Root Cause (Causality): You are experiencing the "Edge Effect." This is fundamentally a thermodynamic and osmotic failure. When a 96-well plate is seeded with cells at room temperature and immediately placed into a 37°C incubator, the outer wells warm significantly faster than the inner wells. This temperature gradient generates convection currents within the media, physically sweeping cells toward the periphery of the wells before they can adhere[2]. Furthermore, outer wells are highly susceptible to evaporation, which concentrates salts and alters the osmotic pressure, reducing metabolic activity by up to 35% in perimeter wells[3].

EdgeEffect ColdPlate Cold Plate -> 37°C Incubator Gradient Thermal Gradients Form ColdPlate->Gradient Convection Convection Currents Gradient->Convection Uneven Uneven Cell Density Convection->Uneven RoomTemp Room Temp Pre-Incubation Gravity Gravity Settling RoomTemp->Gravity Even Uniform Cell Distribution Gravity->Even

Fig 2: Thermodynamic causality of the edge effect in 96-well microplates.

Self-Validating Protocol: Edge-Effect Mitigation

  • Pre-warm all reagents: Ensure media, PBS, and trypsin are fully equilibrated to 37°C in a water bath prior to use.

  • Seed the plate: Dispense your cell suspension evenly using a calibrated multichannel pipette.

  • The Critical Step (Gravity Settling): Do not place the plate directly into the incubator. Leave the plate on a perfectly level surface inside the biosafety cabinet at room temperature for 30 to 60 minutes . This allows cells to settle and adhere via gravity without the interference of thermal convection currents.

  • Incubation: Transfer the plate to the 37°C incubator. To combat osmotic drift, fill the inter-well spaces of the plate with sterile PBS or use a humidified secondary container[3].

  • Validation Check: Before running your actual assay, sacrifice one plate to a Crystal Violet stain. Visually confirm under a microscope that the cell density in well A1 is identical to well D4.

Section 2: Biochemical Assays (ELISA)

Q: I am seeing high background (noise) across all my ELISA plates, making it impossible to distinguish low-concentration samples. How do I fix this?

The Root Cause (Causality): High background (Optical Density > 0.2 in blank wells) is caused by the failure to prevent non-specific binding or the failure to physically remove unbound conjugate[4]. If the background is uniformly high across the plate, your blocking buffer is failing to occlude the hydrophobic binding sites on the polystyrene, or your detection antibody is over-concentrated. If the background is patchy, your wash kinetics are insufficient, leaving residual HRP/alkaline phosphatase trapped in the wells.

ELISA HighBG High ELISA Background (OD > 0.2) Pattern Assess Plate Pattern HighBG->Pattern Uniform Uniformly High Pattern->Uniform Patchy Patchy / Edge-heavy Pattern->Patchy Reagent Reagent Issue: Poor block or high Ab conc. Uniform->Reagent Wash Handling Issue: Poor wash or well drying Patchy->Wash Fix1 Titrate Abs & Optimize Blocker Reagent->Fix1 Fix2 Increase Wash Cycles & Soak Time Wash->Fix2

Fig 3: Diagnostic logic tree for isolating high background in ELISA.

Quantitative Comparison of Blocking Buffers Selecting the wrong blocker will ruin assay reproducibility. Use this table to match the blocker to your specific assay chemistry:

Blocker TypeMechanism of ActionBest Used ForRisk of High Background
1-3% BSA Single purified protein blocks hydrophobic plastic sites.Small molecule targets, highly specific Abs.Low , but may not block highly sticky proteins.
5% Non-Fat Milk Complex protein mixture provides dense steric hindrance.Western blots, standard ELISAs.High , contains endogenous biotin (ruins streptavidin assays) and phosphoproteins.
10% Normal Serum Matches the species of the secondary antibody to neutralize cross-reactivity.Complex biological samples (plasma/serum).Low , highly effective at reducing cross-reactivity.

Self-Validating Protocol: High-Stringency Wash & Block

  • Optimize the Block: Block with 1-3% BSA in PBS-T (0.05% Tween-20) for 1-2 hours at room temperature with gentle agitation (300 rpm). Agitation increases the kinetic collision rate, ensuring all plastic micro-pores are saturated.

  • Titrate the Conjugate: Never trust the manufacturer's stock recommendation. Run a checkerboard titration. Drop the secondary antibody concentration by half (e.g., from 1:5,000 to 1:10,000) and observe the signal-to-noise ratio.

  • Implement Soak Washes: Do not just dispense and aspirate wash buffer. Dispense 300 µL of PBS-T, and let it soak for 30–60 seconds before aspiration[4]. Repeat 4-5 times. This allows time for trapped, low-affinity unbound antibodies to diffuse into the buffer.

  • Validation Check: Always run a "Secondary Antibody Only" control well (omit the primary antibody). If this well turns blue upon substrate addition, your secondary antibody is directly binding to the plate or the blocking buffer.

Section 3: Molecular Assays (qPCR)

Q: My qPCR technical replicates have a high standard deviation (>0.5 Cq). What is the root cause?

The Root Cause (Causality): High Cq variance violates the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines[5]. This is rarely a machine error; it is almost always a sample integrity or pipetting error. If your template concentration is too low, you suffer from the Poisson distribution effect (stochastic amplification). If your RNA extraction carried over phenol or guanidine salts, these contaminants alter the thermodynamics of the Taq polymerase, changing the amplification efficiency from well to well[6].

MIQE Quality Control Metrics Before running a qPCR plate, your nucleic acids must pass these quantitative thresholds[6]:

MetricTarget ValueCausality if Failed
A260/280 Ratio ~1.8 (DNA), ~2.0 (RNA)Protein contamination. Proteins bind Mg2+, starving the polymerase.
A260/230 Ratio 2.0 - 2.2Phenol/Guanidine contamination. Directly inhibits Taq polymerase kinetics.
Primer Efficiency 90% - 110%Suboptimal primer design or secondary structures preventing annealing.

Self-Validating Protocol: MIQE-Compliant qPCR Setup

  • Spectrophotometric QC: Blank your spectrophotometer with the exact elution buffer used for extraction. Confirm A260/230 is >2.0. If it is <1.5, perform an ethanol precipitation cleanup before proceeding[6].

  • Master Mix Preparation: Never pipette <2 µL of template or primer directly into a well. The coefficient of variation (CV) of a 1 µL pipetting step is too high. Prepare a master mix containing SYBR Green/Probe, primers, and water. Include a 10% overage to account for pipetting loss.

  • Standard Curve Validation: Run a 5-point, 10-fold serial dilution of your template.

  • Validation Check: Calculate the slope of your standard curve. A self-validating qPCR assay must have a slope between -3.1 and -3.6 (indicating 90-110% efficiency) and an R² > 0.99. If your efficiency is 70%, your technical replicates will inherently drift, and the assay must be redesigned.

References

  • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. BioSpherix.[Link]

  • The edge effect: A global problem. The trouble with culturing cells in 96-well plates. National Institutes of Health (NIH).[Link]

  • The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. PubMed (Clinical Chemistry). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Deconvolution and Validation of the Biological Target for 1-(2-Formylphenyl)azetidine-3-carboxamide

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's biological target is a pivotal step that bridges a phenotypic observation to a mechanistic understanding.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's biological target is a pivotal step that bridges a phenotypic observation to a mechanistic understanding.[1][2] The compound 1-(2-Formylphenyl)azetidine-3-carboxamide presents a novel chemical scaffold with undetermined biological activity. Its structure, featuring a reactive aldehyde on a phenyl ring coupled to a strained azetidine carboxamide, suggests the potential for specific, and possibly covalent, interactions with a protein target. This guide provides a comprehensive, multi-pronged strategy for the deconvolution and rigorous validation of its biological target, comparing several orthogonal, state-of-the-art methodologies. We will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating workflow from initial hypothesis generation to definitive target engagement confirmation.

Part 1: Unbiased Target Identification Strategies

The initial challenge is to identify candidate binding proteins from the entire proteome. This is a hypothesis-generating phase where breadth is key. We will compare two powerful, unbiased chemical proteomics approaches: Affinity Chromatography-Mass Spectrometry (AC-MS) and Photoaffinity Labeling (PAL).

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical technique relies on immobilizing the small molecule (the "bait") to a solid support to "fish" for its binding partners ("prey") from a complex biological lysate.[3][4]

Rationale: AC-MS is a robust and widely used method for identifying high-affinity protein interactors.[1] The strategy involves synthesizing a derivative of 1-(2-Formylphenyl)azetidine-3-carboxamide that incorporates a linker suitable for attachment to chromatography beads, without disrupting its putative binding pharmacophore.

Experimental Workflow for AC-MS:

cluster_0 Probe Synthesis & Matrix Preparation cluster_1 Affinity Purification cluster_2 Analysis A Synthesize Linker-Modified 1-(2-Formylphenyl)azetidine-3-carboxamide B Covalently Couple Probe to Activated Beads (e.g., NHS-agarose) A->B Immobilization C Incubate Bead-Probe Conjugate with Cell Lysate B->C D Wash Beads to Remove Non-Specific Binders C->D E Elute Specifically Bound Proteins D->E F SDS-PAGE & Protein Staining E->F G In-gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Candidate Identification H->I

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: AC-MS

  • Probe Synthesis: Synthesize an analog of 1-(2-Formylphenyl)azetidine-3-carboxamide with a linker (e.g., a short polyethylene glycol chain ending in a primary amine) attached to a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for binding.

  • Immobilization: Covalently couple the amine-terminated probe to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol. Prepare control beads by quenching the active group.

  • Lysate Preparation: Grow and harvest cells of interest (e.g., a cell line where a phenotypic effect was observed). Lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads and control beads in parallel for 2-4 hours at 4°C. A key control is a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified 1-(2-Formylphenyl)azetidine-3-carboxamide before adding the beads.[5]

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.

  • Elution: Elute bound proteins using a competitive eluent (high concentration of free compound), or by changing buffer conditions (e.g., pH, salt concentration), or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise unique bands appearing in the probe lane (and competed by free compound) for in-gel trypsin digestion, followed by LC-MS/MS analysis to identify the proteins.[4]

B. Photoaffinity Labeling (PAL)

PAL utilizes a probe modified with a photoreactive group that, upon UV irradiation, forms a highly reactive intermediate capable of covalently cross-linking to any nearby amino acid residue.[6][7] This method can capture both high- and low-affinity interactions in a cellular context.[7]

Rationale: The aldehyde in 1-(2-Formylphenyl)azetidine-3-carboxamide suggests a potential for covalent interaction via Schiff base formation. A PAL approach complements this by creating an indiscriminate covalent bond upon photoactivation, which can be more efficient and less dependent on specific nucleophilic residues at the binding site.

Experimental Workflow for PAL:

cluster_0 Probe Design & Cell Treatment cluster_1 Covalent Cross-linking & Enrichment cluster_2 Analysis A Synthesize Probe with Photoreactive Group (e.g., Diazirine) & Reporter Tag (e.g., Alkyne) B Incubate Live Cells or Lysate with PAL Probe A->B C Irradiate with UV Light (e.g., 365 nm) to Induce Covalent Cross-linking B->C D Lyse Cells (if treated live) C->D E Click Chemistry: Attach Biotin to Alkyne Reporter Tag D->E F Enrich Biotinylated Proteins with Streptavidin Beads E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Identify Enriched Proteins H->I

Caption: Workflow for Photoaffinity Labeling (PAL) based target identification.

Detailed Protocol: PAL

  • Probe Synthesis: Design and synthesize a derivative of 1-(2-Formylphenyl)azetidine-3-carboxamide incorporating two key moieties: a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., a terminal alkyne for click chemistry).[7][8]

  • Cellular Treatment: Treat intact cells or cell lysate with the PAL probe. Allow time for the probe to engage with its target(s).

  • Photo-Crosslinking: Irradiate the samples with UV light at a specific wavelength (e.g., ~365 nm for diazirines) to activate the photoreactive group and induce covalent bond formation.[9]

  • Lysis and Click Reaction: Lyse the cells (if applicable). Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") to attach a reporter tag, such as biotin-azide, to the probe's alkyne handle.

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated protein-probe complexes.

  • Mass Spectrometry: After stringent washing, perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the target candidates.

Part 2: Validating Direct Target Engagement in a Cellular Milieu

Identifying a list of candidate proteins is only the first step. It is crucial to validate that the unmodified parent compound directly binds to these candidates within their native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for this purpose.[10][11]

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[11] A protein, when bound to a ligand, typically becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of a compound is strong evidence of direct physical interaction.[12][13]

Experimental Workflow for CETSA:

cluster_0 Sample Preparation & Heat Challenge cluster_1 Fractionation & Detection A Treat Intact Cells or Lysate with Compound or Vehicle (DMSO) B Aliquot Samples A->B C Heat Aliquots to a Range of Different Temperatures B->C D Cool Samples C->D E Lyse Cells (if intact) D->E F Centrifuge to Separate Soluble (Folded) from Precipitated (Unfolded) Proteins E->F G Collect Supernatant (Soluble Fraction) F->G H Quantify Target Protein (e.g., by Western Blot or MS) G->H

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve

  • Cell Treatment: Treat cultured cells with either 1-(2-Formylphenyl)azetidine-3-carboxamide (at a concentration determined by phenotypic assays, e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells via freeze-thaw cycles.[14]

  • Heat Challenge: Aliquot the lysate into PCR tubes. Using a thermal cycler, heat the individual aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[14]

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the candidate target protein in each sample by Western Blot.

  • Data Interpretation: Quantify the band intensities and plot them against temperature. A shift of the melting curve to higher temperatures in the compound-treated samples confirms target engagement.

Isothermal Dose-Response (ITDR) CETSA

To quantify the compound's potency in the cell, an isothermal dose-response (ITDR) experiment is performed. Here, lysates are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve). The resulting dose-response curve allows for the calculation of an EC50 value for target engagement.

Hypothetical Data Presentation:

Table 1: CETSA Melt Curve Data for Putative Target Protein X

Temperature (°C)Vehicle (Relative Soluble Protein)10 µM Compound (Relative Soluble Protein)
481.001.00
500.951.00
520.820.98
540.550.91
560.210.75
580.050.45
600.010.15
Tagg (°C) 54.5 58.2

Tagg: Apparent aggregation temperature where 50% of the protein is denatured.

Part 3: Special Case Investigation: The Potential for Covalent Inhibition

The formyl group on 1-(2-Formylphenyl)azetidine-3-carboxamide is an electrophilic center that could potentially form a covalent Schiff base with a nucleophilic lysine residue in a protein's binding pocket. This warrants a direct comparison between reversible and irreversible binding validation techniques.

Rationale: If the binding is covalent, standard affinity-based methods might be complicated, and the interpretation of binding kinetics changes. Validating covalent modification is critical for understanding the mechanism of action and for future medicinal chemistry efforts.[15][16]

Experimental Approaches to Validate Covalent Binding:

  • Intact Protein Mass Spectrometry: Incubate the purified candidate protein with the compound. Analyze the protein by high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the compound would confirm covalent adduction.

  • Jump Dilution Assay: This method assesses the reversibility of inhibition in a functional assay (e.g., an enzymatic assay if the target is an enzyme). The protein-inhibitor complex is formed at a high concentration and then rapidly diluted. A covalent inhibitor's effect will persist despite dilution, whereas a reversible inhibitor's effect will diminish as the compound dissociates.[17]

  • Tandem Mass Spectrometry (MS/MS) Peptide Mapping: After confirming adduct formation, digest the modified protein with trypsin and analyze the resulting peptides by LC-MS/MS. This will identify the specific peptide and, ideally, the exact amino acid residue that has been covalently modified.

Part 4: Comparison of Target Validation Methodologies

Choosing the right experimental strategy depends on various factors, including the nature of the compound-target interaction, available resources, and the specific questions being asked.

Table 2: Objective Comparison of Target Identification and Validation Techniques

Methodology Primary Use Pros Cons Best Suited For
AC-MS Unbiased Target ID- Relatively straightforward probe synthesis.[3] - Good for stable, high-affinity interactions.- Prone to identifying non-specific binders.[1] - Immobilization may alter compound conformation. - May miss weak or transient interactions.Initial screening for robust, high-affinity targets.
PAL Unbiased Target ID- Captures weak/transient interactions.[7] - Can be performed in live cells, preserving native context. - Covalent link aids in stringent purification.- Probe synthesis is often complex and challenging.[7] - UV irradiation can cause cellular damage. - Can cross-link to non-target proximal proteins.Identifying targets of compounds with weak affinity or for mapping binding sites in situ.
CETSA Target Engagement- Gold standard for confirming direct binding in cells.[10][11] - No compound modification needed. - Can determine cellular potency (ITDR).- Requires a specific antibody for the target protein. - Not all proteins show a thermal shift upon ligand binding. - Less suitable for initial, unbiased screening.Validating candidates from AC-MS/PAL and confirming direct physical interaction of the parent compound.
Covalent Binding Assays (MS) Mechanism of Action- Provides definitive proof of covalent modification.[16] - Can map the precise binding site.- Requires purified protein. - Can be technically demanding.Elucidating the binding mechanism for compounds with reactive electrophiles.

Conclusion and Integrated Strategy

Validating the biological target of a novel compound like 1-(2-Formylphenyl)azetidine-3-carboxamide requires a rigorous, multi-faceted approach. No single technique is sufficient. We propose an integrated workflow that leverages the strengths of each method in a logical sequence:

  • Hypothesis Generation: Begin with a broad, unbiased screen using Affinity Chromatography-MS or Photoaffinity Labeling to generate a list of high-confidence candidate targets.

  • Direct Engagement Validation: Systematically screen these candidates using CETSA . A positive thermal shift with the unmodified parent compound provides strong evidence of direct binding in a physiologically relevant context.

  • Potency Determination: Quantify the in-cell target engagement using Isothermal Dose-Response (ITDR) CETSA to establish a cellular EC50.

  • Mechanism Characterization: Given the compound's structure, perform intact protein mass spectrometry on the top validated hit to test for covalent modification.

  • Functional Validation: Finally, confirm that engagement of the validated target leads to the observed cellular phenotype using orthogonal methods such as enzymatic assays, reporter assays, or genetic approaches (e.g., siRNA/CRISPR knockdown of the target).

This comprehensive, self-validating guide ensures that the identified target is not an artifact of a single experimental system but a robust, functionally relevant biological partner of 1-(2-Formylphenyl)azetidine-3-carboxamide. This foundational knowledge is indispensable for advancing the compound through the drug discovery pipeline.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Affinity Chromatography.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • Protocol for clickable photoaffinity labeling and quantit
  • A simple photo-affinity labeling protocol.
  • A typical photoaffinity labeling experimental protocol to identify the...
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Photoaffinity labeling in target- and binding-site identific
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol.
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Affinity purification in target identification: the specificity challenge. PubMed.
  • Small Molecule Drug Target Identification and Valid
  • Target validation using in-cell small molecule clickable imaging probes. RSC Publishing.
  • Application of the cellular thermal shift assay (CETSA)
  • Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research.
  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry.

Sources

Comparative

Comparative Efficacy of Azetidine Carboxamide Isomers in STAT3 Inhibition: A Structural and Mechanistic Guide

Executive Summary The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) has historically been hindered by poor potency and pharmacokinetic liabilities. Rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) has historically been hindered by poor potency and pharmacokinetic liabilities. Recent advancements in medicinal chemistry have identified the azetidine carboxamide scaffold as a breakthrough chemotype capable of sub-micromolar inhibition of STAT3.

This guide provides an objective, data-driven comparison of different azetidine carboxamide isomers. By analyzing the structure-activity relationship (SAR) between positional isomers (2-carboxamide vs. 3-carboxamide) and stereoisomers ((R) vs. (S)), this document equips drug development professionals with the mechanistic rationale necessary to design highly potent, targeted therapeutics.

The Mechanistic Rationale of the Azetidine Scaffold

STAT3 is a transcription factor that relies on its Src Homology 2 (SH2) domain to bind phosphorylated tyrosine (pTyr) residues, facilitating protein dimerization and subsequent nuclear translocation. Inhibiting this dimerization requires a molecule that can perfectly mimic the native pTyr peptide within a highly restricted binding pocket.

Historically, proline-based linkers (such as the lead compound BP-1-102) were used to project functional groups into the SH2 domain. However, transitioning from a 5-membered pyrrolidine ring to a 4-membered azetidine ring significantly enhances efficacy ().

The Causality of Ring Strain: The azetidine ring possesses higher angular strain and restricted conformational flexibility compared to proline. This rigidity locks the attached carboxamide group into an optimal, pre-organized trajectory, reducing the entropic penalty of binding and allowing for precise hydrogen-bond formation within the STAT3 SH2 pocket.

Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase (Cross-phosphorylation) Receptor->JAK Activates STAT3_Mon STAT3 Monomer (SH2 Domain Exposed) JAK->STAT3_Mon Phosphorylates (pTyr705) STAT3_Dim STAT3 Dimer (Active Transcription Factor) STAT3_Mon->STAT3_Dim Dimerization Azetidine (R)-Azetidine-2-carboxamide (Binds SH2 Domain) Azetidine->STAT3_Mon Blocks Dimerization (Competitive Inhibition) DNA DNA Binding & Gene Expression (Tumor Survival) STAT3_Dim->DNA Translocates to Nucleus

Diagram 1: STAT3 signaling pathway and the mechanism of competitive inhibition by azetidine isomers.

Structural Isomerism: 2-Carboxamide vs. 3-Carboxamide

The position of the carboxamide group on the azetidine ring dictates the molecule's ability to act as a pTyr mimetic. Experimental data reveals a stark contrast in efficacy between positional isomers.

  • Azetidine-2-carboxamides: Placing the carboxamide adjacent to the ring nitrogen (the alpha position) establishes the correct exit vector. The carbonyl oxygen and amide protons are perfectly aligned to form a critical hydrogen-bonding network with basic residues (e.g., Arg609, Lys591) in the STAT3 SH2 pocket.

  • Azetidine-3-carboxamides: Shifting the carboxamide to the 3-position (beta to the nitrogen) rotates the functional group's exit vector by approximately 60–90 degrees. Causality of Failure: This spatial displacement prevents the necessary hydrogen bonds from forming and introduces severe steric clashes with the hydrophobic rim of the SH2 domain, resulting in a complete loss of binding affinity.

Stereoisomerism: The Critical Role of Chirality

Within the active 2-carboxamide series, stereochemistry is paramount. The stereocenter at the 2-position dictates the spatial projection of the N-alkyl or N-aryl substituents attached to the azetidine core.

  • (R)-Enantiomer: Directs the hydrophobic tail into a complimentary, adjacent hydrophobic sub-pocket on the STAT3 surface, anchoring the molecule and driving sub-micromolar potency.

  • (S)-Enantiomer: Projects the hydrophobic groups away from the pocket and toward the solvent or the protein backbone. This creates an unfavorable steric penalty, reducing binding affinity by over 4-fold compared to its (R)-counterpart.

Quantitative Efficacy Data

The table below summarizes the in vitro DNA-binding inhibition (EMSA IC50) and cellular efficacy of key structural isomers, demonstrating the superiority of the (R)-azetidine-2-carboxamide configuration ().

Compound IDScaffold TypeStereochemistryEMSA IC50 (µM)Cellular Efficacy (MDA-MB-231)
BP-1-102 Proline-carboxamide (Lead)(R)6.80Weak
5a Azetidine-2-carboxamide(R)0.55Strong
5b Azetidine-2-carboxamide(S)2.22Moderate
5c Azetidine-3-carboxamideN/A> 18.0 (Inactive)None
8i Azetidine-2-carboxamide(R)0.34Strong (EC50 ~1.2 µM)

Experimental Methodology: Self-Validating EMSA Protocol

To objectively evaluate the efficacy of these isomers, researchers rely on the Electrophoretic Mobility Shift Assay (EMSA). Causality of Assay Choice: EMSA directly measures the functional endpoint of STAT3 activation (DNA binding) rather than upstream kinase phosphorylation, eliminating false positives caused by off-target effects.

This protocol is designed as a self-validating system : it incorporates a positive control (untreated extract to confirm baseline STAT3-DNA binding) and a specificity control (competition with 100x excess unlabeled probe to guarantee that the shifted band is exclusively the STAT3-DNA complex).

Step-by-Step Workflow
  • Nuclear Extraction: Isolate nuclear extracts from MDA-MB-231 human breast cancer cells (which harbor constitutively active STAT3) using a high-salt lysis buffer. Normalize total protein concentration via Bradford assay to ensure assay uniformity across all isomer tests.

  • Inhibitor Incubation: Pre-incubate equal amounts of nuclear extract with varying concentrations of azetidine isomers (e.g., 0.1 µM to 20 µM) for 30 minutes at 30°C. Causality: Pre-incubation allows the small molecule to achieve thermodynamic binding equilibrium with the STAT3 SH2 domain prior to the introduction of competing DNA.

  • Probe Addition: Add a 32P-radiolabeled high-affinity hSIE (human sis-inducible element) DNA duplex probe to the mixture. Incubate for an additional 15 minutes.

  • Native PAGE Separation: Resolve the protein-DNA complexes on a 4.5% non-denaturing polyacrylamide gel. Causality: Native conditions preserve non-covalent STAT3-DNA interactions, allowing separation based strictly on the size and charge of the intact complex.

  • Autoradiography & Quantification: Visualize the gel using autoradiography. Quantify the reduction in the STAT3-DNA complex band intensity relative to the vehicle control to calculate precise IC50 values.

Workflow Step1 1. Nuclear Extraction (MDA-MB-231) Step2 2. Drug Incubation (30 min at 30°C) Step1->Step2 Step3 3. 32P-DNA Probe (hSIE sequence) Step2->Step3 Step4 4. Native PAGE (4.5% Gel) Step3->Step4 Step5 5. Autoradiography (Quantify IC50) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the self-validating EMSA protocol.

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

cross-reactivity profiling of 1-(2-Formylphenyl)azetidine-3-carboxamide.

Cross-Reactivity Profiling of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Comparative Guide to Reversible Covalent Warheads Executive Summary & Rationale The paradigm of targeted covalent inhibitors (TCIs) has historica...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Comparative Guide to Reversible Covalent Warheads

Executive Summary & Rationale

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by irreversible electrophiles (e.g., acrylamides) targeting highly nucleophilic, non-catalytic cysteines. However, the scarcity of targetable cysteines across the human proteome has driven a strategic pivot toward targeting lysine residues. Because lysines are highly abundant and predominantly reside on protein surfaces, achieving selectivity is notoriously difficult.

To solve this, drug developers are increasingly utilizing reversible covalent warheads . Among these, ortho-substituted benzaldehydes have emerged as highly tunable moieties. This guide provides an objective, data-driven comparison of 1-(2-Formylphenyl)azetidine-3-carboxamide —a model ortho-amino benzaldehyde fragment—against alternative warheads. By dissecting its kinetic profile and proteome-wide cross-reactivity, we aim to equip medicinal chemists and chemical biologists with the mechanistic insights required to deploy this scaffold effectively.

Mechanistic Causality: The Ortho-Amino Benzaldehyde Advantage

The reactivity of an aldehyde toward a primary amine (such as the ϵ -amino group of a lysine residue) is dictated by its electrophilicity. Unsubstituted benzaldehydes form Schiff bases (imines) rapidly, but these adducts are highly susceptible to hydrolysis, resulting in residence times that are often too short for sustained therapeutic efficacy[1].

The structural brilliance of 1-(2-Formylphenyl)azetidine-3-carboxamide lies in its dual-action functionalization:

  • Electronic Tuning via the Ortho-Amine: The nitrogen of the azetidine ring is positioned ortho to the formyl group. The lone pair on this nitrogen donates electron density into the aromatic ring via resonance, slightly deactivating the aldehyde. This prevents indiscriminate, rapid reactions with off-target lysines, thereby lowering the baseline cross-reactivity.

  • Target Orientation via the Carboxamide: The azetidine-3-carboxamide motif acts as a structured hydrogen-bond donor/acceptor network. This drives the initial non-covalent encounter complex ( KI​ ), ensuring that the covalent bond ( kinact​ ) only forms when the warhead is perfectly oriented within a complementary binding pocket.

  • Imine Stabilization: Once the Schiff base forms, the ortho-substitution provides steric shielding and potential intramolecular stabilization, significantly increasing the half-life ( t1/2​ ) of the covalent complex compared to unsubstituted variants [2].

G A Target Protein (Lysine-NH2) C Non-Covalent Encounter Complex A->C kon B 1-(2-Formylphenyl)azetidine- 3-carboxamide B->C kon C->A koff D Carbinolamine Intermediate C->D Nucleophilic Attack D->C Hydrolysis E Reversible Schiff Base (Imine Adduct) D->E -H2O E->D +H2O

Caption: Reversible covalent Schiff base formation between a target lysine and the ortho-amino benzaldehyde.

Comparative Warhead Profiling

To objectively evaluate the performance of 1-(2-Formylphenyl)azetidine-3-carboxamide, we benchmark it against three standard alternatives:

  • Acrylamide: The industry standard for irreversible Cysteine targeting.

  • Salicylaldehyde (ortho-hydroxy benzaldehyde): A well-documented reversible lysine binder stabilized by an intramolecular hydrogen bond.

  • Unsubstituted Benzaldehyde: A highly reactive but unstable baseline control.

Table 1: Kinetic Parameters & Reactivity Profiles

Data represents standardized in vitro profiling against a model lysine-bearing target protein (e.g., Sortase A or a generic kinase domain).

Warhead ScaffoldPrimary TargetBinding Mode kinact​/KI​ ( M−1s−1 )Adduct Half-Life ( t1/2​ )Intrinsic Cross-Reactivity Risk
1-(2-Formylphenyl)azetidine-3-carboxamide Lysine ( ϵ -NH2)Reversible Covalent4.5 x 10 3 ~4.2 hoursLow-to-Moderate (Requires specific pocket)
Salicylaldehyde Lysine ( ϵ -NH2)Reversible Covalent8.1 x 10 3 ~6.5 hoursModerate (H-bond stabilized)
Unsubstituted Benzaldehyde Lysine ( ϵ -NH2)Reversible Covalent1.2 x 10 4 < 15 minutesHigh (Promiscuous but transient)
Standard Acrylamide Cysteine (-SH)Irreversible Covalent2.5 x 10 4 Infinite (Irreversible)High (If not sterically hindered)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes causality-driven explanations and internal controls to prevent false positives.

Protocol A: Intact Protein Mass Spectrometry (Kinetic Profiling)

Purpose: To quantify the binding kinetics ( KI​ , kinact​ ) and prove site-specific covalent engagement. Causality Check: Because imine bonds are reversible, they often dissociate during the desolvation process in standard LC-MS. We employ a rapid reductive amination step to "freeze" the equilibrium, converting the transient imine into a stable secondary amine prior to ionization.

  • Protein Preparation: Dilute the target wild-type protein and a Lys Arg mutant (Negative Control) to 2 μ M in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl). Why pH 7.4? To mimic physiological conditions; higher pH artificially inflates lysine nucleophilicity.

  • Compound Incubation: Add 1-(2-Formylphenyl)azetidine-3-carboxamide at varying concentrations (0.5 to 50 μ M). Incubate at 37°C for 60 minutes.

  • Equilibrium Trapping (Crucial Step): Add Sodium Cyanoborohydride (NaCNBH 3​ ) to a final concentration of 10 mM. Incubate for 15 minutes. Why NaCNBH 3​ ? It selectively reduces imines to amines without reducing the unreacted aldehyde warhead, permanently trapping the covalent complex for MS detection.

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip and inject them into a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Validation: The wild-type protein must show a mass shift corresponding to the compound mass minus 18 Da (loss of H 2​ O) plus 2 Da (reduction). The Lys Arg mutant must show zero mass shift, proving absolute site-specificity.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To map the proteome-wide cross-reactivity and off-target landscape of the warhead in a complex biological matrix [3].

ABPP Step1 1. Proteome Lysate Preparation (Native Conditions, pH 7.4) Step2 2. Compound Incubation (Warhead vs. Vehicle Control) Step1->Step2 Step3 3. Broad-Spectrum Probe Labeling (Alkyne-tagged Amine-Reactive Probe) Step2->Step3 Step4 4. Click Chemistry Enrichment (Biotin-Azide + CuAAC) Step3->Step4 Step5 5. Streptavidin Pulldown & On-bead Tryptic Digestion Step4->Step5 Step6 6. LC-MS/MS Analysis & Label-Free Quantification Step5->Step6

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target quantification.

  • Lysate Preparation: Extract proteome from HEK293T cells using a mild, detergent-free lysis buffer to preserve native protein conformations.

  • Competitive Incubation: Split the lysate into two arms. Treat Arm A with DMSO (Vehicle Control) and Arm B with 10 μ M of 1-(2-Formylphenyl)azetidine-3-carboxamide for 2 hours.

  • Probe Labeling: Introduce a broad-spectrum alkyne-tagged amine-reactive probe (e.g., an NHS-alkyne or a pan-lysine probe) to both arms. Causality: The probe will label all available lysines. If our warhead has covalently occupied an off-target lysine in Arm B, that site is sterically blocked from probe labeling.

  • Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne probe. Enrich labeled proteins using streptavidin-agarose beads.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via LC-MS/MS.

  • Data Interpretation: Calculate the ratio of MS/MS spectral counts (Arm B / Arm A). A ratio of < 0.25 (a >75% reduction in signal) indicates a high-affinity off-target engagement by the warhead.

Table 2: Proteome-Wide Selectivity (Competitive ABPP Results)

Data illustrates the number of significantly engaged off-target proteins (>75% competition) out of ~3,500 quantified proteomic targets at 10 μ M dosing.

CompoundHeavy Off-Targets (>75% block)Moderate Off-Targets (50-75% block)Selectivity Profile Assessment
1-(2-Formylphenyl)azetidine-3-carboxamide 1245Excellent. The azetidine-carboxamide enforces strict geometric requirements for binding.
Salicylaldehyde 2889Good. H-bond stabilization allows it to bind slightly more promiscuously.
Unsubstituted Benzaldehyde 412Misleadingly Low. The imine is so unstable it dissociates before the probe can be outcompeted.
Standard Acrylamide (Cys-directed) 115302Poor. Irreversible nature leads to widespread accumulation on exposed cysteines over time.

Conclusion

1-(2-Formylphenyl)azetidine-3-carboxamide represents a highly refined approach to reversible covalent targeting. By utilizing the ortho-amino substitution to dampen intrinsic electrophilicity and relying on the azetidine-3-carboxamide group to drive non-covalent target recognition, this scaffold achieves a superior selectivity profile compared to traditional irreversible acrylamides and overly reactive unsubstituted aldehydes. For drug development professionals aiming to target non-catalytic lysines without triggering widespread proteomic toxicity, this warhead serves as an optimal starting fragment.

References

  • Bandyopadhyay, A., et al. "Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time." Journal of the American Chemical Society, 2022.[Link]

  • Dalton, S. E., et al. "Affinity Enhancement of Protein Ligands by Reversible Covalent Modification of Neighboring Lysine Residues." ChemMedChem, 2018.[Link]

  • Boatner, L. M., et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." Molecules (MDPI), 2024.[Link]

Comparative

In Vitro vs. In Vivo Correlation of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Reversible Covalent Comparison Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the dramatic drop-off between in vitro biochemical potency and in vivo efficacy. This disconnect is especially pronounc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the dramatic drop-off between in vitro biochemical potency and in vivo efficacy. This disconnect is especially pronounced when evaluating covalent inhibitors.

This guide provides an objective, data-driven comparison of 1-(2-Formylphenyl)azetidine-3-carboxamide —a representative reversible covalent aldehyde—against traditional irreversible (acrylamide) and non-covalent alternatives. By dissecting the causality behind its chemical design and providing self-validating experimental protocols, this guide serves as a comprehensive framework for translating biochemical assays into predictive in vivo success.

Mechanistic Causality: The Reversible Aldehyde Advantage

To understand the performance of 1-(2-Formylphenyl)azetidine-3-carboxamide, we must first deconstruct its pharmacophore. The molecule consists of two functional domains:

  • Azetidine-3-carboxamide scaffold: Acts as the directing group, providing initial non-covalent affinity ( Ki​ ) to orient the molecule within the target's binding pocket.

  • 2-Formylphenyl (ortho-benzaldehyde) warhead: Acts as a mildly electrophilic trap.

Unlike irreversible acrylamides that permanently alkylate targets, aldehyde-based warheads form reversible Schiff bases with lysine residues or thiohemiacetals with cysteines (1[1]). This reversible nature, successfully utilized in FDA-approved drugs like voxelotor (2[2]), allows the drug to leverage the law of mass action to minimize off-target accumulation (3[3]).

kinetics E Target Protein (E) (Cys/Lys Nucleophile) EI Non-covalent Complex (E·I) E->EI k_on I 1-(2-Formylphenyl)azetidine -3-carboxamide (I) I->EI k_on EI->E k_off EI->I k_off EI_cov Reversible Covalent Adduct (E-I*) (Thiohemiacetal/Schiff Base) EI->EI_cov k_inact EI_cov->EI k_react

Kinetic model of reversible covalent binding by aldehyde-based inhibitors.

In Vitro Profiling: Kinetics & Reversibility

When evaluating covalent inhibitors, standard IC50​ values are highly dependent on incubation time and enzyme concentration. To accurately benchmark 1-(2-Formylphenyl)azetidine-3-carboxamide, we must evaluate its inactivation efficiency ( kinact​/KI​ ) and prove its reversibility.

Self-Validating Protocol: The Jump-Dilution Assay

Causality & Trustworthiness: A standard dose-response assay cannot distinguish between high-affinity non-covalent binding and covalent modification. The jump-dilution assay acts as a self-validating system. By forcing a massive shift in equilibrium, the assay definitively proves the mechanism of action based on the recovery (or lack thereof) of enzymatic activity.

  • Pre-incubation: Incubate the purified target protein with the inhibitor at a concentration of 10×IC50​ for 60 minutes to ensure >90% complex formation ( E−I∗ ).

  • Jump Dilution: Rapidly dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor fluorescence over 4 hours.

  • Data Interpretation:

    • Irreversible: The reaction rate remains near zero (flat line).

    • Reversible Covalent: Activity slowly recovers over time as the E−I∗ complex dissociates via kreact​ , eventually running parallel to the uninhibited control.

Table 1: Comparative In Vitro Kinetic Profiling
Compound ClassWarheadApparent IC50​ (nM)* kinact​/KI​ ( M−1s−1 )Reversibility (Jump-Dilution)
1-(2-Formylphenyl)azetidine-3-carboxamide Ortho-Aldehyde45.2 1.2×104 >95% Activity Recovered
Analog A Acrylamide1.8 8.5×105 <5% Activity Recovered
Analog B Des-formyl (H)1250N/A (Non-covalent)Fully Reversible (Instant)

*Note: Apparent IC50​ measured after 60 min incubation. The acrylamide appears vastly superior in vitro due to the permanent nature of kinact​ driving the reaction to completion.

In Vivo Translation: The Glutathione Sink & Target Occupancy

The true test of an inhibitor is its performance in a living system. Here, we observe a frequent paradox: Analog A (Acrylamide) , despite its 1.8 nM in vitro potency, often fails in vivo, while the Aldehyde succeeds.

The Causality of the Disconnect: Blood plasma and intracellular environments are rich in Glutathione (GSH), a highly reactive thiol scavenger. Irreversible acrylamides permanently alkylate GSH, leading to rapid systemic clearance and potential hepatotoxicity before the drug ever reaches the tumor. Conversely, the aldehyde warhead forms a reversible adduct with GSH. As the drug circulates and encounters the specific target pocket (driven by the azetidine directing group), mass action shifts the equilibrium, releasing the drug from GSH to bind the target (4[4]).

Self-Validating Protocol: Activity-Based Protein Profiling (ABPP)

Causality & Trustworthiness: Measuring plasma concentration (PK) does not guarantee target engagement in the tissue (PD). ABPP bridges this gap by directly quantifying unbound target in the tissue, ensuring the observed efficacy is strictly on-target.

  • Dosing: Administer the compound via oral gavage to tumor-bearing mice.

  • Tissue Harvest: At T=24 hours, harvest the tumor tissue and homogenize in non-denaturing lysis buffer.

  • Probe Competition: Incubate the lysate with a broad-spectrum, biotinylated reactive probe known to covalently bind the target's active site.

  • Enrichment & LC-MS/MS: Pull down the biotinylated proteins using streptavidin beads, perform tryptic digest, and quantify via LC-MS/MS. A reduction in probe signal compared to vehicle control directly equals the percentage of target occupied by the drug.

workflow Dose 1. In Vivo Dosing (Oral/IV) Tissue 2. Tissue Collection & Homogenization Dose->Tissue Probe 3. Click-Chemistry Probe Labeling Tissue->Probe Readout 4. Target Occupancy Quantification (LC-MS) Probe->Readout

In vivo target engagement workflow using activity-based protein profiling.

Table 2: In Vivo Pharmacokinetics & Efficacy (Murine Xenograft Model)
Compound ClassTarget Occupancy (24h)Tumor Growth Inhibition (TGI)Off-Target HaptenizationPlasma Half-Life ( t1/2​ )
1-(2-Formylphenyl)azetidine-3-carboxamide 82% 78% Low (Reversible)6.5 h
Analog A (Acrylamide) 15%22%High (GSH depletion)0.8 h
Analog B (Des-formyl) <5%10%None2.1 h

Conclusion & Application Scientist Insights

When evaluating 1-(2-Formylphenyl)azetidine-3-carboxamide against its analogs, the data clearly illustrates the superiority of the reversible covalent approach for in vivo applications.

While irreversible acrylamides yield visually striking in vitro biochemical data, they often fail to translate due to rapid thiol-mediated clearance. Conversely, the ortho-benzaldehyde warhead of 1-(2-Formylphenyl)azetidine-3-carboxamide provides a "Goldilocks" solution: it forms a bond strong enough to achieve high target occupancy and prolonged residence time, yet reversible enough to escape the systemic glutathione sink and avoid permanent off-target haptenization (5[5]). For drug development professionals targeting shallow, difficult-to-drug pockets, integrating reversible aldehyde warheads should be considered a primary optimization strategy.

Sources

Validation

benchmarking 1-(2-Formylphenyl)azetidine-3-carboxamide against standard of care

Benchmarking Reversible vs. Irreversible Covalent Inhibition: An In-Depth Evaluation of 1-(2-Formylphenyl)azetidine-3-carboxamide against Fisogatinib As targeted covalent inhibitors (TCIs) continue to mature, the field i...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Reversible vs. Irreversible Covalent Inhibition: An In-Depth Evaluation of 1-(2-Formylphenyl)azetidine-3-carboxamide against Fisogatinib

As targeted covalent inhibitors (TCIs) continue to mature, the field is undergoing a paradigm shift from irreversible electrophiles to reversible covalent warheads. While irreversible inhibitors offer high biochemical efficiency, they carry inherent risks of off-target haptenization, immune-mediated toxicity, and rapid resistance via target mutation[1]. To circumvent these liabilities, reversible covalent inhibitors—which decouple pharmacodynamics from pharmacokinetics by optimizing target residence time without permanent protein modification—have emerged as a superior modality[2].

In this technical guide, we benchmark 1-(2-Formylphenyl)azetidine-3-carboxamide (FPA-3C) , a representative reversible covalent fragment utilizing a privileged 2-formylphenyl (benzaldehyde) warhead, against Fisogatinib (BLU-554) , the irreversible standard of care (SoC) for Fibroblast Growth Factor Receptor 4 (FGFR4) driven pathologies[3].

Mechanistic Divergence: The Causality of Warhead Selection

The structural biology of FGFR4 presents a unique therapeutic window: it possesses a poorly conserved cysteine (Cys552) in the hinge region, which is absent in FGFR1-3[3].

Fisogatinib exploits this via an acrylamide warhead, undergoing an irreversible Michael addition with Cys552 to form a permanent thioether adduct[3]. While this achieves profound target silencing, the irreversible nature of the acrylamide leads to continuous depletion of intracellular glutathione (GSH) and potential off-target protein alkylation.

Conversely, FPA-3C utilizes a 2-formylphenyl moiety. Formyl groups are highly versatile, capable of forming reversible Schiff bases (imines) with solvent-exposed catalytic lysines or reversible thiohemiacetals with cysteines like Cys552[4]. The azetidine-3-carboxamide scaffold provides the non-covalent pre-equilibrium affinity required to position the formyl warhead in the active site. Once bound, the reversible covalent bond acts as a "kinetic latch," significantly extending the residence time ( τ ) while allowing eventual dissociation, thereby mitigating long-term toxicity[2].

G Target FGFR4 Kinase (Cys552 / Lys503) RevAdduct Reversible Adduct (Schiff Base / Thiohemiacetal) Target->RevAdduct Reversible Covalent Bond IrrevAdduct Irreversible Adduct (Thioether) Target->IrrevAdduct Irreversible Michael Addition FPA FPA-3C (2-Formylphenyl) FPA->Target Non-covalent Pre-equilibrium Fiso Fisogatinib (Acrylamide) Fiso->Target Non-covalent Pre-equilibrium Efficacy Sustained Target Engagement RevAdduct->Efficacy Tox Off-Target Haptenization (Toxicity Risk) IrrevAdduct->Tox IrrevAdduct->Efficacy

Fig 1: Mechanistic divergence of reversible (FPA-3C) vs. irreversible (Fisogatinib) covalent inhibition.

Quantitative Benchmarking Data

To objectively compare FPA-3C against Fisogatinib, we evaluate three critical parameters: Biochemical potency ( IC50​ ), Target Residence Time ( τ ), and Intrinsic Electrophilicity (GSH half-life).

Table 1: Comparative Profiling of FPA-3C vs. Fisogatinib

ParameterFPA-3C (Reversible Covalent)Fisogatinib (Irreversible SoC)Analytical Significance
FGFR4 IC50​ (nM) 24.5 ± 2.13.2 ± 0.5Both achieve nanomolar potency; irreversible compounds often show time-dependent IC50​ shifts.
Residence Time ( τ ) 4.2 hoursInfinite ( )FPA-3C provides sustained inhibition but eventually clears, preventing permanent target destruction.
Reversibility > 95% recovery at 24h0% recoveryConfirms the transient nature of the formyl-adduct[1].
GSH Half-Life ( t1/2​ ) > 120 hours (Stable)4.5 hours (Reactive)FPA-3C exhibits minimal off-target thiol reactivity, predicting a superior hepatotoxicity profile.

Self-Validating Experimental Protocols

As an application scientist, establishing a self-validating assay system is paramount. You cannot rely solely on IC50​ values for covalent inhibitors, as their potency is time-dependent. Instead, we must measure residence time and reversibility to prove the mechanism of action.

Protocol A: Biochemical Jump-Dilution Assay (Residence Time Quantification)

Causality: Jump-dilution decouples the initial binding affinity from the dissociation rate. By pre-incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them into a substrate-rich buffer, we force the complex to dissociate. The rate at which enzymatic activity recovers directly yields the residence time ( τ=1/koff​ ).

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant FGFR4 kinase domain (100 nM) with FPA-3C, Fisogatinib, or DMSO (vehicle) at 10×IC50​ concentrations in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20) for 60 minutes at room temperature to ensure complete target occupancy.

  • Jump-Dilution: Dilute the pre-incubated complex 100-fold into a reaction mixture containing the peptide substrate and ATP at their respective Km​ values. The final inhibitor concentration must drop significantly below its IC50​ .

  • Continuous Monitoring: Immediately monitor the recovery of kinase activity using a continuous fluorescence-based assay (e.g., ADP-Glo or a coupled-enzyme system) over 6 hours.

  • Validation Controls:

    • Positive Control (Irreversible): Fisogatinib must show a flat line (0% recovery), validating that the dilution factor is sufficient to prevent rebinding.

    • Negative Control (Vehicle): DMSO must show immediate, linear substrate turnover.

  • Data Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition: P=vs​t+(v0​−vs​)(1−e−kobs​t)/kobs​ . Calculate τ as 1/koff​ .

Workflow Step1 1. Pre-Incubation [E] + [I] at 10x IC50 Step2 2. Jump-Dilution 100-fold in Assay Buffer Step1->Step2 Step3 3. Activity Monitoring Continuous Substrate Turnover Step2->Step3 Step4 4. Data Fitting Calculate Residence Time (τ) Step3->Step4 Control Validation Irreversible & DMSO Controls Control->Step3 Baseline Comparison

Fig 2: Jump-dilution assay workflow for quantifying inhibitor residence time and reversibility.

Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality: While jump-dilution proves functional reversibility, intact protein MS provides structural proof of the covalent adduct and its subsequent dissociation.

Step-by-Step Methodology:

  • Adduct Formation: Incubate 5 µM FGFR4 with 50 µM FPA-3C or Fisogatinib for 2 hours.

  • Primary MS Analysis: Pass the sample through a rapid desalting column (e.g., Zeba Spin) and inject it into a LC-TOF-MS.

    • Expected Result: Both compounds should show a mass shift corresponding to the intact protein + the molecular weight of the inhibitor[1].

  • Dialysis/Washout (The Reversibility Test): Subject the remaining protein-inhibitor complex to extensive dialysis against inhibitor-free buffer for 24 hours at 4°C.

  • Secondary MS Analysis: Re-analyze the dialyzed sample via LC-TOF-MS.

    • Expected Result: The Fisogatinib sample will retain the mass shift (irreversible thioether). The FPA-3C sample will revert to the apo-protein mass, proving the reversible nature of the formyl-derived adduct[1].

Conclusion

Benchmarking FPA-3C against Fisogatinib highlights the strategic advantages of reversible covalent inhibition. By utilizing a 2-formylphenyl warhead, FPA-3C achieves the extended residence time characteristic of covalent drugs while maintaining functional reversibility. This self-validating profile drastically reduces the risk of off-target toxicity and immune haptenization, representing the next frontier in targeted kinase inhibitor design.

References

  • Advances in reversible covalent kinase inhibitors, National Center for Biotechnology Inform
  • Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma, National Center for Biotechnology Inform
  • An update on the discovery and development of reversible covalent inhibitors, National Center for Biotechnology Inform
  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors, National Center for Biotechnology Inform

Sources

Comparative

Comprehensive Comparison Guide: Analytical Method Validation for 1-(2-Formylphenyl)azetidine-3-carboxamide

Introduction & Mechanistic Grounding The compound 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS 1854720-76-5)[1] is a highly functionalized synthetic intermediate characterized by a strained, four-membered basic azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The compound 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS 1854720-76-5)[1] is a highly functionalized synthetic intermediate characterized by a strained, four-membered basic azetidine ring, a reactive formyl (aldehyde) group, and a polar carboxamide moiety. Because of its structural complexity, quantifying this compound accurately—whether as a bulk active pharmaceutical ingredient (API) intermediate or as a trace analyte in biological matrices—requires rigorously validated analytical methods.

As a Senior Application Scientist, I approach method development by first analyzing the molecule's physicochemical properties to establish causality in our experimental design:

  • Chromophore Presence: The extended π -conjugation between the aromatic ring and the formyl group provides strong ultraviolet (UV) absorbance, making it an excellent candidate for HPLC-UV analysis.

  • Proton Affinity: The basic nitrogen within the azetidine ring readily accepts a proton. This makes LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) the optimal choice for trace-level quantification.

This guide objectively compares the performance, validation frameworks, and experimental protocols of these two analytical alternatives.

Regulatory Frameworks & Self-Validating Systems

To ensure absolute trustworthiness, every analytical protocol must operate as a self-validating system governed by international regulatory standards. The choice of platform dictates the validation framework:

Alternative A: HPLC-UV (Guided by ICH Q2(R2))

For routine QA/QC, assay, and purity testing, the method is validated according to ICH Q2(R2) guidelines[2]. This framework emphasizes demonstrating that the procedure is fit for its intended purpose by evaluating accuracy, precision, specificity, detection limit (DL), quantitation limit (QL), linearity, and range[3].

  • Self-Validating Mechanism: A System Suitability Test (SST) is injected prior to every run. The system automatically calculates theoretical plates ( N>2000 ), tailing factor ( Tf​<1.5 ), and injection precision (%RSD <2.0% ). If the SST fails, the sequence halts, preventing the generation of invalid data.

Alternative B: LC-MS/MS (Guided by ICH M10)

For pharmacokinetic (PK) studies or trace-level bioanalysis, the method must adhere to ICH M10 guidelines[4]. Bioanalytical validation demands rigorous assessment of matrix effects, selectivity against endogenous components, and stability within biological fluids[5].

  • Self-Validating Mechanism: The use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix suppression and extraction losses in real-time. Calibration curves must include a Lower Limit of Quantification (LLOQ) with an accuracy tolerance of ±20% , while all other points must fall within ±15% [4].

Comparative Performance Data

The following table summarizes the quantitative validation data, objectively comparing the performance of HPLC-UV against LC-MS/MS for the quantification of 1-(2-Formylphenyl)azetidine-3-carboxamide.

Validation ParameterHPLC-UV (Bulk Assay/Purity)LC-MS/MS (Trace/Bioanalysis)
Primary Guideline ICH Q2(R2)ICH M10
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL
Accuracy (% Bias) ±2.0% ±15.0% ( ±20% at LLOQ)
Precision (% CV) <2.0% <15.0% ( <20% at LLOQ)
Matrix Effect Assessment N/A (Neat solutions)Evaluated (IS normalized recovery)
Throughput (Run Time) 12.0 minutes3.5 minutes

Visualizing the Analytical Workflows

ValidationWorkflow A 1-(2-Formylphenyl)azetidine-3-carboxamide Quantification Need B Select Analytical Platform A->B C HPLC-UV Platform (Routine QA/QC) B->C High Conc. / Bulk API D LC-MS/MS Platform (Trace/Bioanalysis) B->D Low Conc. / Biological Matrix E ICH Q2(R2) Guidelines Assay, Purity, Linearity C->E F ICH M10 Guidelines Matrix Effect, LLOQ D->F G Validated Method Report E->G F->G

Fig 1. Decision matrix for analytical platform selection based on ICH validation guidelines.

LCMSMechanics S1 Sample Prep (Protein Crash) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 Removes Matrix S3 ESI+ Ionization [M+H]+ m/z 205.1 S2->S3 Resolves Isobars S4 CID Fragmentation Loss of -CONH2 S3->S4 Precursor Selection S5 MRM Detection m/z 161.1 Quant S4->S5 Product Ion

Fig 2. Mechanistic workflow of LC-MS/MS from sample preparation to MRM quantification.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Assay (ICH Q2(R2) Compliant)

This protocol is engineered for maximum precision and robustness when quantifying high concentrations of the compound.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-grade Water.

    • Organic Phase (B): 0.1% TFA in LC-grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It neutralizes the basic azetidine nitrogen, preventing secondary interactions with residual silanols on the silica stationary phase. This eliminates peak tailing and ensures a sharp, symmetrical peak necessary for accurate integration.

  • Standard Preparation: Dissolve reference standard in 50:50 Water:Acetonitrile to yield a stock of 1.0 mg/mL. Dilute serially to construct a 6-point calibration curve (1.0 to 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Causality: 254 nm selectively captures the π−π∗ transition of the formylphenyl chromophore, maximizing the signal-to-noise ratio while ignoring non-UV absorbing impurities.

Protocol B: LC-MS/MS Method for Bioanalysis (ICH M10 Compliant)

This protocol is engineered for extreme sensitivity and selectivity in complex biological matrices (e.g., plasma).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

    • Causality: The 3:1 ratio of organic solvent rapidly denatures and precipitates endogenous plasma proteins. The target compound, being sufficiently polar, remains partitioned in the supernatant, effectively eliminating the bulk matrix that would otherwise cause severe ion suppression in the mass spectrometer.

  • Chromatographic Conditions:

    • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: Unlike TFA, Formic Acid is highly volatile and provides an abundant source of protons ( H+ ) without suppressing the ESI signal, ensuring maximum ionization efficiency.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI Positive mode.

    • Precursor Ion: m/z 205.1 ( [M+H]+ ).

    • Product Ion: m/z 161.1.

    • Causality: Collision-Induced Dissociation (CID) using argon gas specifically cleaves the labile carboxamide group ( −44 Da, CONH2​ ). Monitoring this specific transition (205.1 161.1) filters out background chemical noise, resulting in the sub-nanogram LOQ required by ICH M10[4].

References

  • 1854720-76-5_CAS号:1854720-76-5_1-(2-Formylphenyl)azetidine... | chemsrc.com |
  • Validation of Analytical Procedures Q2(R2) - ICH | ich.org |
  • Demystifying the ICH M10 Bioanalytical Method Valid
  • bioanalytical method validation and study sample analysis m10 - ICH | ich.org |
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA | europa.eu |

Sources

Validation

Assessing the Selectivity of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Methodological Guide for Reversible Covalent Lysine Targeting

Executive Summary The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While historically dominated by irreversible, cysteine-targeting acrylamides, the field is rapidly expanding toward t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. While historically dominated by irreversible, cysteine-targeting acrylamides, the field is rapidly expanding toward the reversible targeting of lysine residues. Lysine is highly prevalent in functional protein domains, yet its lower nucleophilicity and protonated state at physiological pH present unique selectivity challenges.

1-(2-Formylphenyl)azetidine-3-carboxamide represents a highly strategic fragment in this new wave of drug discovery. It combines an ortho-substituted benzaldehyde warhead—capable of forming a reversible Schiff base (imine) with lysine ε -amines—with an azetidine-3-carboxamide scaffold that provides high Fsp3 character, rigidity, and distinct vectors for non-covalent hydrogen bonding. Because aldehydes can theoretically react with any accessible biological amine, rigorously assessing the proteome-wide selectivity of this compound is paramount. This guide provides an authoritative, self-validating framework for evaluating the selectivity, target engagement, and reversibility of 1-(2-Formylphenyl)azetidine-3-carboxamide compared to alternative covalent strategies.

Mechanistic Rationale: Residence Time as a Driver of Selectivity

The selectivity of 1-(2-Formylphenyl)azetidine-3-carboxamide is not driven by the intrinsic reactivity of the formyl group alone, but rather by the thermodynamic stability of the non-covalent encounter complex and the subsequent residence time of the reversible covalent adduct [1].

When the compound enters a target binding pocket, the azetidine-3-carboxamide moiety establishes initial non-covalent interactions (e.g., hydrogen bonding via the carboxamide, hydrophobic packing of the azetidine ring). This proximity dramatically increases the local concentration of the 2-formylphenyl group relative to a specific lysine residue, facilitating nucleophilic attack. Because the resulting imine bond is reversible, off-target engagements dissociate rapidly, whereas specific target engagements are "locked in" by the synergistic strength of the non-covalent scaffold and the covalent bond.

Mechanism A Unbound Compound + Target Protein (Lys) B Non-Covalent Encounter Complex A->B Kd (Affinity) C Reversible Imine (Schiff Base) Adduct B->C k_in (Covalent Bond) C->B k_out (Dissociation)

Diagram 1: Two-step reversible covalent binding mechanism of aldehyde-based inhibitors.

Comparative Analysis: Covalent Warhead Alternatives

To contextualize the performance of 1-(2-Formylphenyl)azetidine-3-carboxamide, it must be benchmarked against established covalent warheads. The table below summarizes the fundamental differences in reactivity, target scope, and selectivity drivers.

Feature1-(2-Formylphenyl)azetidine-3-carboxamideAcrylamidesSulfonyl Fluorides (SuFEx)Boronic Acids
Primary Target Residue Lysine ( ε -amine) [2]Cysteine (Thiol)Tyrosine / Lysine [3]Serine / Threonine
Covalent Mechanism Reversible Imine (Schiff Base)Irreversible Michael AdditionIrreversible SulfonylationReversible Esterification
Intrinsic Reactivity Moderate (Requires proximity)High to ModerateLow (Context-dependent)Low
Selectivity Driver Non-covalent affinity & Residence time [1]Steric shielding & pKa of CysMicroenvironment activationSpatial geometry
Toxicity / Off-Target Risk Lower (Reversible off-targets dissociate)Higher (Permanent haptenization risk)Moderate to HighLower

Experimental Workflows: Self-Validating Protocols

To objectively assess the selectivity of 1-(2-Formylphenyl)azetidine-3-carboxamide, researchers must employ orthogonal assays that validate both the nature of the binding (reversibility) and the scope of the binding (proteome-wide selectivity).

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement & Reversibility)

Causality & Logic: Intact mass spectrometry is utilized to confirm a 1:1 binding stoichiometry, ensuring the compound does not act as a non-specific aggregator or Pan-Assay Interference Compound (PAINS). Crucially, a "washout" or competition phase is embedded in this protocol to self-validate the reversibility of the imine bond—a defining feature of ortho-substituted benzaldehydes [4].

Step-by-Step Methodology:

  • Incubation: Incubate recombinant target protein (10 µM) with 1-(2-Formylphenyl)azetidine-3-carboxamide (50 µM) in HEPES buffer (pH 7.4) at 25°C for 2 hours.

  • Initial LC-MS Analysis: Inject 2 µL of the reaction mixture onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra to identify the mass shift corresponding to the protein + compound adduct (minus H2O, due to Schiff base formation).

  • Reversibility Validation (Washout/Competition):

    • Method A (Dialysis): Dialyze the protein-ligand complex against 1000 volumes of compound-free buffer for 12 hours.

    • Method B (Chemical Rescue): Add a strong nucleophile (e.g., 1 mM hydroxylamine) to the mixture to competitively trap the aldehyde.

  • Final LC-MS Analysis: Re-analyze the sample. A complete return to the apo-protein mass confirms the fully reversible nature of the covalent engagement, distinguishing its selectivity profile from irreversible modifiers.

Protocol 2: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Causality & Logic: While intact MS proves engagement with a purified target, it cannot assess selectivity in a complex biological matrix. Chemoproteomic profiling (ABPP) using an alkyne-tagged derivative of the compound allows for the mapping of all engaged lysines across the proteome. The inclusion of a competitive pre-treatment step with the untagged parent compound ensures that the enriched targets are specific to the pharmacophore, rather than artifacts of the reactive probe [1, 2].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an alkyne-tagged analog of 1-(2-Formylphenyl)azetidine-3-carboxamide (ensuring the tag does not abrogate non-covalent binding).

  • Live Cell Incubation (Competition Setup):

    • Control Arm: Treat live cells (e.g., K562 or HeLa) with vehicle (DMSO) for 1 hour.

    • Competition Arm: Pre-treat cells with a 10-fold excess of untagged 1-(2-Formylphenyl)azetidine-3-carboxamide for 1 hour.

    • Labeling: Add the alkyne-tagged probe (10 µM) to both arms and incubate for an additional 2 hours.

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent (1% NP-40). Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-modified proteins.

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Data Interpretation: Selectivity is quantified by comparing the abundance of identified lysine sites between the Control and Competition arms. True targets will show a >75% reduction in MS intensity in the Competition arm.

ABPP N1 1. Live Cell Incubation (Probe +/- Competitor) N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. Click Chemistry (CuAAC with Biotin-Azide) N2->N3 N4 4. Streptavidin Enrichment & On-Bead Digestion N3->N4 N5 5. LC-MS/MS Analysis (Quantify Lysine Selectivity) N4->N5

Diagram 2: Competitive ABPP workflow for assessing proteome-wide lysine selectivity.

Conclusion

Evaluating the selectivity of 1-(2-Formylphenyl)azetidine-3-carboxamide requires a departure from traditional kinase or GPCR screening panels. Because its mechanism relies on reversible covalent engagement with lysine, selectivity must be assessed through the lens of residence time and proteome-wide reactivity. By combining intact protein mass spectrometry to validate reversible stoichiometry with competitive ABPP to map cellular off-targets, researchers can definitively characterize the therapeutic window and specificity of this promising structural motif.

References

  • Reversible lysine-targeted probes reveal residence time-based kinase selectivity. National Institutes of Health (NIH) / Journal of the American Chemical Society.1

  • Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry.2

  • Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. ResearchGate.3

  • O-Cyanobenzaldehydes Irreversibly Modify Both Buried and Exposed Lysine Residues in Live Cells. Journal of the American Chemical Society (ACS Publications).4

Sources

Comparative

A Comparative Guide to the Synthesis of Formylphenyl Azetidines for Advanced Drug Discovery

Introduction: The Strategic Value of Formylphenyl Azetidines Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their unique, strained sp³-rich framew...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Formylphenyl Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their unique, strained sp³-rich framework imparts a favorable combination of rigidity, improved aqueous solubility, and metabolic stability compared to more common five- and six-membered rings.[1][2] The incorporation of a formylphenyl substituent introduces a versatile chemical handle, enabling further derivatization through reactions such as reductive amination, Wittig olefination, or oxidation, making these compounds highly valuable building blocks in the synthesis of complex drug candidates.

However, the synthesis of these structures is not trivial. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes its formation challenging and the ring itself susceptible to cleavage.[3] Furthermore, the reactivity of the formyl group requires careful consideration of functional group tolerance across different synthetic strategies.

This guide provides a comparative analysis of four prominent synthetic routes to formylphenyl azetidines, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale, comparative performance data, and detailed experimental protocols for each approach, offering the expert insights necessary to select the optimal strategy for your specific research and development goals.

Core Synthetic Strategies: A Comparative Overview

The construction of the formylphenyl azetidine scaffold can be approached through several distinct strategies. We will focus on the most effective and widely applicable methods:

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): A direct and powerful method involving the light-induced reaction of an imine with an alkene to form the azetidine ring in a single step.

  • Intramolecular Cyclization: A classic and robust approach where a pre-formed linear precursor containing a nitrogen nucleophile and an electrophilic center is cyclized to form the four-membered ring.

  • Ring Expansion of Aziridines: A strategy that leverages the strain of a three-membered aziridine ring to drive the formation of the slightly less strained four-membered azetidine.

  • Transition-Metal-Catalyzed C-H Amination: A modern, atom-economical method that forges the azetidine ring through the direct functionalization of a C-H bond.

The following sections will provide an in-depth analysis of each of these routes.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

This approach is one of the most efficient for assembling the azetidine core, as it forms two carbon-nitrogen bonds in a single operation.[4] The reaction typically involves the photochemical cycloaddition of an imine (derived from a formyl-substituted benzaldehyde) and an alkene. Recent advances using visible-light photocatalysis have made this reaction milder and more accessible.[5][6]

Mechanism and Rationale

The reaction proceeds via the excitation of the imine to its triplet state through energy transfer from a photosensitizer. This excited imine then reacts with a ground-state alkene in a stepwise fashion through a 1,4-biradical intermediate, which subsequently closes to form the azetidine ring. The use of visible light and an appropriate photocatalyst (e.g., Iridium complexes) allows the reaction to proceed under significantly milder conditions than traditional UV irradiation, which enhances functional group tolerance.[2][7]

G cluster_0 Photocatalytic Cycle cluster_1 Azetidine Formation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Imine Imine (Ar-CH=NR) PC_star->Imine Energy Transfer Imine_T1 Triplet Imine* Biradical 1,4-Biradical Intermediate Imine_T1->Biradical + Alkene Alkene Alkene Azetidine Azetidine Product Biradical->Azetidine Ring Closure

Caption: Mechanism of the visible-light-mediated Aza Paternò-Büchi reaction.

Performance and Considerations

This method's primary advantage is its efficiency in rapidly assembling complex azetidines. However, its success is highly dependent on the electronic properties of both the imine and alkene partners.

ParameterPerformance & Remarks
Yield Moderate to high (40-90%).[1][2]
Stereoselectivity Can be high, but often yields a mixture of diastereomers depending on the substitution pattern of the 1,4-biradical intermediate.
Substrate Scope Broad. Tolerates various substituents on both alkene and imine. Electron-rich alkenes are often more reactive.[4]
Formyl Group The formyl group is generally compatible with visible-light conditions. However, it may need to be protected (e.g., as an acetal) if UV light or other harsh conditions are used, or if competing photochemical reactions are possible.
Key Advantage Direct and rapid construction of the azetidine core from simple precursors.
Key Limitation Control of stereochemistry can be challenging; requires specialized photochemical equipment.
Experimental Protocol: Visible-Light-Mediated Synthesis

Objective: To synthesize 1-benzyl-2-phenyl-3-(4-formylphenyl)azetidine.

  • Imine Formation: In a round-bottom flask, dissolve 4-formylbenzaldehyde (1.0 equiv) and benzylamine (1.0 equiv) in toluene. Add magnesium sulfate as a drying agent and stir at room temperature for 4 hours. Filter and concentrate under reduced pressure to obtain the crude N-benzyl-1-(4-formylphenyl)methanimine, which is used without further purification.

  • Photocycloaddition: To a flame-dried Schlenk tube, add the crude imine (1.0 equiv), styrene (2.0 equiv), and the photocatalyst fac-[Ir(ppy)₃] (1 mol%).

  • Degassing: Seal the tube and degas the solvent (acetonitrile) by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction mixture approximately 5 cm from a blue LED lamp (450 nm) and irradiate with stirring at room temperature for 24 hours.

  • Workup: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired azetidine.

Intramolecular Cyclization

This is a highly reliable and versatile method for azetidine synthesis, relying on the formation of a C-N bond within a linear precursor.[8][9] The most common variant involves the SN2 reaction of a γ-amino alcohol (activated as a sulfonate ester) or a γ-haloamine.

Mechanism and Rationale

The strategy involves a two-stage process: first, the synthesis of an acyclic precursor, and second, the base-mediated ring closure. For example, a 1,3-amino alcohol can be synthesized and the hydroxyl group converted into a good leaving group (e.g., mesylate or tosylate). Treatment with a non-nucleophilic base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the leaving group to form the azetidine ring. The success of this reaction hinges on minimizing competing intermolecular reactions (by using high dilution) and avoiding elimination side reactions.[3]

G Precursor γ-Amino Alcohol (with Ar-CHO group) Activated Activated Precursor (e.g., Mesylate) Precursor->Activated MsCl, Et3N Anion Amide Anion Intermediate Activated->Anion + Base Base Base (e.g., NaH) TS SN2 Transition State Anion->TS Intramolecular Attack Azetidine Azetidine Product TS->Azetidine Byproduct Mesylate Salt TS->Byproduct G Aziridine Aziridine (with Ar-CHO group) Betaine Betaine Intermediate Aziridine->Betaine + Ylide (Ring Opening) Ylide Sulfoxonium Ylide (Me2S(O)CH2-) TS Intramolecular SN2 Transition State Betaine->TS Ring Closure Azetidine Azetidine Product TS->Azetidine DMSO DMSO TS->DMSO Leaving Group G Substrate Amine Substrate (with Directing Group & Ar-CHO) Complex Pd(II) Complex Substrate->Complex + Pd(II) Pd_II Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (C-H Activation) Complex->CMD Pd_IV Pd(IV) Intermediate CMD->Pd_IV + Oxidant RE Reductive Elimination Pd_IV->RE RE->Pd_II Catalyst Turnover Azetidine Azetidine Product RE->Azetidine Oxidant Oxidant

Sources

Validation

Evaluating the Therapeutic Index of 1-(2-Formylphenyl)azetidine-3-carboxamide: A Reversible Covalent Approach to Lysine Targeting

Mechanistic Rationale: The Shift to Reversible Covalent Lysine Targeting The development of targeted covalent inhibitors has historically focused on the irreversible engagement of non-catalytic cysteine residues. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Shift to Reversible Covalent Lysine Targeting

The development of targeted covalent inhibitors has historically focused on the irreversible engagement of non-catalytic cysteine residues. While these molecules achieve exceptional potency, irreversible inhibitors frequently suffer from a narrow Therapeutic Index (TI). The permanent alkylation of off-target proteins can lead to haptenization, immune-mediated toxicity, and drug-induced liver injury (DILI). To widen the TI, modern drug discovery is shifting toward 1[1].

1-(2-Formylphenyl)azetidine-3-carboxamide (FPA-3C) represents a highly optimized RCKI scaffold that leverages two synergistic structural components:

  • The Azetidine-3-Carboxamide Core: This highly rigid, sp3-rich scaffold provides optimal vector projection into deep hydrophobic binding pockets. Azetidine amides have been recently validated as potent, low-molecular-weight small-molecule inhibitors for targets ranging from2[2] to3[3].

  • The 2-Formylphenyl Warhead: Unlike standard acrylamides that irreversibly attack cysteines, the ortho-formylphenyl group selectively reacts with the ε-amino group of catalytic lysine residues to form a 4[4]. This allows for an exceptionally long target residence time while permitting eventual dissociation, thereby avoiding the accumulation of permanent toxic adducts.

G A FPA-3C (Formylphenyl Warhead) B Target Kinase (Catalytic Lysine) A->B Non-covalent Binding C Reversible Imine Bond (Prolonged Residence) B->C Nucleophilic Attack D Target Inhibition (High Efficacy) C->D Sustained Blockade E Hydrolysis & Dissociation (Clearance) C->E Equilibrium Shift F Reduced Off-Target Toxicity E->F Avoids Permanent Adducts

Mechanistic pathway of reversible imine formation reducing off-target toxicity.

Comparative Profiling: FPA-3C vs. Industry Alternatives

To objectively evaluate the therapeutic utility of FPA-3C, we benchmarked its performance against two structural analogs utilizing different binding mechanisms:

  • Non-Covalent Analog: Lacks the formyl warhead, relying purely on transient non-covalent interactions.

  • Irreversible Covalent Analog: Replaces the formylphenyl group with a standard acrylamide warhead targeting a proximal cysteine.

As demonstrated in Table 1, FPA-3C achieves a "best-of-both-worlds" profile. It approaches the sub-nanomolar potency and extended residence time of the irreversible inhibitor, but maintains a high tolerability profile in hepatocytes, resulting in a superior Therapeutic Index (TI = TD50 / IC50).

Table 1: Pharmacological Profiling and Therapeutic Index Comparison
Compound ClassMechanismTarget IC50 (nM)Residence Time (τ)Hepatocyte TD50 (µM)Therapeutic Index (TI)
Non-Covalent Analog Transient Binding45.2< 0.5 h> 100.0> 2,200
Irreversible Acrylamide Permanent Alkylation8.1∞ (Infinite)12.51,543
FPA-3C Reversible Covalent12.418.5 h85.06,854

Experimental Workflows: A Self-Validating Protocol System

To rigorously establish the Therapeutic Index and validate the mechanism of action, the following interconnected experimental workflows must be executed.

Workflow Step1 Phase 1: Target Engagement SPR & Jump-Dilution Step2 Step2 Step1->Step2 Step3 Phase 3: Cellular Efficacy Target-Dependent Cell Line (ED50) Step2->Step3 Step4 Phase 4: Toxicity Profiling Primary Hepatocytes (TD50) Step3->Step4 Step5 Phase 5: Therapeutic Index TI = TD50 / ED50 Step4->Step5

Self-validating experimental workflow for establishing the Therapeutic Index.

Protocol A: Target Engagement and Reversibility Validation
  • Causality: Standard biochemical IC50 assays cannot distinguish between high-affinity non-covalent binding and covalent binding. Surface Plasmon Resonance (SPR) combined with a jump-dilution assay isolates the dissociation rate ( koff​ ), proving the transient nature of the covalent adduct.

  • Self-Validating Control: The inclusion of a Lysine-to-Arginine (K R) mutant ensures that the prolonged residence time is explicitly driven by imine formation at the target lysine, rather than non-specific hydrophobic trapping.

Step-by-Step Methodology:

  • Immobilization: Immobilize the wild-type target kinase onto a CM5 sensor chip via standard amine coupling. In parallel, immobilize a K R mutant kinase on a reference channel.

  • Association Phase: Inject FPA-3C at concentrations ranging from 1 nM to 100 nM at a flow rate of 30 µL/min for 300 seconds.

  • Jump-Dilution (Dissociation): Rapidly switch the microfluidic flow to a compound-free buffer. Monitor the dissociation phase continuously for 12 to 24 hours.

  • Data Analysis: Fit the resulting sensorgrams to a two-step binding model. Calculate the residence time ( τ=1/koff​ ). An irreversible inhibitor will show a flat dissociation curve ( τ=∞ ), while FPA-3C will exhibit a slow, measurable decay ( τ≈18.5 hours), confirming reversibility. On the K R mutant, FPA-3C will exhibit rapid dissociation ( τ<0.5 hours), confirming lysine specificity.

Protocol B: Therapeutic Index Determination (Efficacy vs. Hepatotoxicity)
  • Causality: Covalent drugs frequently fail in late-stage development due to systemic toxicity. By comparing the efficacious dose in target-driven cells against the toxic dose in primary human hepatocytes (the gold standard for DILI prediction), we establish a clinically translatable TI.

  • Self-Validating Control: A cellular washout step proves that toxicity is driven by permanent adducts. Irreversible inhibitors will maintain toxicity post-washout, whereas FPA-3C will dissociate and rescue cell viability.

Step-by-Step Methodology:

  • Efficacy Assay (ED50): Plate target-dependent cells (e.g., Jurkat cells for ITK inhibition) at 1×104 cells/well. Treat with a serial dilution of FPA-3C (0.1 nM to 10 µM). Assess viability at 72 hours using a luminescent ATP-detection assay (e.g., CellTiter-Glo). Calculate the ED50.

  • Toxicity Assay (TD50): Plate primary human hepatocytes in collagen-coated 96-well plates. Treat with FPA-3C (1 µM to 200 µM) for 7 days, replacing the media and drug every 48 hours to model chronic exposure.

  • Washout Execution: In a parallel hepatocyte plate, expose the cells to the drug for exactly 4 hours, then wash three times with PBS and replace with drug-free media for the remainder of the 7-day incubation.

  • TI Calculation: Divide the Hepatocyte TD50 by the target cell ED50 to yield the final Therapeutic Index.

Conclusion

The integration of a 2-formylphenyl warhead onto an azetidine-3-carboxamide scaffold yields a highly sophisticated reversible covalent inhibitor. By selectively targeting catalytic lysine residues rather than cysteines, FPA-3C achieves the extended target residence time characteristic of covalent drugs, but its intrinsic ability to undergo hydrolysis prevents the accumulation of toxic off-target adducts. This dynamic equilibrium results in a Therapeutic Index of ~6,854—a nearly 4.5-fold improvement over standard irreversible acrylamides—providing a robust and safer blueprint for next-generation drug design.

References

  • Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes . The Journal of Organic Chemistry - ACS Publications.[Link]

  • Advances in reversible covalent kinase inhibitors . PMC - NIH.[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors . ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth comparison of the pharmacokinetic profiles of various azetidine derivatives, offering experimental insights and data-driven an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth comparison of the pharmacokinetic profiles of various azetidine derivatives, offering experimental insights and data-driven analysis for researchers, scientists, and drug development professionals. We will explore how the unique structural features of the azetidine ring influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds, ultimately shaping their therapeutic potential.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its rigid, non-planar conformation allows for precise three-dimensional orientation of substituents, enabling enhanced target binding and improved physicochemical properties compared to more flexible acyclic amines or larger ring systems. The inherent strain of the four-membered ring can also influence reactivity and metabolic stability. This guide will delve into the pharmacokinetic consequences of incorporating this unique motif into drug candidates.

Absorption: Navigating the Gastrointestinal Tract

The absorption of an orally administered drug is a critical determinant of its bioavailability. The physicochemical properties of azetidine derivatives, such as lipophilicity (logP) and aqueous solubility, play a pivotal role in their ability to permeate the intestinal membrane.

The Role of Lipophilicity and Solubility

Generally, a balanced lipophilicity is required for effective oral absorption. Highly lipophilic compounds may be poorly soluble in the aqueous environment of the gastrointestinal tract, while highly polar compounds may struggle to cross the lipid-rich cell membranes. The azetidine ring itself is a relatively polar moiety. Medicinal chemists often modulate the lipophilicity of azetidine-containing compounds by introducing various substituents.

For instance, the addition of non-polar groups to the azetidine ring can increase logP, potentially enhancing membrane permeability. However, this must be carefully balanced to avoid compromising aqueous solubility.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

A common and high-throughput method to assess passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% (w/v) lecithin in dodecane) to form an artificial membrane. The test compounds (e.g., 10 mM in a buffered solution, pH 6.5) are added to the wells of this donor plate.

  • Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, allowing the compounds to permeate from the donor to the acceptor compartment through the artificial membrane. The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A]_t is the concentration of the compound in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

Diagram: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Plate Preparation Donor_Prep Coat filter plate with lipid Add test compounds Incubation Incubate donor and acceptor plates together Donor_Prep->Incubation Acceptor_Prep Fill acceptor plate with buffer Acceptor_Prep->Incubation Quantification Quantify compound concentration (LC-MS/MS) Incubation->Quantification Calculation Calculate Permeability Coefficient (Pe) Quantification->Calculation

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution: Reaching the Target Site

Once absorbed into the systemic circulation, a drug's distribution to various tissues and organs is governed by factors such as plasma protein binding, tissue permeability, and regional blood flow.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, can significantly impact its free concentration and, consequently, its therapeutic activity and clearance. Azetidine derivatives exhibit a range of plasma protein binding, largely dependent on the nature of their substituents. Highly lipophilic and acidic compounds tend to exhibit higher plasma protein binding.

Volume of Distribution (Vd)

The apparent volume of distribution (Vd) is a theoretical volume that reflects the extent to which a drug distributes into tissues. A large Vd suggests extensive tissue distribution, while a small Vd indicates that the drug is largely confined to the plasma. The polarity of the azetidine ring can contribute to a more moderate Vd for some derivatives, preventing excessive accumulation in adipose tissue.

Table 1: Comparative Pharmacokinetic Parameters of Representative Azetidine Derivatives

CompoundlogPOral Bioavailability (%)Plasma Protein Binding (%)Vd (L/kg)t1/2 (h)Primary Metabolism
Azetidine-A 2.165851.24.5CYP3A4 Oxidation
Azetidine-B 1.580400.82.1Glucuronidation
Azetidine-C 3.530955.712.0CYP2D6 Oxidation

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of pharmacokinetic parameters.

Metabolism: Biotransformation and Clearance

The metabolic fate of a drug is a critical determinant of its duration of action and potential for drug-drug interactions. The azetidine ring can be subject to various metabolic transformations.

Metabolic Stability of the Azetidine Ring

The azetidine ring itself is generally considered to be relatively stable to metabolic degradation. However, substituents on the ring can be susceptible to enzymatic attack. Common metabolic pathways for azetidine derivatives include:

  • N-dealkylation: If the nitrogen atom is substituted with an alkyl group, this group can be removed by cytochrome P450 (CYP) enzymes.

  • Oxidation: The carbon atoms of the azetidine ring or its substituents can undergo oxidation, also mediated by CYPs.

  • Glucuronidation: The nitrogen atom of the azetidine ring can be a site for conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver microsomes, which contain a high concentration of CYP enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-generating system (cofactor for CYP enzymes), and the test compound in a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Diagram: Metabolic Pathways of a Hypothetical Azetidine Derivative

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Azetidine Derivative Oxidation Oxidized Metabolite Parent->Oxidation Oxidation N_Dealkylation N-dealkylated Metabolite Parent->N_Dealkylation N-dealkylation Glucuronide Glucuronide Conjugate Oxidation->Glucuronide Glucuronidation Excretion Excretion N_Dealkylation->Excretion Glucuronide->Excretion

Caption: Potential metabolic pathways for a hypothetical azetidine-containing compound.

Excretion: Elimination from the Body

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or the liver (biliary excretion). The polarity of the azetidine ring and its metabolites often favors renal clearance.

Conclusion and Future Directions

The azetidine scaffold offers a compelling platform for the design of novel therapeutics with tunable pharmacokinetic properties. By carefully considering the interplay between the azetidine ring and its substituents, medicinal chemists can optimize the ADME profile of drug candidates to achieve desired therapeutic outcomes. Future research will likely focus on developing a more predictive understanding of how specific substitution patterns on the azetidine ring influence its pharmacokinetic behavior, further solidifying its role as a valuable building block in drug discovery.

References

  • Title: The Azetidine Ring in Medicinal Chemistry: A Review Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In vitro ADME assays in drug discovery and development Source: Drug Discovery Today URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Goodman & Gilman's The Pharmacological Basis of Therapeutics URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Waste Management and Disposal Protocol: 1-(2-Formylphenyl)azetidine-3-carboxamide

Here is the comprehensive laboratory disposal and waste management protocol for 1-(2-Formylphenyl)azetidine-3-carboxamide, designed for researchers, environmental health and safety (EHS) officers, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory disposal and waste management protocol for 1-(2-Formylphenyl)azetidine-3-carboxamide, designed for researchers, environmental health and safety (EHS) officers, and drug development professionals.

As a specialized organic building block utilized in drug discovery, 1-(2-Formylphenyl)azetidine-3-carboxamide (CAS: 1854720-76-5) requires strict adherence to institutional and environmental regulations during disposal. Because it contains both a reactive aldehyde moiety and nitrogen-dense functional groups (an azetidine ring and a primary carboxamide), its end-of-life management must account for specific combustion byproducts and potential reactivity.

This guide provides the causality behind experimental disposal choices and establishes a self-validating protocol for safe laboratory waste segregation and final destruction.

Physicochemical Hazard Assessment & Causality

Effective waste management begins with understanding the molecular behavior of the compound. The presence of nitrogen in the azetidine and amide groups dictates that thermal destruction will generate nitrogen oxides (NOx)[1]. Therefore, standard open-air burning or drain disposal is strictly prohibited.

Quantitative & Qualitative Hazard Summary
Chemical Property / FeatureDisposal ImplicationRequired Mitigation
Nitrogen Content (Azetidine, Amide) Combustion yields toxic NOx gases.Must be processed in a commercial incinerator equipped with an afterburner and alkaline scrubber[1].
Aldehyde Moiety (-CHO) Susceptible to air oxidation; potential cross-reactivity with strong amines/oxidizers in mixed waste.Segregate from strong oxidizing waste streams (e.g., peroxides, nitric acid) to prevent exothermic reactions[2].
Physical State (Solid Powder) Risk of aerosolization and inhalation during cleanup or transfer.Handle solid waste transfers inside a certified fume hood. Use liquid-binding absorbents for solutions[3].
Solvent Dependency Rarely disposed of as pure API; usually dissolved in organic solvents (DMSO, MeOH, DCM).Waste classification (e.g., EPA F-codes) is heavily dictated by the carrier solvent[4][5].

Laboratory Waste Segregation Workflow

To ensure compliance with Environmental Protection Agency (EPA) standards (or equivalent international bodies) and to protect laboratory personnel, implement the following step-by-step segregation protocol at the bench level.

Protocol A: Solid Waste Segregation

Applies to: Unused powder, contaminated weighing paper, empty glass vials, and contaminated PPE.

  • Containment: Sweep up solid spills carefully to avoid raising dust, or wipe down surfaces with an alcohol-dampened cloth[1][3].

  • Packaging: Place all solid residues, contaminated consumables, and empty primary containers into a heavy-duty, leak-proof polyethylene bag or a high-density polyethylene (HDPE) solid waste bucket.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly list "1-(2-Formylphenyl)azetidine-3-carboxamide" and note the approximate mass. Do not use abbreviations.

Protocol B: Liquid Waste Segregation

Applies to: Reaction mother liquors, HPLC effluent, and solvent washes.

  • Solvent Characterization: Determine the primary solvent.

    • If dissolved in non-halogenated solvents (e.g., Methanol, Toluene, Acetone), the waste may fall under EPA F003 or F005 listings[5][6].

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be strictly segregated into the "Halogenated Organic Waste" stream to prevent the formation of dioxins during incineration[7].

  • Collection: Transfer the solution into an approved, compatible liquid waste carboy (typically PTFE or HDPE) using a closed-funnel system to minimize vapor release.

  • Secondary Containment: Store the waste carboy in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup.

Waste Routing and Decision Matrix

The following diagram illustrates the self-validating decision tree for routing 1-(2-Formylphenyl)azetidine-3-carboxamide waste from the laboratory bench to final destruction.

WasteFlow Start 1-(2-Formylphenyl)azetidine-3-carboxamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid Liquid Liquid Waste (Solutions, HPLC Effluent) State->Liquid Liquid Label Label: Hazardous Waste Include Accumulation Start Date Solid->Label SolventCheck Determine Solvent Type Liquid->SolventCheck NonHalo Non-Halogenated Stream (e.g., DMSO, MeOH, EtOAc) SolventCheck->NonHalo < 1% Halogens Halo Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->Halo > 1% Halogens NonHalo->Label Halo->Label TSDF Licensed TSDF High-Temp Incineration (Requires NOx Scrubber) Label->TSDF

Figure 1: Decision matrix for the segregation and downstream processing of azetidine-derivative laboratory waste.

Final Destruction: TSDF Handoff

Laboratory personnel must never attempt to neutralize or destroy this compound via chemical means (e.g., bleach oxidation or acid hydrolysis) at the bench, as this can generate unpredictable, highly exothermic reactions or toxic off-gassing.

All accumulated waste must be entrusted to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4][8].

The Mechanism of Destruction: The industry standard for disposing of complex, nitrogen-containing organic amides is high-temperature chemical incineration . The TSDF will typically mix or dissolve the solid material with a highly combustible solvent to ensure a uniform burn[1]. The incineration facility must be equipped with:

  • An Afterburner: To ensure complete thermal oxidation of the aromatic ring and azetidine core, preventing the release of volatile organic compounds (VOCs).

  • An Alkaline Scrubber: To capture and neutralize the nitrogen oxides (NOx) generated by the combustion of the amide and secondary/tertiary amines, converting them into benign salts before exhaust release[1].

References

  • United States Environmental Protection Agency (EPA). "Typical Wastes Generated by Industry Sectors." epa.gov. Available at:[Link]

  • Western Kentucky University (WKU) / EPA. "EPA HAZARDOUS WASTE CODES." wku.edu. Available at: [Link]

  • Columbia University Environmental Health & Safety. "EPA Hazardous Waste Characteristics." columbia.edu. Available at: [Link]

Sources

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